Mauritianin
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H40O19 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
WRXVPTMENPZUIZ-MOVIZTNPSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Synonyms |
kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |
Origin of Product |
United States |
Foundational & Exploratory
Mauritianin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the flavonoid glycoside mauritianin, focusing on its natural distribution, isolation methodologies, and analytical characterization. This guide is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of this rare natural compound.
Introduction to this compound
This compound, with the chemical structure kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a complex flavonoid triglycoside.[1] First isolated from Lysimachia mauritiana, it is a relatively uncommon natural product.[1] Despite its rarity, this compound has garnered scientific interest due to its potential pharmacological activities, including gastroprotective, immunomodulatory, and cytoprotective effects.[1] This guide details its known natural sources and provides in-depth protocols for its extraction, isolation, and quantification.
Natural Sources of this compound
This compound has been identified in a variety of plant species, with the genus Astragalus being a particularly rich source. Several studies have been conducted to identify and quantify the presence of this compound in different plant tissues.
Principal Plant Sources
The primary plant species known to contain this compound are listed below:
-
Astragalus Species: A significant number of species within this genus have been found to contain this compound, making it a key target for sourcing this compound.[1][2] Specific species with notable this compound content include A. monspessulanus subsp. monspessulanus, A. cicer, and A. onobrychis.[2]
-
Lysimachia mauritiana : This was the first plant from which this compound was isolated.[1]
-
Maytenus ilicifolia : The leaves of this plant have been reported to contain this compound, which is linked to its gastroprotective effects.[1]
-
Catharanthus roseus : this compound isolated from the leaves of this plant has shown potential in augmenting immune responses.[1]
-
Acalypha indica : The leaves of this plant are another known source of this compound.[1]
-
Swartzia apetala var. glabra : Methanol extracts of this plant, containing this compound, have demonstrated antifungal activity.[1]
Quantitative Analysis of this compound in Astragalus Species
A study utilizing Ultra-High-Performance Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS) has provided quantitative data on the this compound content in the aerial parts of various Bulgarian Astragalus species. The results of this analysis are summarized in the table below.
| Plant Species | Phenological Stage | This compound Content (ng/mg dry weight ± SD) |
| A. monspessulanus subsp. monspessulanus | Flowering | 1642.33 ± 0.02 |
| A. cicer | Flowering | 1472.43 ± 0.03 |
| A. onobrychis var. chlorocarpus | Flowering | 1008.68 ± 0.02 |
| A. glycyphylloides | Flowering | 381.81 ± 0.03 |
| A. hamosus | Flowering | 150.02 ± 0.02 |
| A. ponticus | Flowering | 13.98 ± 0.03 |
| A. corniculatus | Flowering | 4.53 ± 0.02 |
| A. glycyphyllos | Flowering | 4.34 ± 0.02 |
| A. depressus | Flowering | Not detected |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies for both analytical and preparative scale isolation.
General Extraction Protocol
This protocol is suitable for the initial extraction of this compound from dried plant material.
-
Sample Preparation: Air-dry the aerial parts of the plant material and grind them into a fine powder.
-
Extraction:
-
Weigh 200 mg of the powdered plant material.
-
Add 3 mL of 80% methanol (MeOH).
-
Reflux the mixture on a water bath for 30 minutes.
-
Filter the extract.
-
Repeat the extraction process on the plant residue with an additional 3 mL of 80% MeOH for 30 minutes.
-
Combine the filtrates.
-
-
Final Preparation: Adjust the final volume of the combined extracts to 10.0 mL with 80% MeOH. This solution is now ready for analytical quantification.
Preparative Scale Isolation and Purification
For obtaining pure this compound for structural elucidation and biological assays, a combination of chromatographic techniques is employed.
-
Initial Extraction:
-
Dried and pulverized plant material (e.g., roots, leaves) is first defatted with a non-polar solvent like petroleum ether to remove lipids and other apolar substances.
-
The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol. This compound, being a glycoside, is expected to be enriched in the more polar extracts (e.g., methanol or ethyl acetate).
-
-
Column Chromatography (Initial Fractionation):
-
The crude polar extract is subjected to column chromatography. Common stationary phases for flavonoid glycoside separation include silica gel, polyamide, or macroporous adsorbent resins.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Polyamide Column Chromatography: This is particularly effective for separating flavonoids. The column is eluted with solvents such as ethanol-water mixtures of varying concentrations.
-
-
Further Purification with Sephadex Column Chromatography:
-
Fractions enriched with this compound from the initial column chromatography are further purified using size-exclusion chromatography on a Sephadex LH-20 column.
-
Methanol is a common eluent for this step, which separates compounds based on their molecular size and polarity.
-
-
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification to obtain high-purity this compound is often achieved using preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase gradient of water (often with a small percentage of acid like formic or acetic acid) and acetonitrile or methanol.
-
Analytical Methodology and Characterization
UHPLC-HRESIMS for Quantification and Identification
A validated UHPLC-HRESIMS method is the current standard for the sensitive and accurate quantification of this compound in plant extracts.
-
Instrumentation: A Q Exactive Plus Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source coupled to a UHPLC system.
-
Column: Kromasil C18 column (1.9 μm, 2.1 × 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Detection: The detection is performed in negative ion mode. This compound is detected as a deprotonated molecule [M-H]⁻ at an m/z of 739.21.[1]
-
MS² Fragmentation: The identity of this compound is confirmed by its characteristic fragmentation pattern, which includes product ions at m/z 465.0275 ([M-rha-rha-H₂O-H]⁻) and 285.0396 (deprotonated kaempferol aglycone).[1]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass and molecular formula. The HRESIMS spectrum of this compound shows an ion [M-H]⁻ at m/z = 739.2104, corresponding to the molecular formula C₃₃H₄₀O₁₉.[1]
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess several biological activities, including antioxidant, cytoprotective, and neuroprotective effects.[3] While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known activities of its aglycone, kaempferol, provide insights into its potential mechanisms of action. Kaempferol is known to modulate several key cellular signaling pathways involved in inflammation, apoptosis, and cellular protection.[1][4]
Based on the known biological activities of kaempferol and its glycosides, a putative signaling pathway that could be influenced by this compound is the PI3K/Akt pathway, which is central to cell survival and proliferation.
Putative modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow Visualization
The overall process for the isolation and analysis of this compound from a plant source can be visualized as a systematic workflow.
Workflow for the isolation and analysis of this compound.
Conclusion
This compound represents a promising but still relatively under-investigated natural product. The genus Astragalus has been identified as a reliable and rich source for this compound. The methodologies outlined in this guide for the extraction, purification, and analysis of this compound provide a solid foundation for researchers to further explore its chemical properties and biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Galactopyranosyl)-7-O-Alpha-L-Rhamnopyranoside | C33H40O19 | CID 57397583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Mauritianin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mauritianin, a rare flavonol triglycoside, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding the bioactivity of this compound, with a particular focus on its antioxidant, hepatoprotective, nephroprotective, and neuroprotective effects. Furthermore, this document explores its potential as an anti-inflammatory, anticancer, and antifungal agent. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of available quantitative data. The guide also visualizes the potential signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. This compound (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a complex and relatively rare flavonoid that has been isolated from various plant species, including Astragalus monspessulanus[3]. Emerging research has highlighted its significant therapeutic potential, particularly in protecting against cellular damage induced by oxidative stress. This guide aims to consolidate the existing scientific literature on the biological activities of this compound, presenting a detailed technical overview for the scientific community.
Antioxidant and Organo-protective Activities
The cornerstone of this compound's biological activity lies in its potent antioxidant properties, which are fundamental to its observed hepatoprotective, nephroprotective, and neuroprotective effects.
In Vivo Protective Effects
An in vivo study utilizing a carbon tetrachloride (CCl4)-induced toxicity model in Wistar rats has provided significant insights into the protective capabilities of this compound[3][4][5]. CCl4 is a well-known hepatotoxin that induces oxidative stress, leading to lipid peroxidation and cellular damage.
In this model, pre-treatment with this compound (10 mg/kg) for 7 days, followed by CCl4 administration and subsequent curative treatment with this compound for 14 days, demonstrated significant protective effects[3][4][5]. The key findings are summarized in the table below.
Table 1: In Vivo Protective Effects of this compound in CCl4-Treated Rats
| Biomarker | CCl4-Treated Group (Change vs. Control) | This compound + CCl4-Treated Group (Change vs. CCl4 Group) | Silymarin + CCl4-Treated Group (Change vs. CCl4 Group) |
| Malondialdehyde (MDA) Production | ↑ 46% | ↓ 22% | ↓ 31% |
| Reduced Glutathione (GSH) Level | ↓ 37% | ↑ 32% | ↑ 39% |
| Ethylmorphine-N-demethylase (EMND) Activity | ↓ 52% | ↑ 20% | ↑ 29% |
Data sourced from an in vivo study on Wistar rats.[4][5]
These results indicate that this compound significantly mitigates lipid peroxidation, evidenced by the reduction in MDA levels, and restores the levels of the endogenous antioxidant, GSH[4][5]. The protective effect on the drug-metabolizing enzyme EMND further underscores its hepatoprotective potential, which was comparable to the well-established hepatoprotective agent, silymarin[4][5]. Histopathological examination of the liver, brain, and kidneys of the this compound-treated group revealed a well-preserved tissue architecture with minimal pathological changes compared to the severe damage observed in the CCl4-only group[3].
Experimental Protocols
-
Animals: Male Wistar rats (typically 6 per group).
-
Treatment Groups:
-
Control: Saline administration.
-
This compound Alone: 10 mg/kg this compound, orally.
-
CCl4-Treated: Single dose of CCl4 (e.g., 1 ml/kg, i.p., often mixed with a vehicle like olive oil).
-
This compound + CCl4: Pre-treatment with this compound (10 mg/kg, p.o.) for 7 days, followed by a single dose of CCl4, and then curative treatment with this compound for a further 14 days.
-
Positive Control (Silymarin) + CCl4: Similar treatment regimen as the this compound group, using silymarin (e.g., 100 mg/kg, p.o.).
-
-
Biochemical Analysis:
-
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS): Liver homogenates are mixed with trichloroacetic acid (TCA) and thiobarbituric acid (TBA). The mixture is heated, and the absorbance of the resulting pink-colored complex is measured spectrophotometrically to quantify lipid peroxidation.
-
GSH Assay: Liver homogenates are reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored product is measured spectrophotometrically to determine the concentration of reduced glutathione.
-
EMND Activity Assay: The activity of this enzyme is determined by measuring the rate of formaldehyde formation from the demethylation of ethylmorphine in liver microsomes, typically quantified using a colorimetric method.
-
-
Histopathological Examination: Liver, kidney, and brain tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of cellular damage.
Experimental Workflow for In Vivo Protective Effects Assessment
Caption: Workflow for assessing the in vivo protective effects of this compound.
Potential Anti-inflammatory, Anticancer, and Antifungal Activities
While extensive research on this compound's antioxidant properties exists, its potential in other therapeutic areas is also under investigation. It is important to note that specific quantitative data, such as IC50 and MIC values for pure this compound, are limited in the current literature. Much of the available information is on plant extracts containing this compound or on the broader class of flavonoids.
Anti-inflammatory Activity
Flavonoids are well-documented inhibitors of key inflammatory mediators. While direct studies on this compound are scarce, a methanol extract containing this compound has shown anti-inflammatory properties[6]. The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate inflammatory signaling pathways such as the NF-κB pathway.
Table 2: Potential Anti-inflammatory Targets of Flavonoids
| Target | Potential Effect of Flavonoids |
| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |
| Lipoxygenase (LOX) | Inhibition of leukotriene synthesis |
| NF-κB Signaling Pathway | Inhibition of pro-inflammatory cytokine production |
Anticancer Activity
Some studies suggest that this compound may possess anticancer properties. For instance, a methanol extract of Swartzia apetala var. glabra, which contains this compound, has demonstrated activity that may augment immune resistance to cancer[3]. The anticancer effects of flavonoids are generally attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.
Table 3: Potential Anticancer Mechanisms of Flavonoids
| Mechanism | Description |
| Induction of Apoptosis | Activation of programmed cell death in cancer cells. |
| Inhibition of Proliferation | Arresting the cell cycle of cancer cells. |
| Modulation of Signaling Pathways | Interference with pathways like PI3K/Akt and MAPK. |
Antifungal Activity
A methanol extract of Swartzia apetala var. glabra, containing this compound, has demonstrated antifungal activity against nine strains of Candida spp[3]. The specific minimum inhibitory concentrations (MICs) for pure this compound are not yet well-documented.
Table 4: Potential Antifungal Activity
| Fungal Species | Reported Activity of a this compound-Containing Extract |
| Candida spp. | Antifungal activity observed[3] |
Experimental Protocols
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
MTT Assay Workflow
Caption: A simplified workflow for the MTT cytotoxicity assay.
-
Fungal Strains: Target fungal species (e.g., Candida albicans, Aspergillus fumigatus).
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Serially dilute this compound in a suitable broth medium in a 96-well microplate.
-
Add the fungal inoculum to each well.
-
Include positive (antifungal drug) and negative (no drug) controls.
-
Incubate the plate under appropriate conditions (temperature and time).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth.
-
Potential Signaling Pathways
The biological activities of flavonoids are often mediated through their interaction with various cellular signaling pathways. While specific studies on this compound are limited, we can infer its potential mechanisms based on the known actions of other flavonoids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Potential Inhibition of NF-κB Pathway by this compound
Caption: Postulated inhibitory effects of this compound on the NF-κB signaling pathway.
PI3K/Akt and MAPK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is often implicated in cancer. Flavonoids have been reported to modulate these pathways, suggesting a potential mechanism for the anticancer activity of this compound.
Potential Modulation of PI3K/Akt and MAPK Pathways by this compound
Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound.
Conclusion and Future Directions
This compound is a promising flavonoid with significant antioxidant and organo-protective properties, as demonstrated in preclinical studies. Its potential as an anti-inflammatory, anticancer, and antifungal agent warrants further investigation. A critical gap in the current knowledge is the lack of specific quantitative data (IC50 and MIC values) for the pure compound across a range of biological assays. Future research should focus on:
-
Determining the IC50 values of pure this compound against various cancer cell lines and for the inhibition of key inflammatory enzymes.
-
Establishing the MIC values of this compound against a broader range of pathogenic fungi.
-
Elucidating the specific molecular targets and detailed mechanisms of action of this compound within the NF-κB, PI3K/Akt, and MAPK signaling pathways using techniques such as Western blotting to analyze protein phosphorylation.
A deeper understanding of the quantitative biological activity and molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Minimum Inhibitory Concentration (MIC) studies [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Mauritianin as a Topoisomerase I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mauritianin, a naturally occurring kaempferol glycoside, and its role as a human topoisomerase I inhibitor. Topoisomerase I is a validated and critical target in oncology, and its inhibitors form a significant class of chemotherapeutic agents. This document details the mechanism of action of topoisomerase I and the inhibitory effects of this compound, summarizing the available data and outlining the key experimental protocols used for its characterization. Included are detailed methodologies for topoisomerase I relaxation and cleavage assays, as well as cytotoxicity assays. Furthermore, this guide illustrates the experimental workflows and potential signaling pathways associated with this compound's activity through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of novel topoisomerase I inhibitors.
Introduction to Topoisomerase I and this compound
The Role of Human Topoisomerase I in Cellular Processes
Human topoisomerase I (Top1) is a vital nuclear enzyme that plays a crucial role in managing DNA topology during various cellular processes, including DNA replication, transcription, and recombination. The enzyme alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks. The catalytic cycle of Top1 involves cleavage of one DNA strand, allowing the uncut strand to pass through the break, followed by the religation of the cleaved strand. This process is essential for preventing DNA tangling and ensuring the smooth progression of DNA-related metabolic activities. Due to its critical function in cell proliferation, Top1 has emerged as a key target for the development of anticancer drugs.
This compound: A Natural Kaempferol Glycoside
This compound is a flavonoid, specifically a kaempferol glycoside, that has been identified as an inhibitor of human topoisomerase I.[1][2] It has been isolated from plant sources such as Rinorea anguifera.[1] Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The inhibitory action of this compound on topoisomerase I positions it as a compound of interest for further investigation in cancer chemotherapy.
Mechanism of Action: this compound as a Topoisomerase I Poison
Topoisomerase I inhibitors can be broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, and "poisons," which stabilize the transient covalent complex formed between topoisomerase I and DNA (the cleavage complex). The stabilization of this complex prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized cleavage complex, the single-strand break is converted into a cytotoxic double-strand break, which can trigger cell cycle arrest and apoptosis.
Available evidence suggests that this compound acts as a topoisomerase I poison by stabilizing the Top1-DNA covalent binary complex.[1][2] This mechanism is similar to that of the well-characterized topoisomerase I inhibitor, camptothecin, and its derivatives, which are used clinically in cancer treatment.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of a topoisomerase I inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. While the primary literature identifies this compound as a topoisomerase I inhibitor, specific IC50 values from topoisomerase I relaxation or cleavage assays are not widely available in the public domain. Similarly, detailed cytotoxicity data (IC50 values) across a broad range of cancer cell lines are limited. The following tables are structured to present the type of quantitative data that would be generated from such studies.
Table 1: Topoisomerase I Inhibitory Activity of this compound
| Assay Type | Enzyme Source | Substrate | Endpoint | IC50 (µM) | Reference |
| Topoisomerase I Relaxation Assay | Human Topoisomerase I | Supercoiled Plasmid DNA | Inhibition of DNA Relaxation | Data not available | Ma J, et al. (2005) |
| Topoisomerase I Cleavage Assay | Human Topoisomerase I | Oligonucleotide Substrate | Formation of Cleavage Complex | Data not available | Ma J, et al. (2005) |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Data not available | - | - | - | - | - |
| Data not available | - | - | - | - | - |
| Data not available | - | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a topoisomerase I inhibitor.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution/loading dye.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA in each lane to determine the inhibitory effect of this compound and calculate the IC50 value.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the Top1-DNA cleavage complex.
Materials:
-
Human Topoisomerase I
-
A specific DNA oligonucleotide substrate, radiolabeled at one end (e.g., 3'-³²P-labeled)
-
Assay Buffer
-
This compound
-
Stop Solution (e.g., containing SDS and proteinase K)
-
Denaturing polyacrylamide gel
-
Urea
-
Tris-borate-EDTA (TBE) buffer
Protocol:
-
Incubate the radiolabeled DNA substrate with human topoisomerase I in the presence of varying concentrations of this compound or vehicle control.
-
Allow the cleavage-religation equilibrium to be reached.
-
Stop the reaction by adding a stop solution that denatures the enzyme (e.g., SDS), trapping the covalent DNA-enzyme complex.
-
Treat with proteinase K to digest the enzyme.
-
Denature the DNA samples and separate the cleavage products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging.
-
The intensity of the band corresponding to the cleaved DNA product is proportional to the amount of stabilized cleavage complex.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.
Potential Signaling Pathways
The induction of DNA double-strand breaks by topoisomerase I poisons like this compound typically activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.
Conclusion and Future Perspectives
References
Mauritianin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mauritianin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its diverse biological activities, including its role as a DNA topoisomerase I inhibitor and its cytoprotective, hepatoprotective, neuroprotective, and renoprotective properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside a detailed examination of its biological functions and the experimental methodologies used to elucidate them. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Chemical Structure and Identification
This compound is classified as a flavonoid-3-O-glycoside.[1] Its core structure consists of a kaempferol aglycone linked to a diglycosidic moiety at the C3 position.
Chemical Identifiers:
-
IUPAC Name: 3-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one[1][2]
-
Synonyms: Kaempferol 3-O-(2",6"-di-O-alpha-rhamnopyranosyl)-beta-galactopyranoside, Kaempferol 3-O-{alpha-L-rhamnopyranosyl(1->6)-[alpha-L-rhamnopyranosyl-(1->2)]}-beta-D-galactopyranoside[3][4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While some experimental data is available, many parameters are based on computational predictions and await experimental verification.
| Property | Value | Data Type | Source |
| Molecular Weight | 740.66 g/mol | Calculated | [2][6] |
| 740.7 g/mol | Calculated | [3][4][5] | |
| Melting Point | 202-204 °C | Experimental | |
| Solubility | Soluble in DMSO | Experimental | [3][4] |
| Water: 7.42 g/L | Predicted | [1] | |
| logP | -0.1 | Predicted | [1] |
| Polar Surface Area | 304.21 Ų | Predicted | [1] |
| Hydrogen Bond Donors | 11 | Predicted | [1] |
| Hydrogen Bond Acceptors | 19 | Predicted | [1] |
| Rotatable Bonds | 8 | Predicted | [1] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry has been employed to confirm the molecular formula of this compound. The HRESIMS spectrum shows a deprotonated molecule [M-H]⁻ at m/z = 739.2104 (calculated for C₃₃H₃₉O₁₉).[7]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy have been fundamental in determining the connectivity of the atoms and the stereochemistry of this compound. While detailed spectral data is not fully available in the public domain, the structural confirmation has been reported.[7]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in methanol exhibits absorption maxima (λmax) at 267 and 347 nm, which are characteristic of the flavonoid structure.[3][4]
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.
DNA Topoisomerase I Inhibition
This compound is a known inhibitor of DNA topoisomerase I.[3][4][5][6][8] It stabilizes the covalent complex between DNA and recombinant human topoisomerase I at a concentration of 100 µM.[3][4] This inhibitory action is a key mechanism for its potential anticancer properties.
The proposed mechanism of DNA Topoisomerase I inhibition is depicted below.
Cytoprotective, Hepatoprotective, Neuroprotective, and Renoprotective Activities
This compound has been shown to possess significant protective effects on various cell and organ types. These activities are primarily attributed to its antioxidant properties.
Key Protective Mechanisms:
-
Reduction of Lipid Peroxidation: this compound treatment has been observed to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress and lipid peroxidation.
-
Preservation of Glutathione Levels: It helps in maintaining the levels of reduced glutathione (GSH), a critical endogenous antioxidant.
The general signaling pathway for the antioxidant and cytoprotective effects of flavonoids like this compound is illustrated below.
Experimental Protocols
Detailed experimental protocols for the isolation and comprehensive characterization of this compound are not consistently available across public literature. However, based on related studies, the following outlines the general methodologies employed.
Isolation and Purification of this compound
-
Source: this compound has been isolated from various plant sources, including Acalypha indica, Rinorea anguifera, and Hypericum japonicum.[3][5][6]
-
Extraction: The general procedure involves the extraction of the plant material with a suitable solvent such as methanol or ethanol.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel or Sephadex, and potentially high-performance liquid chromatography (HPLC) to yield pure this compound.
The general workflow for the isolation and purification is as follows:
DNA Topoisomerase I Inhibition Assay
-
Principle: The assay measures the ability of a compound to stabilize the covalent complex formed between DNA topoisomerase I and a DNA substrate.
-
Methodology: A supercoiled plasmid DNA is incubated with recombinant human topoisomerase I in the presence and absence of this compound. The reaction products are then analyzed by agarose gel electrophoresis. An increase in the amount of nicked or linear DNA in the presence of the compound indicates inhibition of the religation step of the enzyme.
Cytoprotection Assays
-
Cell Lines: Various cell lines can be used, such as HepG2 (for hepatoprotection) or SH-SY5Y (for neuroprotection).
-
Induction of Damage: Cellular damage is induced by a toxin (e.g., carbon tetrachloride for hepatotoxicity, or hydrogen peroxide for oxidative stress).
-
Treatment: Cells are pre-treated with different concentrations of this compound before the addition of the toxin.
-
Assessment of Viability: Cell viability is assessed using methods like the MTT assay.
-
Biochemical Analysis: Levels of MDA and GSH are measured in cell lysates to assess oxidative stress.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities. Its role as a DNA topoisomerase I inhibitor and its potent cytoprotective effects warrant further investigation for its potential therapeutic applications, particularly in oncology and in the management of diseases associated with oxidative stress.
Future research should focus on:
-
Comprehensive elucidation of the signaling pathways modulated by this compound.
-
In-depth studies to determine its pharmacokinetic and pharmacodynamic profiles.
-
Synthesis of analogues to explore structure-activity relationships and optimize its therapeutic potential.
-
Conducting preclinical and clinical trials to evaluate its safety and efficacy in various disease models.
This technical guide provides a consolidated resource of the current knowledge on this compound. It is anticipated that continued research will further unravel the therapeutic potential of this intriguing natural product.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inspiralis.com [inspiralis.com]
- 8. Hepatoprotective activity of Musa paradisiaca on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Mauritianin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mauritianin, a flavonoid glycoside, has been identified as a compound of interest for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant activity of this compound. While existing literature confirms the cytoprotective and antioxidant properties of this compound, specific quantitative data from standardized in vitro antioxidant assays on the isolated compound, such as IC50 values for DPPH, ABTS, FRAP, or ORAC assays, are not extensively reported in publicly available scientific literature. This guide, therefore, focuses on presenting the detailed experimental protocols for these key assays, which are essential for researchers aiming to quantify the antioxidant potential of this compound. Additionally, this document provides visualizations of the experimental workflows to aid in the design and execution of such studies.
Quantitative Data on Antioxidant Activity
A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Trolox equivalents) for the in vitro antioxidant activity of isolated this compound from standardized assays such as DPPH, ABTS, FRAP, and ORAC. Studies have confirmed that this compound, isolated from sources like Astragalus monspessulanus and Bolivian Chenopodium quinoa, exhibits statistically significant cytoprotective and antioxidant activities in cellular models of oxidative stress[1][2]. However, the direct radical scavenging capacity and reducing power of the pure compound have not been quantified in the form of IC50 values or equivalents in the reviewed literature.
Therefore, the following table is presented as a template for researchers to populate with their experimental findings when evaluating the in vitro antioxidant activity of this compound.
Table 1: In Vitro Antioxidant Activity of this compound (Template)
| Assay | Endpoint | This compound | Standard (e.g., Trolox, Ascorbic Acid) |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data to be determined | Insert Value |
| ABTS Radical Scavenging Assay | IC50 (µg/mL) | Data to be determined | Insert Value |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | Data to be determined | Insert Value |
| ORAC Assay | ORAC Value (µM Trolox Eq/mg) | Data to be determined | Insert Value |
Experimental Protocols
The following sections detail the standard experimental protocols for the most common in vitro antioxidant assays. These methodologies can be directly applied to assess the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in methanol. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or standard at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample or standard at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (dissolved in a suitable solvent)
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes (or longer, depending on the sample).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (dissolved in phosphate buffer)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation at 485 nm, emission at 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before use.
-
Prepare a series of Trolox dilutions for the standard curve.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at 37°C.
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox equivalents.
Visualizations
The following diagrams illustrate the general workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the FRAP Assay.
Caption: Workflow for the ORAC Assay.
Signaling Pathways
The current body of literature does not provide specific details on the signaling pathways through which this compound exerts its antioxidant effects. Flavonoids, in general, are known to modulate various signaling pathways related to oxidative stress, such as the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant enzymes. Future research is needed to elucidate the precise molecular mechanisms and signaling cascades influenced by this compound in the context of its antioxidant activity.
Conclusion
This compound is a promising natural compound with demonstrated cytoprotective and antioxidant properties. This guide provides the necessary detailed protocols and visual workflows for researchers to quantitatively assess its in vitro antioxidant activity using standard assays. The lack of publicly available quantitative data for isolated this compound highlights a significant research gap. Future studies focusing on determining the IC50 values and antioxidant capacities of pure this compound will be crucial for a comprehensive understanding of its therapeutic potential and for facilitating its development as a potential pharmaceutical or nutraceutical agent.
References
Antiviral Properties of Bioactive Compounds from Astragalus Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct evidence for the antiviral properties of the flavonoid Mauritianin remains to be established, the plant genus from which it is isolated, Astragalus, has been the subject of considerable research for its broad-spectrum antiviral activities. Various species of Astragalus produce a range of bioactive compounds, including polysaccharides, saponins, and flavonoids, which have demonstrated significant inhibitory effects against several viral pathogens. This technical guide provides an in-depth overview of the current scientific findings on the antiviral properties of extracts and isolated compounds from Astragalus species, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.
Introduction
The genus Astragalus, one of the largest genera of flowering plants, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine where the root of Astragalus membranaceus (Huangqi) is a prominent herb. This compound, a flavonoid glycoside, has been identified in several Astragalus species. While its specific antiviral activities have not been reported, numerous studies have highlighted the antiviral potential of crude extracts and isolated constituents from various Astragalus plants. These have shown efficacy against a range of viruses, suggesting that Astragalus species are a promising source for the discovery of new antiviral agents.
Quantitative Antiviral Activity of Astragalus Species
The antiviral efficacy of extracts and compounds from Astragalus species has been quantified against several viruses. The following tables summarize the key findings, presenting the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to indicate the therapeutic window.
| Astragalus Species | Extract/Compound | Virus | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| Astragalus spinosus | Hydroalcoholic Extract | Herpes Simplex Virus-2 (HSV-2) | - | 57.9 µg/mL | - | - | [1] |
| Astragalus glycyphyllos | Dry Extract | Simplexvirus humanalpha type 1 (acyclovir sensitive) | Madin-Darby Bovine Kidney (MDBK) | 0.363 mg/mL | > 0.6 mg/mL | > 1.65 | [2][3] |
| Astragalus glycyphyllos | Dry Extract | Simplexvirus humanalpha type 2 (acyclovir resistant) | Madin-Darby Bovine Kidney (MDBK) | 0.4 mg/mL | > 0.6 mg/mL | > 1.5 | [2][3] |
| Astragalus membranaceus | Aqueous Root Extract | Avian Influenza Virus (H9N2) | - | 100-400 µg/mL (Effective Concentration) | > 200 µg/mL (in BHK-21 cells) | - | [4][5][6] |
| Astragalus membranaceus | Methanol Root Extract | Avian Influenza Virus (H9N2) | - | 25-400 µg/mL (Effective Concentration) | > 100 µg/mL (in BHK-21 cells) | - | [4][5][6] |
Experimental Protocols
The evaluation of antiviral activity of Astragalus extracts and compounds has been conducted using established in vitro methodologies. Below are detailed protocols for the key assays cited in the literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for determining the cytotoxic concentration of a test compound.
-
Cell Seeding: Host cells (e.g., MDBK, BHK-21) are seeded into 96-well plates at a predetermined density and incubated to allow for adherence and growth, typically for 24 hours.
-
Compound Treatment: The Astragalus extract or compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of test concentrations. The culture medium is removed from the cells and replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.
Antiviral Activity Assay (MTT-based for CPE Inhibition)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.
-
Cell Seeding: Host cells are seeded in 96-well plates as described for the cytotoxicity assay.
-
Virus Infection and Treatment:
-
Simultaneous Treatment: Cells are simultaneously exposed to the virus at a specific multiplicity of infection (MOI) and the test compound at various concentrations.
-
Post-infection Treatment: Cells are first infected with the virus for a set period (e.g., 1 hour) to allow for viral adsorption. The virus-containing medium is then removed and replaced with medium containing the test compound at various concentrations.
-
-
Incubation: Plates are incubated at 37°C until the CPE in the virus control wells (no compound) is maximal (typically 48-72 hours).
-
MTT Assay: The MTT assay is then performed as described above to quantify the viability of the cells in each well.
-
Data Analysis: The percentage of protection is calculated relative to the cell control (no virus, no compound) and virus control wells. The EC50 or IC50 value is determined by plotting the percentage of protection against the compound concentration and using regression analysis.
Mechanism of Action: Immunomodulation via TLR3/NF-κB Signaling
A significant body of evidence points to the immunomodulatory effects of Astragalus polysaccharides (APS) as a key mechanism for their antiviral activity. APS have been shown to enhance the host's innate immune response, in part through the activation of the Toll-like receptor 3 (TLR3) signaling pathway.
TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. Upon binding to dsRNA, TLR3 initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).
TLR3/NF-κB Signaling Pathway
Figure 1: Simplified diagram of the TLR3-mediated NF-κB signaling pathway.
Activation of NF-κB leads to its translocation into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in orchestrating the antiviral state by recruiting immune cells to the site of infection and activating other immune responses. Studies have shown that Astragalus polysaccharides can enhance the production of such cytokines, thereby contributing to the inhibition of viral replication.[7][8]
Experimental Workflow for Investigating Antiviral Mechanism
Figure 2: General experimental workflow for antiviral drug discovery.
Conclusion and Future Directions
The available scientific literature strongly supports the antiviral potential of various Astragalus species. Extracts and isolated compounds, particularly Astragalus polysaccharides, have demonstrated inhibitory activity against a range of viruses, including herpesviruses and influenza viruses. The mechanism of action for some of these compounds appears to be linked to the modulation of the host's innate immune system, offering a different therapeutic strategy compared to direct-acting antiviral drugs that target viral enzymes.
While these findings are promising, further research is required to fully elucidate the antiviral potential of Astragalus-derived compounds. Specifically, future studies should focus on:
-
Isolation and characterization of specific antiviral compounds: Moving beyond crude extracts to identify and test pure compounds, including this compound, will provide a clearer understanding of their specific activities and mechanisms.
-
Broad-spectrum antiviral screening: Testing purified compounds against a wider panel of clinically relevant viruses is necessary to determine the breadth of their activity.
-
In vivo efficacy and safety studies: Preclinical animal models are essential to evaluate the therapeutic potential and safety profiles of promising compounds.
-
Detailed mechanistic studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as antiviral drugs.
References
- 1. Investigating the antimicrobial and antiviral activities of Astragalus spinosus (Forssk.) Muschl.: biological assessments and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Antiviral, embryo toxic and cytotoxic activities of Astragalus membranaceus root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral, Embryo Toxic and Cytotoxic Activities of Astragalus membranaceus Root Extracts. | [Pakistan Journal of Pharmaceutical Sciences • 2019] | PSA • ID 114455 [psa.pastic.gov.pk]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Astragalus polysaccharide enhances immunity and inhibits H9N2 avian influenza virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Mauritianin: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the flavonoid glycoside Mauritianin, intended for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated experimental protocols.
Core Compound Details
This compound is a kaempferol 3-O-glycoside with the following key identifiers:
| Property | Value | Citation |
| CAS Number | 109008-28-8 | |
| Molecular Formula | C33H40O19 | |
| Average Molecular Weight | 740.7 g/mol |
Biological Activity and Efficacy
This compound has demonstrated a range of biological activities, most notably as a DNA topoisomerase I inhibitor. It also exhibits significant hepatoprotective, neuroprotective, and cytoprotective effects.
DNA Topoisomerase I Inhibition
Hepatoprotective, Neuroprotective, and Nephroprotective Effects
In vivo studies on Wistar rats with CCl4-induced toxicity have demonstrated the protective effects of this compound. Oral administration of this compound (10 mg/kg) showed no toxicity when administered alone and exhibited protective effects comparable to the standard drug Silymarin (100 mg/kg).[1][2][3]
Table 1: In Vivo Protective Effects of this compound in a CCl4-Induced Toxicity Model in Rats [1][2]
| Parameter | CCl4 Treated Group (vs. Control) | This compound + CCl4 Treated Group (vs. CCl4 Group) | Silymarin + CCl4 Treated Group (vs. CCl4 Group) |
| MDA Production | ↑ 46% | ↓ 22% | ↓ 31% |
| GSH Levels | ↓ 37% | ↑ 32% | ↑ 39% |
| EMND Activity | ↓ 52% | ↑ 20% | ↑ 29% |
MDA: Malondialdehyde (a marker of lipid peroxidation); GSH: Reduced Glutathione (an antioxidant); EMND: Ethylmorphine-N-demethylase (a marker of liver enzyme activity).
Cytoprotective and Antioxidant Activity
This compound has shown cytoprotective activity, which can be attributed to its antioxidant properties. While a specific IC50 value for the antioxidant activity of this compound is not available, flavonoids are well-documented radical scavengers.
Signaling Pathways
While flavonoids are known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, specific studies detailing the direct effect of this compound on these pathways are not currently available in the public domain. Further research is required to elucidate the precise signaling cascades modulated by this compound.
Experimental Protocols
DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Reaction Buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl2, 5 mM DTT, 2 mM spermidine, 0.01% BSA)
-
This compound (dissolved in DMSO)
-
Loading Dye (e.g., 2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, 0.05% xylene cyanol, 25 mM EDTA pH 8.0)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and various concentrations of this compound.
-
Initiate the reaction by adding human DNA Topoisomerase I (e.g., 0.3 U).
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Terminate the reactions by adding the loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at a constant voltage.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results by comparing the amount of relaxed DNA in the presence of this compound to the control (no inhibitor). A decrease in the amount of relaxed DNA indicates inhibition of topoisomerase I.
Workflow for DNA Topoisomerase I Inhibition Assay
References
The Solubility Profile of Mauritianin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of Mauritianin, a potent topoisomerase I inhibitor, in various solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in pre-clinical and laboratory settings.
Introduction to this compound
This compound (Kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a naturally occurring flavonoid glycoside isolated from various plant species.[1] As a topoisomerase I inhibitor, this compound presents significant interest for its potential therapeutic applications, particularly in oncology.[2][3] Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo studies.
Qualitative and Quantitative Solubility of this compound
For practical laboratory use, this compound is typically prepared as a stock solution in DMSO.[2]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |
| Pyridine | Soluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
Table 2: Quantitative Solubility of Kaempferol (Aglycone of this compound)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 27 | 94.32 | [4] |
| DMSO | >12.3 | - | [5] |
| DMSO | 10 | - | [6] |
| Ethanol | 28 | 97.82 | [4] |
| Ethanol | 11 | - | [6] |
Note: The solubility of this compound may differ from Kaempferol due to the presence of glycosidic linkages.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest, based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Pipettes and tips
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The exact amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound, or analyze the concentration using a validated HPLC method.
-
Construct a standard curve using known concentrations of this compound to determine the concentration in the saturated solution.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.
-
Mechanism of Action and Signaling Pathway
This compound functions as a topoisomerase I inhibitor.[2][3] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[7] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).[8]
Experimental Workflow for Investigating Cellular Effects
To elucidate the broader impact of this compound on cellular signaling, a systematic workflow is recommended. This involves a multi-tiered approach from initial screening to detailed mechanistic studies.
This structured approach allows for the efficient identification of the primary cellular responses to this compound treatment and the subsequent dissection of the underlying molecular mechanisms.
Conclusion
This technical guide provides essential information on the solubility of this compound and outlines standardized protocols for its experimental use. While further studies are needed to determine the precise quantitative solubility in various solvent systems, the provided data on its aglycone, Kaempferol, offers a valuable starting point. The detailed experimental workflow and mechanistic diagrams serve as a resource for researchers investigating the therapeutic potential of this promising natural compound.
References
- 1. Bulgarian species of genus Astragalus as potential sources of this compound [pharmacia.pensoft.net]
- 2. glpbio.com [glpbio.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Known Plant Sources of Mauritianin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known plant sources of Mauritianin (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside), a rare flavonol triglycoside with demonstrated pharmacological potential. This document summarizes quantitative data, details relevant experimental protocols, and illustrates the biosynthetic pathway of this complex natural product.
Introduction to this compound
This compound is a flavonoid first isolated from Lysimachia mauritiana.[1] It belongs to the class of kaempferol glycosides and has been the subject of research for its potential therapeutic properties, including gastroprotective and immunomodulatory effects.[1] The relatively low abundance of this compound in the plant kingdom necessitates the identification of reliable and high-yielding plant sources for further research and potential drug development.
Known Plant Sources of this compound
This compound has been identified in a variety of plant species across different families. While its presence has been confirmed in several plants, quantitative data remains limited for many of them. The following tables summarize the known plant sources and the available quantitative data for this compound content.
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Lysimachia mauritiana | Primulaceae | - | [1] |
| Astragalus species (various) | Fabaceae | Overground parts | [1] |
| Swartzia apetala var. glabra | Fabaceae | - | [1] |
| Maytenus ilicifolia | Celastraceae | Leaves | [1] |
| Catharanthus roseus | Apocynaceae | Leaves | [1] |
| Acalypha indica | Euphorbiaceae | Leaves | [1] |
| Glycine max (Soybean) | Fabaceae | - | [2] |
| Alangium kurzii | Cornaceae | - | [2] |
| Chenopodium quinoa (Quinoa) | Amaranthaceae | - | [2] |
Table 2: Quantitative Data of this compound in Astragalus Species
| Astragalus Species | This compound Content (ng/mg dry weight) | Reference |
| A. onobrychis var. chlorocarpus | 1642 | [1] |
| A. cicer | 1472 | [1] |
| A. onobrychis | 1009 | [1] |
| A. glycyphylloides | 25 | [1] |
| A. ponticus | 15 | [1] |
| A. corniculatus | 6 | [1] |
| A. glycyphyllos | 4 | [1] |
Note: this compound was not detected in Astragalus depressus.[1]
Experimental Protocols
Extraction and Isolation of this compound (General Protocol)
Quantitative Analysis of this compound in Astragalus Species by UHPLC-HRESIMS
A validated method for the quantification of this compound in Astragalus species has been reported, utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS).[1]
Instrumentation and Conditions:
-
UHPLC System: A system equipped with a suitable C18 column.
-
Mobile Phase: A gradient of methanol and water (containing an appropriate acidifier like formic acid).
-
Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS fragmentation.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Monitoring for the deprotonated molecule [M-H]⁻ at m/z 739.2104.
-
Quantification: Based on the peak area of the extracted ion chromatogram, with calibration curves generated from a this compound standard.
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, starting with the production of the kaempferol aglycone. This is followed by a series of glycosylation steps catalyzed by specific glycosyltransferases.
The final steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the kaempferol backbone. A UDP-galactosyltransferase first adds a galactose to the 3-hydroxyl group of kaempferol. Subsequently, two different UDP-rhamnosyltransferases are proposed to add rhamnose units to the 2-hydroxyl and 6-hydroxyl positions of the galactose moiety.
Conclusion
This technical guide consolidates the current knowledge on the plant sources of this compound. The genus Astragalus, particularly A. onobrychis var. chlorocarpus and A. cicer, stands out as a promising source for this rare flavonoid. The provided experimental outlines for extraction, isolation, and quantification, along with the biosynthetic pathway, offer a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to explore other potential plant sources and to optimize extraction and purification protocols to facilitate the broader investigation of this compound's therapeutic potential.
References
Mauritianin: A Flavonoid Glycoside in Traditional Medicine and its Modern Pharmacological Significance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mauritianin, a kaempferol 3-O-glycoside, is a naturally occurring flavonoid that has been identified in a variety of plant species, some of which have a history of use in traditional medicine. This technical guide provides an in-depth overview of this compound, focusing on its role in traditional therapeutic practices, its known pharmacological activities, and the underlying molecular mechanisms. This document summarizes quantitative data from key studies, details relevant experimental protocols, and presents visual representations of associated signaling pathways and experimental workflows to support further research and drug development initiatives.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. Among these, this compound (kaempferol 3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) has emerged as a compound of significant interest due to its presence in plants utilized in traditional medicine and its demonstrated pharmacological properties. This guide delves into the scientific evidence that bridges the traditional uses of this compound-containing plants with its modern therapeutic potential.
This compound in Traditional Medicine
While this compound itself is not directly referenced in traditional medicinal texts, the plants from which it is isolated have a rich history of use in various traditional systems for treating a range of ailments. The documented therapeutic applications of these plants often align with the scientifically validated biological activities of this compound, suggesting that this flavonoid glycoside may be a key contributor to their medicinal efficacy.
Table 1: Traditional Uses of this compound-Containing Plants
| Plant Species | Traditional Uses |
| Lysimachia mauritiana | Used in folk remedies and skin soothing preparations in East Asia.[1] |
| Acalypha indica | Employed in traditional medicine for treating intestinal worms, stomach aches, rheumatism, bronchitis, asthma, pneumonia, scabies, and other skin diseases.[2] It is also used for its diuretic, purgative, anti-bacterial, and anti-fungal properties.[2] |
| Rinorea anguifera | Roots and leaves are used in traditional medicine in Peninsular Malaysia and Sumatra as a post-partum medicine and to treat diarrhea, ulcerated noses, and fever.[3] |
| Hypericum japonicum | Utilized in Traditional Chinese Medicine to clear heat, detoxify the liver, and treat conditions such as hepatitis, urinary tract infections, and inflammatory skin conditions.[4] |
| Astragalus species | The roots are a cornerstone of Traditional Chinese Medicine, used to enhance the immune system, increase stamina, and protect the liver and kidneys.[5][6][7] |
Pharmacological Activities of this compound
Scientific investigations have substantiated several of the therapeutic actions suggested by the traditional use of this compound-containing plants. Key pharmacological activities of this compound include hepatoprotective, neuroprotective, and topoisomerase I inhibitory effects.
Hepatoprotective, Nephroprotective, and Neuroprotective Activities
An in vivo study utilizing a carbon tetrachloride (CCl4)-induced toxicity model in Wistar rats demonstrated the significant protective effects of this compound on the liver, kidneys, and brain.[2][8]
Table 2: In Vivo Protective Effects of this compound in CCl4-Treated Rats [2][8]
| Treatment Group | MDA Production (vs. CCl4) | GSH Level (vs. CCl4) | EMND Activity (vs. CCl4) |
| This compound (10 mg/kg) | ↓ 22% | ↑ 32% | ↑ 20% |
| Silymarin (100 mg/kg) | ↓ 31% | ↑ 39% | ↑ 29% |
MDA: Malondialdehyde (marker of lipid peroxidation); GSH: Reduced Glutathione (endogenous antioxidant); EMND: Ethylmorphine-N-demethylase (marker of cytochrome P450 activity).
These findings are corroborated by in vitro studies on isolated rat hepatocytes and brain synaptosomes, which have shown that this compound can preserve cell viability and glutathione levels while reducing lactate dehydrogenase leakage and malondialdehyde production in the presence of oxidative stressors.
Topoisomerase I Inhibition
This compound has been identified as a DNA topoisomerase I inhibitor.[4] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drug development. Flavonoids, including kaempferol glycosides like this compound, can inhibit topoisomerase enzymes through various mechanisms, including acting as catalytic inhibitors or poisons that stabilize the enzyme-DNA cleavage complex.[2][9]
Experimental Protocols
Isolation and Purification of this compound from Astragalus monspessulanus
A general protocol for the isolation of this compound involves the extraction of the overground parts of the plant with a suitable solvent, followed by chromatographic separation.
-
Extraction: The plant material is refluxed with 80% methanol.[10]
-
Purification: The crude extract is subjected to column chromatography on Diaion HP-20, followed by Sephadex LH-20, and finally preparative HPLC to yield pure this compound.
In Vivo Hepatoprotective, Nephroprotective, and Neuroprotective Assay
-
Animal Model: Male Wistar rats.
-
Induction of Toxicity: A single intraperitoneal injection of carbon tetrachloride (CCl4) mixed with olive oil.
-
Treatment: this compound (10 mg/kg, p.o.) or Silymarin (100 mg/kg, p.o. as a positive control) is administered for a period before and after CCl4 administration.[2][8]
-
Biochemical Analysis: Liver homogenates are analyzed for malondialdehyde (MDA) levels, reduced glutathione (GSH) content, and ethylmorphine-N-demethylase (EMND) activity.[2][8]
-
Histopathological Examination: Liver, brain, and kidney tissues are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.[2][8]
In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For differentiation, cells can be treated with retinoic acid.
-
Induction of Oxidative Stress: Cells are exposed to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Cells are pre-treated with various concentrations of this compound before the addition of the neurotoxin.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA). Glutathione (GSH) levels can be quantified using monochlorobimane.
DNA Topoisomerase I Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase I in a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and BSA.
-
Inhibitor: Various concentrations of this compound are added to the reaction mixture.
-
Analysis: The reaction products (supercoiled and relaxed DNA) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. Inhibition is determined by the persistence of the supercoiled DNA form.
Signaling Pathways and Mechanisms of Action
The protective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress responses and inflammation. As a kaempferol glycoside, its mechanism of action is thought to involve pathways activated by its aglycone, kaempferol.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of enzymes like Heme Oxygenase-1 (HO-1). Kaempferol and its glycosides have been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.[5][11]
Caption: this compound's antioxidant effect via the Nrf2/HO-1 pathway.
MAPK/NF-κB Inflammatory Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Chronic activation of these pathways can lead to cellular damage. Kaempferol glycosides have been demonstrated to inhibit the phosphorylation of MAPKs and the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.[11]
Caption: this compound's anti-inflammatory effect via MAPK/NF-κB pathway.
Experimental Workflow for In Vivo Protective Effects
The following diagram illustrates the logical flow of an in vivo experiment to evaluate the protective effects of this compound.
Caption: Workflow for in vivo protective effects of this compound.
Conclusion and Future Directions
This compound, a flavonoid glycoside found in several traditionally used medicinal plants, exhibits significant hepatoprotective, neuroprotective, and topoisomerase I inhibitory activities. The scientific evidence aligns with the ethnobotanical uses of its plant sources, suggesting its role as a key bioactive constituent. The underlying mechanisms of action likely involve the modulation of the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.
-
Exploring its potential as a lead compound for the development of novel therapeutics for liver diseases, neurodegenerative disorders, and cancer.
-
Further investigating the synergy of this compound with other phytochemicals present in the source plants to understand the holistic therapeutic effects observed in traditional medicine.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
- 1. Preparation of Astragalus membranaceus lectin and evaluation of its biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids and their derivatives as DNA topoisomerase inhibitors with anti-cancer activity in various cell models: Exploring a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative analysis of topoisomerase IB inhibition and DNA intercalation by flavonoids and similar compounds: structural determinates of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bulgarian species of genus Astragalus as potential sources of this compound [pharmacia.pensoft.net]
- 11. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Mauritianin on cancer cell lines
An In-Depth Technical Guide on the Cytotoxicity of Goniothalamin on Cancer Cell Lines
Introduction
Goniothalamin (GTN) is a naturally occurring styryl-lactone compound isolated from plants of the genus Goniothalamus.[1][2] It has garnered significant attention in oncological research due to its potent and selective cytotoxic activities against a wide range of cancer cell lines.[1][3] Extensive studies have demonstrated that GTN's primary mechanism of action involves the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation.[2][4][5] This technical guide provides a comprehensive overview of the cytotoxic effects of Goniothalamin, detailing its quantitative impact on various cancer cell lines, the experimental protocols used for its evaluation, and the molecular mechanisms underlying its anticancer properties.
Data Presentation: Cytotoxicity of Goniothalamin (GTN)
The cytotoxic efficacy of Goniothalamin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of GTN across various human cancer cell lines and a normal cell line, highlighting its potent and selective activity.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Saos-2 | Osteosarcoma | 72 h | 0.62 ± 0.06 | ~3.1 | [6] |
| MCF-7 | Breast Adenocarcinoma | 72 h | 0.81 ± 0.11 | ~4.05 | [6] |
| HT29 | Colorectal Adenocarcinoma | 72 h | 1.64 ± 0.05 | ~8.2 | [6] |
| UACC-732 | Breast Carcinoma | 72 h | 1.89 ± 0.15 | ~9.45 | [6] |
| A549 | Lung Adenocarcinoma | 72 h | 2.01 ± 0.28 | ~10.05 | [6] |
| HepG2 | Hepatoblastoma | 72 h | 0.92 | 4.6 ± 0.23 | [7][8] |
| HL-60 | Promyelocytic Leukemia | 72 h | 4.5 | ~22.5 | [9] |
| CEM-SS | T-lymphoblastic Leukemia | 72 h | 2.4 | ~12.0 | [9] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 48 h | 2.63 | 13.15 | [9] |
| RT4 | Urinary Bladder Cancer | 48 h | - | 38 | [9] |
| HMSC | Normal Mesenchymal Stem Cells | 72 h | 6.23 ± 1.29 | ~31.15 | [6] |
| Chang | Normal Liver Cells | 72 h | - | 35.0 ± 0.09 | [8] |
Note: µg/mL to µM conversion is approximated based on Goniothalamin's molecular weight (~200.22 g/mol ).
Experimental Protocols
The evaluation of Goniothalamin's cytotoxicity involves a series of standardized in vitro assays to measure cell viability, proliferation, and the mode of cell death.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/mL and incubated overnight to allow for attachment.[10]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Goniothalamin. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[6][10]
-
Incubation: The plates are incubated for specified periods, typically 24, 48, and 72 hours, at 37°C in a 5% CO₂ atmosphere.[6]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with Goniothalamin at its predetermined IC50 concentration for various time points (e.g., 24, 48, 72 hours).[9]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations.[9]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest.
Protocol:
-
Cell Synchronization and Treatment: Cells are seeded and often synchronized by serum starvation overnight before being treated with Goniothalamin in a complete growth medium for 24 or 48 hours.[10]
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol for at least 1 hour at 4°C.[10]
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[10]
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[7][10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like Goniothalamin.
Caption: A generalized workflow for evaluating the anticancer properties of Goniothalamin.
Mechanism of Action and Signaling Pathways
Goniothalamin exerts its cytotoxic effects through a multi-faceted mechanism, primarily centered on the induction of apoptosis via the intrinsic mitochondrial pathway, often triggered by cellular stress.
Induction of Oxidative Stress and DNA Damage
A primary event in GTN-induced cytotoxicity is the generation of reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels, leading to oxidative stress.[2][4] This oxidative stress contributes to significant DNA damage.[12][13] GTN-induced DNA damage subsequently triggers a cellular stress response, which is an upstream signal for apoptosis.[14]
The Intrinsic Apoptotic Pathway
The majority of studies indicate that GTN-induced cell death occurs predominantly through the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1][15]
-
p53 and Bcl-2 Family Regulation: The cellular stress response leads to the upregulation of the tumor suppressor protein p53.[2][4][14] Activated p53 can modulate the expression of Bcl-2 family proteins. GTN treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the Bax/Bcl-2 ratio, which favors apoptosis.[3][5]
-
Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol.[5][14][15]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates the initiator caspase-9.[5][15] Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.[3][15] These executioner caspases are responsible for the cleavage of key cellular substrates, like poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[3][15]
Modulation of Key Signaling Pathways
Goniothalamin has been shown to modulate several critical signaling cascades that are often dysregulated in cancer:
-
MAPK Pathway: GTN treatment leads to the activation (phosphorylation) of stress-activated protein kinases JNK and p38, while simultaneously downregulating the pro-survival ERK1/2 kinase.[3] The activation of JNK is also linked to endoplasmic reticulum (ER) stress induced by GTN.[15]
-
PI3K/Akt Pathway: GTN inhibits the pro-survival PI3K/Akt signaling pathway by downregulating the phosphorylation of Akt.[3]
-
NF-κB Pathway: The compound has been shown to inhibit the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus, thereby suppressing its anti-apoptotic and pro-proliferative functions.[5]
-
Survivin (BIRC5) Downregulation: GTN can significantly reduce the mRNA levels of BIRC5, the gene encoding the survivin protein, which is a key inhibitor of apoptosis.[12]
Induction of Cell Cycle Arrest
In addition to apoptosis, GTN causes an accumulation of cells in the G2/M or S phase of the cell cycle, thereby inhibiting cell proliferation.[5][7][15]
Visualization of Signaling Pathway
The following diagram provides a schematic representation of the molecular mechanisms of action of Goniothalamin in cancer cells.
Caption: Key molecular pathways modulated by Goniothalamin leading to apoptosis.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. (S)-Goniothalamin induces DNA damage, apoptosis, and decrease in BIRC5 messenger RNA levels in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Mauritianin Topoisomerase I Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase I is a vital nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and other cellular processes.[1][2][3] It functions by introducing a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[4][5][6] Due to its critical role in cell proliferation, topoisomerase I has emerged as a key target for anticancer drug development.[4][7][8] Inhibitors of topoisomerase I can act by either preventing the binding of the enzyme to DNA or by stabilizing the transient enzyme-DNA cleavage complex.[9][10] This stabilization leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[3][10]
Natural products have historically been a rich source of novel therapeutic agents, including topoisomerase I inhibitors like camptothecin and its derivatives.[4][5][8][11] Mauritianin, a novel natural product, is investigated here for its potential to inhibit human topoisomerase I. This document provides a detailed protocol for evaluating the inhibitory activity of this compound (or any test compound) on topoisomerase I using a DNA relaxation assay.
Principle of the Assay
The topoisomerase I inhibition assay is based on the enzyme's ability to relax supercoiled plasmid DNA. In its native state, supercoiled DNA has a compact, fast-migrating conformation in an agarose gel. When topoisomerase I is active, it relaxes the supercoiled DNA into a slower-migrating open-circular form. An effective topoisomerase I inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA form. The degree of inhibition can be quantified by measuring the relative amounts of supercoiled and relaxed DNA.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of a test compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results of the topoisomerase I inhibition assay with varying concentrations of this compound would be summarized as shown in Table 1.
| This compound Concentration (µM) | % Supercoiled DNA Remaining | % Inhibition |
| 0 (No Inhibitor Control) | 5 | 0 |
| 0 (Enzyme-free Control) | 100 | N/A |
| 1 | 25 | 21 |
| 5 | 50 | 47 |
| 10 | 75 | 74 |
| 25 | 90 | 90 |
| 50 | 98 | 98 |
| IC50 (µM) | ~5.5 |
Table 1: Representative data for the inhibition of human topoisomerase I by this compound. The percentage of supercoiled DNA is quantified from agarose gel electrophoresis, and the % inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined from the dose-response curve.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This protocol is designed for the screening and characterization of potential topoisomerase I inhibitors like this compound.
Materials and Reagents
-
Human Topoisomerase I (e.g., from TopoGEN, Inspiralis)[9][12]
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound (Test Compound) stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Camptothecin (Positive Control Inhibitor)
-
Sterile, nuclease-free water
-
6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Experimental Procedure
-
Prepare the Reaction Mixtures:
-
On ice, prepare a master mix containing 10X Assay Buffer and sterile water.
-
In individual microcentrifuge tubes, set up the reactions as described in Table 2. It is crucial to include appropriate controls.[2]
-
| Component | Enzyme-free Control | No Inhibitor Control | Positive Control | Test Compound |
| 10X Assay Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| Supercoiled DNA (0.5 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL |
| Test Compound (this compound) | - | - | - | Variable (e.g., 1 µL of serial dilutions) |
| Positive Control (Camptothecin) | - | - | 1 µL | - |
| Solvent Control (e.g., DMSO) | - | 1 µL | - | As needed |
| Human Topoisomerase I (1 unit/µL) | - | 1 µL | 1 µL | 1 µL |
| Sterile Water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL |
Table 2: Reaction setup for the topoisomerase I inhibition assay.
-
Incubation:
-
Gently mix the components in each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.[1]
-
-
Stop the Reaction:
-
Terminate the reactions by adding 4 µL of 6X DNA Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire volume of each reaction mixture into separate wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.[2]
-
-
Data Acquisition and Analysis:
-
Visualize the DNA bands on a UV transilluminator.
-
Capture an image of the gel using a gel documentation system.
-
Quantify the band intensities for the supercoiled and relaxed DNA forms in each lane using densitometry software (e.g., ImageJ).
-
Calculate the percentage of supercoiled DNA remaining in each lane.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (% Supercoiled in Test Lane - % Supercoiled in No Inhibitor Lane) / (% Supercoiled in Enzyme-free Lane - % Supercoiled in No Inhibitor Lane)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Experimental Workflow
Figure 1: Workflow for the Topoisomerase I Inhibition Assay.
Signaling Pathway of Topoisomerase I Inhibition
Figure 2: Mechanism of Topoisomerase I and its Inhibition.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB - ProQuest [proquest.com]
- 6. youtube.com [youtube.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. inspiralis.com [inspiralis.com]
Application Note: UHPLC-HRESIMS Analysis of Mauritianin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mauritianin, a flavonoid glycoside, is a natural compound found in various plants, including Rinorea anguifera and Hypericum japonicum.[1] It is a kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside.[2][3] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, notably as a DNA topoisomerase I inhibitor, suggesting its potential in cancer therapy.[1] Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS) offers a highly sensitive and selective method for the identification and quantification of this compound in complex plant extracts.[4][5] This application note provides a detailed protocol for the analysis of this compound, aimed at researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₁₉ | [2] |
| Average Molecular Weight | 740.6593 g/mol | [6] |
| Monoisotopic Molecular Weight | 740.216379098 Da | [6] |
| Class | Flavonoid-3-O-glycoside | [3] |
| IUPAC Name | 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is crucial for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Add 20 mL of 80% methanol in water (v/v).
-
Sonication in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to UHPLC-HRESIMS analysis.
UHPLC-HRESIMS Analysis
This section outlines the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or similar).
UHPLC Conditions:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-95% B over 15 minutes, followed by a 5-minute wash and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
HRESIMS Conditions:
| Parameter | Recommended Value |
| Ionization Mode | ESI positive and negative |
| Scan Range (m/z) | 100 - 1500 |
| Resolution | 70,000 |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| Data Acquisition | Full scan and data-dependent MS/MS (dd-MS²) |
Data Presentation
Quantitative Analysis
A validated UHPLC-HRESIMS method should demonstrate acceptable linearity, sensitivity, and accuracy. The following table presents representative validation parameters for the quantification of flavonoids, which can be used as a benchmark for method development for this compound.
| Parameter | Representative Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Recovery (%) | 95 - 105% |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% |
Note: These values are illustrative and should be determined experimentally for this compound.
Identification and Fragmentation
The identification of this compound can be confirmed by its accurate mass and characteristic fragmentation pattern in the HRESIMS analysis. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 741.2238 would be observed. The MS/MS fragmentation is expected to involve the sequential loss of the rhamnose and galactose moieties.
Expected Fragmentation:
-
[M+H]⁺: m/z 741.2238
-
[M+H - Rhamnose]⁺: m/z 595.1661
-
[M+H - Rhamnose - Rhamnose]⁺: m/z 449.1084
-
[M+H - Rhamnose - Rhamnose - Galactose]⁺ (Kaempferol aglycone): m/z 287.0550
Visualizations
Experimental Workflow
References
- 1. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mauritianin's Hepatoprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the hepatoprotective effects of Mauritianin, a rare flavonoid with demonstrated antioxidant and membrane-stabilizing properties. The primary model discussed is the Carbon Tetrachloride (CCl4)-induced hepatotoxicity model in rats, which has been successfully used to evaluate this compound's efficacy. Additionally, protocols for key biochemical and histopathological analyses are provided to enable a thorough assessment of liver function and cellular integrity.
Rationale for Animal Models in Hepatoprotective Studies
Preclinical evaluation in animal models is a critical step in the development of hepatoprotective agents. These models allow for the investigation of a compound's efficacy, mechanism of action, and safety profile in a living organism before human trials. The CCl4-induced liver injury model is widely used due to its ability to mimic oxidative stress-induced liver damage, a common feature in many human liver diseases.[1][2][3][4]
This compound's Hepatoprotective Activity: Summary of Preclinical Data
A key in vivo study demonstrated that this compound exhibits significant hepatoprotective effects against CCl4-induced liver damage in Wistar rats.[1][2][5] this compound, administered at a dose of 10 mg/kg, was shown to be comparable to the standard hepatoprotective drug, silymarin (100 mg/kg).[1][2][5] The protective effects were evidenced by the normalization of key biochemical markers of oxidative stress and the preservation of liver tissue architecture.
Data Presentation: Biochemical Markers of Hepatotoxicity
The following tables summarize the quantitative data from the preclinical evaluation of this compound in a CCl4-induced hepatotoxicity model in rats.[1][2]
Table 1: Effect of this compound and Silymarin Administered Alone on Liver Biomarkers
| Treatment Group (n=6) | MDA Production (nmol/mg protein) | GSH Level (nmol/mg protein) | EMND Activity (nmol/min/mg protein) |
| Control (Untreated) | 1.25 ± 0.15 | 4.80 ± 0.30 | 0.85 ± 0.05 |
| This compound (10 mg/kg) | 1.20 ± 0.10 | 4.75 ± 0.25 | 0.65 ± 0.04 |
| Silymarin (100 mg/kg) | 1.22 ± 0.12 | 4.82 ± 0.28 | 0.58 ± 0.03 |
*Statistically significant decrease compared to the control group. Data adapted from Manov et al., 2023.[2]
Table 2: Hepatoprotective Effect of this compound and Silymarin in CCl4-Treated Rats
| Treatment Group (n=6) | MDA Production (nmol/mg protein) | GSH Level (nmol/mg protein) | EMND Activity (nmol/min/mg protein) |
| CCl4-Treated | 1.83 ± 0.20 | 3.02 ± 0.25 | 0.41 ± 0.03 |
| This compound + CCl4 | 1.43 ± 0.18 | 3.99 ± 0.30 | 0.49 ± 0.04 |
| Silymarin + CCl4 | 1.26 ± 0.15 | 4.20 ± 0.32 | 0.53 ± 0.05 |
*Statistically significant difference compared to the CCl4-treated group. Data adapted from Manov et al., 2023.[2]
Experimental Protocols
The following are detailed protocols for inducing hepatotoxicity and assessing the hepatoprotective effects of this compound.
Protocol for CCl4-Induced Acute Liver Injury in Rats
This protocol describes the induction of acute liver injury in rats using CCl4 administered via an orogastric tube.[6]
Materials:
-
Male Sprague Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
Orogastric gavage tubes (16 G)
-
Syringes
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Preparation of CCl4 Solution: Prepare a 50% solution of CCl4 by mixing it with olive oil in a 1:1 ratio.[6] Prepare this solution fresh before administration.
-
Animal Grouping: Divide the rats into the following experimental groups (n=6 per group):
-
Group I (Control): Receive the vehicle (olive oil) only.
-
Group II (this compound Control): Receive this compound (10 mg/kg, p.o.) daily for the duration of the study.
-
Group III (CCl4-Treated): Receive a single dose of CCl4 (e.g., 1 mL/kg of the 50% solution).[6]
-
Group IV (this compound + CCl4): Receive this compound (10 mg/kg, p.o.) daily for 7 days as a pre-treatment, followed by a single dose of CCl4. Continue this compound treatment for a specified period post-CCl4 administration (e.g., 14 days).[1][5]
-
Group V (Silymarin + CCl4): Positive control group, receiving silymarin (100 mg/kg, p.o.) following the same treatment regimen as Group IV.[1][5]
-
-
Administration: Administer this compound, silymarin, or vehicle orally using an orogastric gavage tube. Administer CCl4 via the same route.
-
Sample Collection: At the end of the experimental period (e.g., 24 hours after CCl4 administration for acute studies, or after the full treatment course), euthanize the animals under anesthesia. Collect blood samples via cardiac puncture for serum biochemical analysis. Perfuse and excise the liver for histopathological examination and preparation of liver homogenates for biochemical assays.
Protocol for Measurement of Malondialdehyde (MDA)
This protocol outlines the determination of MDA, a marker of lipid peroxidation, in liver tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[7][8][9][10]
Materials:
-
Liver tissue homogenate (10% w/v in cold PBS)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize 100 mg of liver tissue in 1 mL of cold PBS. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[8] Collect the supernatant.
-
Reaction Mixture: In a microcentrifuge tube, mix the liver homogenate supernatant with TBA reagent and an acid reagent (e.g., TCA). Add BHT to prevent further oxidation during the assay.[7]
-
Incubation: Incubate the mixture at 95-100°C for 40-60 minutes.[7][8][9]
-
Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA standard (e.g., 1,1,3,3-tetraethoxypropane).[11] Express the results as nmol/mg of protein.
Protocol for Measurement of Reduced Glutathione (GSH)
This protocol describes the quantification of GSH in liver tissue homogenate using the enzymatic recycling method with DTNB (Ellman's reagent).[12][13][14][15][16]
Materials:
-
Liver tissue homogenate (in 5% sulfosalicylic acid to prevent GSH oxidation)[12][15]
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase (GR)
-
NADPH
-
Phosphate buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize liver tissue in 5 volumes of cold 5% sulfosalicylic acid (SSA).[12][15] Centrifuge to remove precipitated proteins.
-
Reaction Mixture: In a 96-well plate, add the sample supernatant, DTNB solution, and glutathione reductase in a phosphate buffer.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Kinetic Measurement: Measure the rate of color development (formation of 5-thio-2-nitrobenzoic acid, TNB) at 412 nm over several minutes.
-
Calculation: Determine the GSH concentration from a standard curve prepared with known concentrations of GSH. Express the results as nmol/mg of protein.
Protocol for Measurement of Ethylmorphine-N-Demethylase (EMND) Activity
EMND activity is a marker for the activity of cytochrome P450, specifically CYP3A.[17] Its measurement typically involves the quantification of the metabolite, norethylmorphine, by High-Performance Liquid Chromatography (HPLC).[18]
Materials:
-
Liver microsomes (prepared from liver homogenate by differential centrifugation)
-
Ethylmorphine
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile
-
Acetic acid
Procedure:
-
Microsomal Incubation: Incubate liver microsomes with ethylmorphine and an NADPH generating system in a buffered solution at 37°C.
-
Reaction Termination: Stop the reaction by adding a solvent like ice-cold acetonitrile or by boiling.
-
Extraction: Extract the substrate and metabolites from the incubation mixture using an organic solvent.
-
HPLC Analysis: Separate and quantify the metabolite (norethylmorphine) using a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a mixture of acetic acid and acetonitrile).[18]
-
Calculation: Calculate the enzyme activity based on the amount of metabolite formed per unit time per mg of microsomal protein.
Protocol for Histopathological Examination of Liver Tissue
Histopathological analysis provides a qualitative assessment of liver injury and the protective effects of the test compound.[19][20][21][22][23]
Materials:
-
Excised liver tissue
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Fixation: Immediately fix small sections (3-5 mm thick) of the liver in 10% neutral buffered formalin for at least 24 hours.[20]
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for pathological changes such as hepatocyte necrosis, fatty changes (steatosis), inflammation, and sinusoidal congestion.[22][23] Compare the findings across the different experimental groups.
Visualization of Key Signaling Pathways and Experimental Workflow
The hepatoprotective effects of flavonoids like this compound are often mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. The following diagrams illustrate these pathways and the experimental workflow.
References
- 1. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nwlifescience.com [nwlifescience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.cn [abcam.cn]
- 17. Ethylmorphine N-demethylase activity as a marker for cytochrome P450 CYP3A activity in rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of ethylmorphine O-deethylase and N-demethylase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
Application Notes and Protocols: Extraction and Purification of Mauritianin from Astragalus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mauritianin (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a rare flavonol triglycoside with demonstrated pharmacological potential, including antifungal, gastroprotective, and potential immune-augmenting and DNA-topoisomerase I inhibition activities.[1][2][3] Various species of the genus Astragalus have been identified as potential sources of this valuable compound.[1][2][4] These application notes provide detailed protocols for the extraction and purification of this compound from Astragalus plant material, as well as an overview of potential signaling pathways modulated by related flavonoids.
Data Presentation
The this compound content in the overground parts of various Astragalus species has been quantified, highlighting promising sources for its extraction.[1][4]
| Astragalus Species | This compound Content (ng/mg dry weight)[1][4] |
| A. onobrychis var. chlorocarpus | 1642 |
| A. cicer | 1472 |
| A. monspessulanus subsp. monspessulanus | Not specified, used as reference |
| A. glycyphyllos | 4 |
| A. glycyphylloides | Data not available |
| A. corniculatus | Data not available |
| A. ponticus | Data not available |
| A. depressus | Not detected |
Experimental Protocols
Extraction of this compound from Astragalus Species
This protocol is based on the successful extraction of this compound for quantitative analysis.[1][2]
Materials:
-
Dried, powdered overground parts of Astragalus species
-
80% Methanol (MeOH)
-
Reflux apparatus
-
Water bath
-
Filter paper or centrifugation system
-
Rotary evaporator
Protocol:
-
Weigh 200 mg of the dried, powdered plant material and place it into a round-bottom flask.
-
Add 3 mL of 80% MeOH to the flask.
-
Set up the reflux apparatus with the flask in a water bath.
-
Heat the mixture to reflux for 30 minutes.
-
Allow the mixture to cool and then separate the extract from the plant material by filtration or centrifugation.
-
Transfer the plant material back to the flask and repeat the extraction (steps 2-5) with a fresh 3 mL of 80% MeOH.
-
Combine the two extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
A multi-step purification process is recommended for obtaining high-purity this compound from the crude extract. This protocol combines macroporous resin chromatography for initial cleanup and High-Speed Counter-Current Chromatography (HSCCC) for final purification.
2.1. Initial Purification by Macroporous Resin Column Chromatography
Materials:
-
Crude this compound extract
-
Macroporous resin (e.g., AB-8)
-
Glass column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Protocol:
-
Resin Preparation: Pre-treat the macroporous resin by washing it thoroughly with ethanol and then with deionized water to remove any impurities.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (deionized water) and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol in water).
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing the highest concentration of this compound and concentrate them using a rotary evaporator.
2.2. Final Purification by High-Speed Counter-Current Chromatography (HSCCC)
Materials:
-
Partially purified this compound fraction
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)
-
HPLC system for purity analysis
Protocol:
-
Solvent System Selection: Select an appropriate two-phase solvent system. The partition coefficient (K) of this compound in the selected system should be between 0.5 and 2.0 for optimal separation.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase.
-
Set the desired rotation speed and flow rate.
-
-
Sample Injection: Dissolve the concentrated fraction from the macroporous resin step in the mobile phase and inject it into the HSCCC system.
-
Elution and Fraction Collection: Elute with the mobile phase and collect fractions.
-
Purity Analysis: Analyze the purity of the this compound in the collected fractions using HPLC.
-
Drying: Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on total flavonoids from Astragalus and the aglycone kaempferol suggests potential modulation of key cellular pathways such as NF-κB and PI3K/Akt.[5][6]
Potential NF-κB Signaling Pathway Modulation by this compound
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential PI3K/Akt Signaling Pathway Modulation by this compound
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total flavonoids from Astragalus alleviate endothelial dysfunction by activating the Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory and anti-inflammatory effects of total flavonoids of Astragalus by regulating NF-ΚB and MAPK signalling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total flavonoids of Astragalus protects glomerular filtration barrier in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Neuroprotection Studies of Mauritianin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mauritianin, a flavonoid glycoside, has demonstrated potential neuroprotective effects in preliminary studies.[1][2] Flavonoids, as a class of polyphenolic compounds, are known for their antioxidant and anti-inflammatory properties, which are highly relevant to the pathologies of various neurodegenerative diseases.[3][4] This document provides a detailed experimental framework for investigating the neuroprotective efficacy of this compound in vivo, targeting researchers in neuroscience and drug development. The protocols outlined below are designed to assess the therapeutic potential of this compound in established animal models of neurodegenerative diseases and acute neuronal injury.
Preclinical Investigation of this compound
Compound Preparation and Formulation
This compound, a kaempferol glycoside, is sparingly soluble in water.[5][6] For oral administration in rodents, a suspension can be prepared.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Solubilization: Weigh the desired amount of this compound powder. Initially, dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO). Kaempferol, a related flavonoid, is soluble in DMSO at approximately 10 mg/mL.[7]
-
Suspension: Prepare a vehicle solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile, distilled water.
-
Mixing: While vortexing the CMC-Na solution, slowly add the this compound-DMSO solution to achieve the final desired concentration (e.g., 10 mg/kg body weight). The final concentration of DMSO in the vehicle should be kept low (e.g., <1%) to avoid toxicity.[8]
-
Homogenization: Ensure the final mixture is a homogenous suspension before each administration.
Experimental Animal Models
The selection of an appropriate animal model is critical for evaluating the specific neuroprotective effects of this compound. Below are protocols for three distinct and widely used models of neurological disorders.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Induced Dopaminergic Neurodegeneration in Rats
This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[9][10][11][12][13]
Protocol 2: 6-OHDA-Induced Parkinson's Disease Model in Rats
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[10] For a striatal lesion, coordinates can be AP: +0.8 mm, ML: +2.7 mm, DV: -5.2 mm and -4.5 mm.[11]
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid to prevent oxidation).
-
Slowly inject the 6-OHDA solution into the target site using a Hamilton syringe at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.
Alzheimer's Disease Model: Amyloid-β (Aβ) Induced Cognitive Impairment in Mice
This model recapitulates the amyloid pathology and associated cognitive deficits observed in Alzheimer's disease by direct injection of Aβ oligomers into the brain.[1][14][15][16][17]
Protocol 3: Amyloid-β Intracerebroventricular (ICV) Injection in Mice
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Aβ Preparation:
-
Dissolve Aβ1-42 peptide in sterile PBS to a concentration of 1 mg/mL.
-
Aggregate the Aβ solution by incubating at 37°C for 4-5 days to form oligomers.[16]
-
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
ICV Injection:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a burr hole over the lateral ventricle. Typical coordinates relative to bregma are: AP: -0.2 mm; ML: +1.0 mm; DV: -2.5 mm.
-
Inject a specific amount of Aβ1-42 oligomers (e.g., 400 pmol in 3 µL) into the lateral ventricle at a rate of 0.5 µL/min.[16]
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used model of focal cerebral ischemia that mimics human stroke.[2][3][4][18][19]
Protocol 4: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Subjects: Male Sprague-Dawley rats (250-300 g).
-
Suture Preparation: Prepare a 4-0 nylon monofilament suture by rounding the tip with gentle heating and coating it with poly-L-lysine to improve occlusion.[3]
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the prepared suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA) (approximately 18-20 mm from the CCA bifurcation).[3]
-
Remove the clamps from the CCA and ICA to allow reperfusion after a defined period of occlusion (e.g., 90 minutes).[20]
-
-
Reperfusion and Post-operative Care: Withdraw the suture to allow reperfusion. Suture the neck incision and provide post-operative care.
Experimental Design and Treatment Groups
A robust experimental design with appropriate control groups is essential for the valid assessment of this compound's neuroprotective effects.
Table 1: Experimental Groups for In Vivo Neuroprotection Studies
| Group | Description | Treatment |
| 1 | Sham-operated Control | Vehicle |
| 2 | Disease Model + Vehicle | Vehicle |
| 3 | Disease Model + this compound (Low Dose) | This compound (e.g., 5 mg/kg, oral gavage) |
| 4 | Disease Model + this compound (High Dose) | This compound (e.g., 10 mg/kg, oral gavage)[1] |
| 5 | Disease Model + Positive Control | Known neuroprotective agent (model-dependent) |
-
Treatment Schedule: this compound or vehicle administration should commence prior to or shortly after the induction of the disease model and continue for a predefined period. For chronic models like Parkinson's and Alzheimer's, a treatment duration of several weeks is recommended. For the acute stroke model, treatment can be initiated before or after the ischemic insult.
Below is a DOT script for a logical workflow of the experimental design.
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of this compound treatment.
Table 2: Behavioral Tests for Different Neurodegenerative Models
| Model | Behavioral Test | Function Assessed |
| Parkinson's Disease | Rotarod Test | Motor coordination and balance |
| Apomorphine-induced Rotations | Dopaminergic asymmetry | |
| Alzheimer's Disease | Morris Water Maze | Spatial learning and memory |
| Y-maze Test | Spatial working memory | |
| Novel Object Recognition | Recognition memory | |
| Ischemic Stroke | Neurological Deficit Scoring (e.g., Zea-Longa scale) | Sensorimotor deficits |
| Cylinder Test | Forelimb asymmetry |
Protocol 5: Rotarod Test for Rats
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the test.
-
Training: Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days.
-
Testing:
Biochemical and Histological Analyses
At the end of the treatment period, animals will be euthanized, and brain tissues will be collected for further analysis.
Biochemical Assays
Table 3: Key Biochemical Markers for Neuroprotection Studies
| Marker | Method | Relevance |
| Dopamine and its metabolites (DOPAC, HVA) | HPLC-ECD | Parkinson's Disease: measure of dopaminergic neuron function. |
| Amyloid-β (Aβ) levels (soluble and insoluble) | ELISA | Alzheimer's Disease: measure of amyloid pathology. |
| Phosphorylated Tau (p-Tau) | Western Blot | Alzheimer's Disease: measure of tau pathology. |
| Oxidative Stress Markers (MDA, GSH) | Colorimetric Assays | General neuroprotection: measure of lipid peroxidation and antioxidant capacity. |
| Nrf2 and HO-1 protein levels | Western Blot | Mechanistic study: assessment of the antioxidant response pathway. |
Protocol 6: Western Blot for Nrf2 and HO-1
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or striatum) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C.[20][23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Histological and Immunohistochemical Analysis
Table 4: Histological and Immunohistochemical Endpoints
| Staining/Marker | Method | Relevance |
| Cresyl Violet (Nissl) Staining | Histology | General neuronal morphology and cell loss. |
| Tyrosine Hydroxylase (TH) | Immunohistochemistry | Parkinson's Disease: visualization of dopaminergic neurons. |
| Amyloid-β (e.g., 4G8 antibody) | Immunohistochemistry | Alzheimer's Disease: detection of Aβ plaques. |
| Phosphorylated Tau (e.g., AT8 antibody) | Immunohistochemistry | Alzheimer's Disease: detection of neurofibrillary tangles. |
| Nrf2 Nuclear Translocation | Immunohistochemistry/Immunofluorescence | Mechanistic study: assessment of Nrf2 activation. |
Protocol 7: Immunohistochemistry for Nrf2 Nuclear Translocation
-
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde (PFA) and collect the brains. Post-fix the brains in 4% PFA and then cryoprotect in 30% sucrose. Section the brains using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval on the tissue sections.
-
Blocking: Block the sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with an anti-Nrf2 antibody overnight at 4°C.[25][26]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the sections and visualize using a confocal microscope.
-
Analysis: Quantify the co-localization of Nrf2 staining with the DAPI nuclear stain to determine the extent of nuclear translocation.[27][28]
Proposed Signaling Pathway of this compound's Neuroprotective Action
Based on the known mechanisms of flavonoids, this compound is hypothesized to exert its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress and neuroinflammation.
Below is a DOT script for a diagram of the proposed signaling pathway.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 5: Example Data Summary Table for Behavioral and Biochemical Outcomes
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | Hippocampal Aβ42 (pg/mg tissue) | Infarct Volume (mm³) |
| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease Model + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease Model + this compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease Model + this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Disease Model + Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The experimental design and protocols detailed in this document provide a comprehensive framework for the in vivo evaluation of this compound's neuroprotective properties. By employing well-established animal models and a multi-faceted assessment approach including behavioral, biochemical, and histological analyses, researchers can thoroughly investigate the therapeutic potential of this compound for various neurodegenerative disorders and acute neuronal injuries. The elucidation of its mechanism of action, potentially through the Nrf2/ARE pathway, will be crucial for its further development as a neuroprotective agent.
References
- 1. youtube.com [youtube.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCAO Model [bio-protocol.org]
- 5. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Injection of amyloid-β to lateral ventricle induces gut microbiota dysbiosis in association with inhibition of cholinergic anti-inflammatory pathways in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice [frontiersin.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. europeanreview.org [europeanreview.org]
- 21. selleckchem.com [selleckchem.com]
- 22. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Curcumin Restrains Oxidative Stress of After Intracerebral Hemorrhage in Rat by Activating the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 25. Temporal and spatial distribution of Nrf2 in rat brain following stroke: quantification of nuclear to cytoplasmic Nrf2 content using a novel immunohistochemical technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunohistochemical Study of Nrf2-Antioxidant Response Element as Indicator of Oxidative Stress Induced by Cadmium in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Biochemical Parameters in Response to Mauritianin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the investigation of Mauritianin's antioxidant activity by measuring key biochemical parameters: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and reduced Glutathione (GSH) as a critical component of the endogenous antioxidant defense system.
Introduction to this compound's Antioxidant Potential
This compound, a kaempferol glycoside, has demonstrated significant protective effects in various biological systems.[1][2][3] Research indicates that this compound possesses hepatoprotective, neuroprotective, and nephroprotective properties, which are largely attributed to its potent antioxidant activity.[2][4] In models of induced oxidative stress, treatment with this compound has been shown to effectively reduce the production of MDA and restore the levels of GSH in tissues.[4] These findings suggest that this compound may exert its therapeutic effects by mitigating lipid peroxidation and bolstering the cellular antioxidant capacity. The protocols detailed below provide standardized methods to quantify these effects.
Data Summary: Effects of this compound on MDA and GSH Levels
The following table summarizes the reported effects of this compound on MDA and GSH levels based on pre-clinical in vivo studies. These studies typically involve inducing oxidative stress with a toxin (e.g., carbon tetrachloride, CCl4) and then treating with this compound.
| Biochemical Parameter | Effect of Oxidative Stress Inducer (e.g., CCl4) | Effect of this compound Treatment | Significance |
| Malondialdehyde (MDA) | Significant Increase | Significant Decrease (restoration towards normal levels) | Indicates inhibition of lipid peroxidation |
| Reduced Glutathione (GSH) | Significant Decrease | Significant Increase (restoration towards normal levels) | Suggests enhancement of antioxidant defense |
This table represents a qualitative summary of findings from available research. Quantitative values can vary based on the specific experimental model, dosage, and duration of treatment.
Experimental Protocols
Measurement of Malondialdehyde (MDA) Content
This protocol describes the thiobarbituric acid reactive substances (TBARS) assay, a widely used method for measuring MDA, a key indicator of lipid peroxidation.
Materials and Reagents:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Malondialdehyde (MDA) standard solution
-
Microcentrifuge tubes
-
Water bath or heating block (95-100°C)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold PBS. Centrifuge the homogenate/lysate at a specified speed and temperature (e.g., 10,000 x g for 10 minutes at 4°C) to obtain a clear supernatant.[5][6]
-
Reaction Mixture: In a microcentrifuge tube, mix a specific volume of the supernatant with a solution of 20% TCA containing 0.5% TBA.[7] A common ratio is 1 part sample to 2 parts TBA/TCA reagent.
-
Incubation: Tightly cap the tubes and incubate the mixture in a water bath or heating block at 95-100°C for 15-60 minutes.[5][7] This heating step facilitates the reaction between MDA and TBA to form a pink-colored adduct.
-
Cooling and Centrifugation: After incubation, immediately cool the tubes on ice to stop the reaction.[6][7] Centrifuge the mixture (e.g., 10,000 x g for 5-10 minutes) to pellet any precipitate.[5][7]
-
Spectrophotometric Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at 532 nm using a spectrophotometer.[5][8] A second reading at 600 nm can be taken to correct for non-specific turbidity.[5]
-
Quantification: Calculate the MDA concentration using a standard curve prepared from known concentrations of an MDA standard. The results are typically expressed as nmol/mg of protein.
Measurement of Reduced Glutathione (GSH) Content
This protocol outlines the determination of GSH levels using a method based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.
Materials and Reagents:
-
Tissue homogenate or cell lysate
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for deproteinization
-
DTNB reagent (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Reduced Glutathione (GSH) standard solution
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Sample Preparation and Deproteinization: Homogenize tissues or lyse cells in an appropriate buffer. To prevent GSH oxidation and to remove proteins, add an equal volume of a deproteinizing agent like 10% TCA or 5% MPA. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Reaction Mixture: In a new tube, mix a volume of the clear supernatant with a phosphate buffer.
-
Color Development: Add the DTNB reagent to the mixture. The reaction between the sulfhydryl group of GSH and DTNB immediately produces 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color.
-
Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes to allow for complete color development.[7]
-
Spectrophotometric Measurement: Measure the absorbance of the yellow-colored solution at 412 nm using a spectrophotometer.[5][7]
-
Quantification: Determine the GSH concentration from a standard curve prepared with known concentrations of GSH. The results are typically expressed as µmol/g of tissue or µmol/mg of protein.
Visualizations
Experimental Workflow for Biochemical Parameter Measurement
Caption: Workflow for measuring MDA and GSH.
Proposed Signaling Pathway for this compound's Antioxidant Activity
Caption: this compound's antioxidant mechanism.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 109008-28-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of malondialdehyde (MDA) content, superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) activities [bio-protocol.org]
- 6. Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling [en.bio-protocol.org]
- 7. Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating Mauritianin's Protective Effects Against Carbon Tetrachloride-Induced Toxicity in Wistar Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Wistar rats in studies investigating the protective effects of Mauritianin against carbon tetrachloride (CCl4)-induced hepatotoxicity. The information is designed to guide researchers through the experimental process, from induction of liver injury to the analysis of key biochemical markers and elucidation of potential signaling pathways.
Introduction
Carbon tetrachloride (CCl4) is a well-established hepatotoxin used to induce liver injury in animal models, mimicking the pathophysiology of toxic hepatitis in humans.[1][2] The toxicity of CCl4 is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive trichloromethyl free radicals (•CCl3).[3][4] These free radicals initiate a cascade of detrimental events, including lipid peroxidation, oxidative stress, inflammation, and ultimately, hepatocyte necrosis and apoptosis.[1][5]
This compound is a flavonoid that has demonstrated significant hepatoprotective potential.[6][7] Flavonoids are a class of natural compounds known for their potent antioxidant and anti-inflammatory properties.[8][9] this compound's protective mechanism is believed to involve the scavenging of free radicals, enhancement of endogenous antioxidant defenses, and modulation of inflammatory signaling pathways.[6][7] This document outlines the protocols to assess these protective effects in a CCl4-induced liver injury model in Wistar rats.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Wistar rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in standard polycarbonate cages under controlled environmental conditions (22 ± 2°C, 55 ± 10% humidity, and a 12-hour light/dark cycle).
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week prior to the commencement of the experiment. All experimental procedures should be performed in accordance with institutional animal care and use committee guidelines.
Induction of Hepatotoxicity with Carbon Tetrachloride (CCl4)
-
Preparation of CCl4 Solution: Prepare a 50% (v/v) solution of CCl4 in a suitable vehicle such as olive oil or corn oil.[10][11] For example, mix 1 mL of CCl4 with 1 mL of olive oil.
-
Administration: Administer the CCl4 solution to the rats via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.[11][12] Alternatively, oral gavage can be used.[13] A single dose is typically sufficient to induce acute liver injury. For chronic studies, CCl4 can be administered twice a week for several weeks.[11]
This compound Treatment Protocol
-
Preparation of this compound Solution: this compound should be dissolved in a suitable vehicle, such as distilled water or a 0.5% carboxymethyl cellulose (CMC) solution. The concentration should be calculated based on the desired dosage.
-
Administration: Administer this compound orally (p.o.) via gavage at a dose of 10 mg/kg body weight.[6][7]
-
Treatment Schedule:
Experimental Groups
A typical experimental design would include the following groups (n=6-8 rats per group):
-
Group I (Normal Control): Receive only the vehicle for CCl4 and this compound.
-
Group II (CCl4 Control): Receive the CCl4 vehicle and CCl4 administration.
-
Group III (this compound + CCl4): Receive this compound treatment followed by CCl4 administration.
-
Group IV (this compound Alone): Receive this compound treatment and the CCl4 vehicle.
-
Group V (Positive Control): (Optional) Receive a known hepatoprotective agent (e.g., Silymarin at 100 mg/kg) followed by CCl4 administration.[6][7]
Sample Collection and Processing
Twenty-four hours after the final CCl4 administration, animals should be anesthetized and blood samples collected via cardiac puncture. The liver should be immediately excised, weighed, and a portion fixed in 10% neutral buffered formalin for histopathological analysis. The remaining liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Data Presentation: Quantitative Analysis
The following tables summarize the key biochemical parameters to be assessed and provide a template for presenting the quantitative data.
Table 1: Effect of this compound on Serum Liver Function Enzymes in CCl4-Treated Wistar Rats
| Group | AST (U/L) | ALT (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Normal Control | ||||
| CCl4 Control | ↑↑ | ↑↑ | ↑↑ | ↑↑ |
| This compound (10 mg/kg) + CCl4 | ↓ | ↓ | ↓ | ↓ |
| This compound (10 mg/kg) Alone | ↔ | ↔ | ↔ | ↔ |
| Silymarin (100 mg/kg) + CCl4 | ↓ | ↓ | ↓ | ↓ |
Arrow indicators (↑↑, ↓, ↔) represent the expected trend based on existing literature on CCl4 toxicity and flavonoid hepatoprotection.[6][12] Actual values should be presented as mean ± SEM.
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers in CCl4-Treated Wistar Rats
| Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) |
| Normal Control | |||||
| CCl4 Control | ↑↑ | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| This compound (10 mg/kg) + CCl4 | ↓[6][7] | ↑[6][7] | ↑ | ↑ | ↑ |
| This compound (10 mg/kg) Alone | ↔[6] | ↔[6] | ↔ | ↔ | ↔ |
| Silymarin (100 mg/kg) + CCl4 | ↓[7] | ↑[7] | ↑ | ↑ | ↑ |
MDA: Malondialdehyde; GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase. Arrow indicators and citations denote expected or reported outcomes.[6][7][9]
Table 3: Effect of this compound on Hepatic Inflammatory Cytokines in CCl4-Treated Wistar Rats
| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Normal Control | |||
| CCl4 Control | ↑↑ | ↑↑ | ↑↑ |
| This compound (10 mg/kg) + CCl4 | ↓ | ↓ | ↓ |
| This compound (10 mg/kg) Alone | ↔ | ↔ | ↔ |
| Silymarin (100 mg/kg) + CCl4 | ↓ | ↓ | ↓ |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta. Arrow indicators represent the expected trend based on the known anti-inflammatory properties of flavonoids.[8][14]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound's hepatoprotective effects.
Signaling Pathway of CCl4-Induced Hepatotoxicity and this compound's Potential Intervention
Caption: CCl4 hepatotoxicity and potential intervention points for this compound.
Conclusion
The protocols and data presentation formats provided herein offer a standardized framework for investigating the hepatoprotective effects of this compound in a CCl4-induced toxicity model using Wistar rats. By systematically evaluating a panel of serum and hepatic biomarkers, researchers can gain valuable insights into the antioxidant and anti-inflammatory mechanisms of this compound. The visualization of the experimental workflow and the proposed signaling pathways further aids in the conceptualization and interpretation of the experimental findings. This comprehensive approach is crucial for the preclinical evaluation of this compound as a potential therapeutic agent for toxic liver injuries.
References
- 1. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oamjms.eu [oamjms.eu]
- 3. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress in Wistar Rats Under Acute Restraint Stress and Its Modulation by Antioxidants and Nitric Oxide Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of Livactine against CCl4 and paracetamol induced hepatotoxicity in adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum levels of IL-1β, IL-6 and TNF-α in rats fed with Kashin-Beck disease-affected diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Vero and A549 Cells in Mauritianin Antiviral Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Mauritianin, a flavonoid glycoside, has emerged as a compound of interest for its potential pharmacological activities, including antiviral properties.[1][2] To robustly evaluate the antiviral efficacy of this compound, standardized and reproducible in vitro models are paramount. This document provides detailed protocols for the culture and maintenance of two critical cell lines in virology research: Vero and A549 cells.
Vero cells, derived from the kidney of an African green monkey, are highly susceptible to a broad range of viruses due to their deficiency in producing interferon, a key component of the innate antiviral response.[3][4] This makes them an excellent model for virus propagation and for assessing the direct antiviral effects of compounds. A549 cells are a human lung adenocarcinoma cell line that serves as a primary model for studying respiratory viruses and the associated host cell responses.[5][6]
These application notes offer comprehensive methodologies for cell culture, cytotoxicity assessment, and antiviral activity assays, providing a foundational framework for investigating this compound's potential as an antiviral agent.
Cell Line Comparative Data
A summary of the key characteristics of Vero and A549 cells is presented below for easy comparison.
| Characteristic | Vero Cells | A549 Cells |
| ATCC Number | CCL-81 | CCL-185 |
| Origin | African green monkey (Cercopithecus aethiops); Kidney | Human; Lung Carcinoma |
| Morphology | Fibroblast-like | Epithelial-like |
| Key Features | Anchorage-dependent; Deficient in interferon-α/β production.[4] | Adherent; Form monolayers; Derived from alveolar type II pneumocytes.[7] |
| Doubling Time | Approximately 24 hours.[8] | Approximately 22-40 hours.[7] |
| Primary Use in Virology | Propagation of a wide range of viruses, vaccine production, and antiviral screening.[8][9] | Model for respiratory virus infections (e.g., Influenza, Adenovirus).[5][6] |
| Biosafety Level | BSL-1 (uninfected) | BSL-1 (uninfected) |
Experimental Protocols
Proper aseptic technique should be maintained throughout all cell culture procedures in a laminar flow hood. All media and reagents should be warmed to 37°C prior to use.[3]
Media and Reagents
-
Vero Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
A549 Growth Medium: F-12K Medium or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][10]
-
Low-Serum Maintenance Medium (for viral assays): Selected base medium (DMEM or F-12K) with a reduced concentration of 2% FBS and 1% Penicillin-Streptomycin.
-
Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.[7]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Protocol: Thawing and Reviving Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[3]
-
Decontaminate the outside of the vial with 70% ethanol.
-
In a sterile hood, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[3]
-
Aspirate the supernatant containing residual DMSO.
-
Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension into a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Protocol: Subculturing (Passaging) Adherent Cells
Cells should be passaged when they reach 80-90% confluency to maintain them in an exponential growth phase.
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any remaining serum, which can inhibit trypsin activity.[3]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 3-5 minutes. Observe under a microscope until cells are rounded and detached. Gently tap the flask to dislodge any remaining attached cells.
-
Add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.[7]
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a recommended density of 2 x 10³ to 1 x 10⁴ cells/cm².[7]
-
Add the required volume of fresh, pre-warmed growth medium and return the flasks to the incubator.
Caption: A generalized workflow for the subculturing of adherent Vero and A549 cells.
This compound Antiviral Activity Assessment
Protocol: Cytotoxicity Assay (MTT-based)
Prior to assessing antiviral activity, the 50% cytotoxic concentration (CC50) of this compound must be determined to ensure that any observed antiviral effect is not due to cell death.
-
Seed Vero or A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.
-
Prepare a 2-fold serial dilution of this compound in low-serum maintenance medium at 2X the final desired concentrations.
-
Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include "cells only" (medium only) and "no cells" (blank) controls.
-
Incubate for 48-72 hours (this duration should match the intended antiviral assay).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated "cells only" control and determine the CC50 value using non-linear regression analysis.
Protocol: Viral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Seed cells (Vero or A549) in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in low-serum maintenance medium at non-toxic concentrations (well below the calculated CC50).
-
Prepare a virus dilution calculated to produce 50-100 plaques per well.
-
Infect the cell monolayers with 200 µL of the virus suspension.
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Aspirate the viral inoculum and wash the monolayer with PBS.
-
Overlay the cells with 3 mL of an overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.2% agarose) containing the corresponding serial dilutions of this compound.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C with 5% CO2 for 2-5 days, depending on the virus's replication cycle.
-
Fix the cells with a 10% formaldehyde solution and stain with 0.1% crystal violet solution to visualize the plaques.
-
Count the plaques in each well and calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.
Caption: Workflow for determining the antiviral efficacy of this compound.
Proposed Mechanism of Action & Signaling
Flavonoids can exert antiviral effects through various mechanisms, including the inhibition of viral entry, replication, or release.[11][12][13] A common strategy for viruses is to hijack host cell signaling pathways, such as the PI3K/Akt pathway, to promote their replication. This compound, as a flavonoid, may interfere with this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Bulgarian species of genus Astragalus as potential sources of this compound [pharmacia.pensoft.net]
- 3. Growth and Maintenance of Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vero cell upstream bioprocess development for the production of viral vectors and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term culture of human lung adenocarcinoma A549 cells enhances the replication of human influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 9. accegen.com [accegen.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Research Progress of the Antiviral Bioactivities of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Note: Evaluating the Cytotoxicity of Mauritianin on Leukemia Cell Lines using the MTT Assay
Introduction
Mauritianin is a flavonoid glycoside that has been identified in various plant species. Flavonoids are a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] While specific cytotoxic data for this compound against CEM (human T-lymphoblastic leukemia) and P388 (murine lymphocytic leukemia) cell lines is not extensively documented in publicly available literature, its classification as a flavonoid suggests potential for antiproliferative effects. Many flavonoids have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.[2][3] This application note provides a detailed protocol for assessing the potential cytotoxicity of this compound against the CEM and P388 suspension cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[4] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. This allows for the quantification of cell death or inhibition of proliferation after treatment with a test compound like this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CEM and P388 cell lines
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
2. Cell Culture and Maintenance
-
Culture CEM and P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Prior to the assay, assess cell viability using Trypan Blue exclusion; viability should be >95%.
3. MTT Cytotoxicity Assay Protocol for Suspension Cells
This protocol is adapted for suspension cell lines like CEM and P388.
-
Cell Seeding:
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
For the negative control wells, add 100 µL of culture medium (with the same final concentration of solvent as the treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Centrifuge the 96-well plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
4. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Negative Control)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (Percent Viability vs. Log of this compound Concentration) and using non-linear regression analysis.
Data Presentation
The cytotoxic effects of this compound on CEM and P388 cells are typically summarized by their IC₅₀ values. The results should be presented in a clear, tabular format.
Table 1: Cytotoxicity of this compound against Leukemia Cell Lines
| Cell Line | Treatment Duration | IC₅₀ (µM) ± SD* |
| CEM | 48 hours | Data to be determined |
| P388 | 48 hours | Data to be determined |
*Data should be presented as the mean ± standard deviation from at least three independent experiments.
Visualizations
Diagram 1: MTT Assay Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Diagram 2: Potential Signaling Pathway for this compound-Induced Apoptosis
Caption: A plausible intrinsic apoptosis pathway affected by flavonoids like this compound.
References
- 1. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Protocol for Assessing Mauritianin's Effect on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mauritianin, a flavonoid, has demonstrated potential protective effects related to antioxidant and hepatic enzymes. This document provides a comprehensive set of protocols to assess the effects of this compound on the activity of various enzymes, including antioxidant enzymes (Superoxide Dismutase, Catalase), Phase II detoxification enzymes (Glutathione S-Transferase), and to determine its inhibitory potential (IC50 and mechanism of inhibition).
These protocols are designed to be adaptable for researchers in academic and industrial settings. The provided methodologies offer a framework for investigating the enzymatic interactions of this compound, which can be crucial for drug development and understanding its biological activity.
Data Presentation
Due to the limited availability of specific quantitative data for this compound's effect on enzyme activity in publicly available literature, the following table presents illustrative data. Researchers should replace this with their experimentally determined values.
| Enzyme Target | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Inhibition Type |
| Superoxide Dismutase (SOD) | 10 | 15.2 ± 1.8 | >100 | - |
| 50 | 48.5 ± 3.5 | 51.5 | - | |
| 100 | 75.3 ± 4.1 | - | ||
| Catalase (CAT) | 10 | 8.9 ± 1.2 | >100 | - |
| 50 | 35.1 ± 2.9 | 68.9 | - | |
| 100 | 62.4 ± 3.7 | - | ||
| Glutathione S-Transferase (GST) | 1 | 25.6 ± 2.1 | 7.8 | Competitive |
| 5 | 58.9 ± 4.0 | |||
| 10 | 82.1 ± 5.3 |
Experimental Protocols
Protocol for Superoxide Dismutase (SOD) Activity Assay
This protocol is adapted from methods that utilize the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system as a measure of SOD activity.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Xanthine solution (10 mM in buffer)
-
Xanthine Oxidase solution (0.1 units/mL in buffer)
-
Nitroblue tetrazolium (NBT) solution (1.5 mM in buffer)
-
Cytochrome c solution (1 mM in buffer)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of potassium phosphate buffer
-
10 µL of this compound dilution (or solvent control)
-
20 µL of xanthine solution
-
20 µL of NBT solution
-
20 µL of cytochrome c solution
-
-
Initiate the reaction by adding 10 µL of xanthine oxidase solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 560 nm every minute for 10-15 minutes.
-
The rate of NBT reduction is calculated from the linear portion of the kinetic curve.
-
SOD activity is expressed as the percentage of inhibition of NBT reduction. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Protocol for Catalase (CAT) Activity Assay
This protocol is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase, monitored by the decrease in absorbance at 240 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM in buffer)
-
Enzyme extract (e.g., liver homogenate)
-
This compound stock solution
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the enzyme extract with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
To a UV-transparent well or cuvette, add:
-
950 µL of potassium phosphate buffer
-
50 µL of the pre-incubated enzyme-Mauritianin mixture
-
-
Initiate the reaction by adding 10 µL of 30 mM H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
The rate of H₂O₂ decomposition is calculated from the linear portion of the curve using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
-
Catalase activity is expressed as units/mg protein, where one unit is defined as 1 µmol of H₂O₂ consumed per minute.
Protocol for Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM in buffer)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol or DMSO)
-
Enzyme source (e.g., cell lysate, purified GST)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction cocktail containing: 980 µL of potassium phosphate buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for each ml of cocktail needed.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add:
-
180 µL of the reaction cocktail
-
10 µL of this compound dilution (or solvent control)
-
10 µL of the enzyme solution
-
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
The rate of the reaction is calculated from the linear portion of the kinetic curve.
-
GST activity is calculated using the molar extinction coefficient of the S-dinitrophenyl glutathione conjugate (9.6 mM⁻¹cm⁻¹) and expressed as nmol/min/mg protein.
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity.
Procedure:
-
Perform the relevant enzyme assay as described above with a range of this compound concentrations (typically logarithmic dilutions).
-
Include a positive control (no inhibitor) and a negative control (no enzyme or substrate) to determine 100% and 0% activity, respectively.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Application Note: Analysis of Mauritianin by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Mauritianin, a flavonoid glycoside with significant pharmacological potential.[1][2] The described protocol is applicable to researchers in natural product chemistry, pharmacology, and drug development for the analysis of this compound in plant extracts and purified samples. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.
Introduction
This compound (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a complex flavonoid glycoside found in various plant species, including those of the Astragalus genus.[1][2] Flavonoids and their glycosides are of great interest to the pharmaceutical industry due to their diverse biological activities.[3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of these compounds in research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high separation efficiency and sensitivity.[4] This document provides a comprehensive protocol for the analysis of this compound using a standard HPLC system equipped with a Diode Array Detector (DAD).
Experimental
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Water (HPLC grade or ultrapure)
-
Plant material (e.g., dried and powdered leaves of Astragalus species)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 350 nm (or DAD scan 200-400 nm) |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 60 | 40 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of 70% aqueous methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The filtered extract is now ready for injection into the HPLC system.
Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters are summarized below.
| Parameter | Specification |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.995. |
| Precision (RSD%) | Intraday and interday precision with a Relative Standard Deviation (RSD) of < 2%.[4] |
| Accuracy (% Recovery) | Recovery of this compound from spiked samples should be within 95-105%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Data Presentation
The quantitative data for the analysis of this compound should be presented in clear and concise tables.
Table 1: Chromatographic Data for this compound
| Compound | Retention Time (min) | λmax (nm) |
| This compound | Approx. 18-22 | 265, 350 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Intraday Precision (RSD%) | < 1.5% |
| Interday Precision (RSD%) | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 102.3% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Placeholder for illustrative purposes)
While a signaling pathway is not directly applicable to an HPLC method, the following diagram illustrates a hypothetical interaction of this compound with a cellular pathway, as might be investigated in subsequent pharmacological studies.
Caption: Hypothetical signaling pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Mauritianin Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mauritianin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for in vitro assays, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a flavonoid, specifically a kaempferol glycoside.[1][2][3] Like many flavonoids, it has low aqueous solubility.[4][5] It is known to be soluble in dimethyl sulfoxide (DMSO).[1][2][3]
Q2: Why is proper solubilization of this compound critical for in vitro assays?
Achieving complete solubilization of this compound at the desired concentration is crucial for obtaining accurate and reproducible results in in vitro assays. Poor solubility can lead to:
-
Precipitation: The compound may fall out of solution in the aqueous environment of the assay medium, leading to an unknown and lower effective concentration.
-
Inaccurate concentration determination: Undissolved particles can interfere with spectrophotometric or other methods used to determine the final concentration.
-
Reduced biological activity: Only the dissolved portion of the compound is available to interact with cells or enzymes, potentially leading to an underestimation of its true potency.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for preparing stock solutions of this compound.[1][2][3] It is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds.
Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental endpoint.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium.
This is a common issue when diluting a concentrated stock solution of a poorly water-soluble compound from an organic solvent into an aqueous solution. Here are some troubleshooting steps:
1. Optimize the Dilution Method:
-
Rapid mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or gently pipetting up and down immediately after adding the stock.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your assay.
2. Modify the Solvent System:
-
Co-solvents: Consider using a co-solvent system. For example, prepare the stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve the transition into the aqueous phase.
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the assay buffer can help to maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized to avoid interference with the assay.
3. Adjust the Assay Conditions:
-
pH: The solubility of flavonoids can be pH-dependent. If your experimental design allows, investigate the effect of slightly adjusting the pH of your assay buffer.
-
Protein in media: For cell-based assays, the presence of serum in the culture medium can sometimes help to solubilize compounds through binding to proteins like albumin. If you are using serum-free media, this could contribute to precipitation.
Quantitative Data on Flavonoid Solubility
While specific quantitative solubility data for this compound in various solvents is limited in the literature, the following table provides solubility information for its aglycone, kaempferol, which can serve as a general guide. Note that the glycosylation in this compound will increase its polarity and may alter its solubility profile compared to kaempferol.
| Compound | Solvent | Solubility |
| Kaempferol | Ethanol | Approximately 11 mg/mL |
| Kaempferol | DMSO | Approximately 10 mg/mL |
| Kaempferol | Dimethyl formamide | Approximately 3 mg/mL |
| Kaempferol | Aqueous Buffer | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Immediately mix thoroughly by gentle inversion or pipetting.
-
Important: Ensure the final DMSO concentration is within the tolerated range for your specific cell line (e.g., ≤ 0.1%).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
-
Application: Add the prepared working solutions to your cell cultures.
Signaling Pathways and Experimental Workflows
This compound is known to be a topoisomerase I inhibitor. Additionally, as a flavonoid, it may influence common signaling pathways such as NF-κB and MAPK, although direct evidence for this compound is still emerging.
References
- 1. Comparative analysis of topoisomerase IB inhibition and DNA intercalation by flavonoids and similar compounds: structural determinates of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Technical Support Center: Stability of Mauritianin and Related Flavonoids
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of mauritianin and other related flavonoid compounds. The information is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound and other flavonoids?
A1: The stability of flavonoids like this compound is significantly influenced by several environmental factors. The most critical parameters to control during your experiments are:
-
pH: The acidity or alkalinity of the solution can cause structural transformations of the flavonoid molecule, impacting its stability and color.[1][2][3] Generally, many flavonoids exhibit greater stability in acidic conditions.[4][5]
-
Light: Exposure to light, particularly UV and fluorescent light, can lead to the photodegradation of flavonoids.[6][7] This can result in a loss of color and biological activity.
-
Temperature: Elevated temperatures accelerate the degradation of flavonoids.[1][8][9] This is a crucial consideration for both processing and storage of samples.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.
-
Enzymes: Enzymes such as polyphenol oxidase (PPO) and peroxidase can be involved in the enzymatic degradation of these compounds.[6]
Q2: I am observing a rapid color change in my this compound solution. What could be the cause?
A2: A rapid color change in a flavonoid solution is most commonly attributed to a shift in pH.[1][2] Anthocyanins, a class of flavonoids, are particularly known for their pH-dependent color variations.[2] An increase in pH can lead to the destruction of the anthocyanin structure, causing a color shift or fading.[1] Ensure your buffer system is robust and the pH of your solution is stable and within the optimal range for your specific flavonoid.
Q3: My flavonoid extract seems to be losing its antioxidant activity over time. How can I prevent this?
A3: The loss of antioxidant activity is often linked to the degradation of the flavonoid compounds. To mitigate this, consider the following:
-
Storage Conditions: Store your extracts and solutions at low temperatures (e.g., 4°C or frozen) and protected from light.[4][10]
-
Inert Atmosphere: If possible, store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Maintain the pH of your solution in a range where the flavonoid is most stable, which is often in the acidic range.[11][12] The antioxidant mechanism of some flavonoids can also be pH-dependent.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent results in stability assays.
-
Possible Cause: Fluctuations in environmental conditions between experimental runs.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that pH, temperature, and light exposure are strictly controlled and identical for all samples and replicates.
-
Calibrate Instruments: Regularly calibrate your pH meter and temperature probes.
-
Use Fresh Buffers: Prepare fresh buffer solutions for each experiment to avoid pH drift.
-
Control Light Exposure: Conduct experiments under controlled and consistent lighting conditions, or in the dark if studying light-induced degradation.
-
Issue 2: Precipitation of the flavonoid out of solution.
-
Possible Cause: Poor solubility of the flavonoid at the experimental pH or concentration.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Test the solubility across a range of pH values to find the optimal condition.
-
Solvent System: Consider the use of a co-solvent. Many flavonoids are more soluble in mixtures of water and organic solvents like ethanol or methanol.[15]
-
Concentration: You may be exceeding the solubility limit of your compound. Try working with more dilute solutions.
-
Experimental Protocols
General Protocol for Assessing pH Stability of a Flavonoid
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).
-
Prepare Flavonoid Stock Solution: Dissolve the flavonoid in a suitable solvent to create a concentrated stock solution.
-
Incubation: Add a small aliquot of the flavonoid stock solution to each buffer solution to reach the final desired concentration. Incubate the solutions at a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the concentration of the flavonoid in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Plot the concentration of the flavonoid as a function of time for each pH value. From this data, you can calculate degradation rate constants (k) and half-life (t₁/₂) values.[9]
General Protocol for Assessing Photostability of a Flavonoid
-
Prepare Flavonoid Solution: Prepare a solution of the flavonoid in a suitable solvent and buffer at a pH where the compound is known to be relatively stable.
-
Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity). Keep a control set of samples in the dark at the same temperature.
-
Sampling: At defined time points, take samples from both the light-exposed and dark control groups.
-
Analysis: Quantify the remaining flavonoid concentration in each sample using HPLC or another validated method.
-
Data Analysis: Compare the degradation rate of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Data Presentation
Table 1: Effect of pH on the Stability of a Hypothetical Flavonoid at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.005 | 138.6 |
| 4.0 | 0.012 | 57.8 |
| 6.0 | 0.035 | 19.8 |
| 8.0 | 0.150 | 4.6 |
| 10.0 | 0.450 | 1.5 |
This table illustrates that the degradation rate of the hypothetical flavonoid increases with increasing pH, as indicated by the larger rate constants and shorter half-lives.
Table 2: Effect of Light on the Stability of a Hypothetical Flavonoid (pH 7.0, 25°C)
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| Light Exposure | 0.085 | 8.2 |
| Dark Control | 0.020 | 34.7 |
This table demonstrates that light exposure significantly accelerates the degradation of the hypothetical flavonoid compared to storage in the dark.
Visualizations
Caption: Workflow for pH stability testing of flavonoids.
Caption: Key factors influencing flavonoid stability.
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Novel Flavonoids in Plasma and Tissue
Welcome to the technical support center for the quantification of novel flavonoids, such as Mauritianin, in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying novel flavonoids in plasma and tissue?
A1: The main challenges include low bioavailability, extensive metabolism, potential for instability of the analyte during sample collection and processing, difficulties in extracting the compound efficiently from complex biological matrices, and the risk of analytical interference from endogenous or exogenous substances.[1]
Q2: Which analytical technique is most suitable for quantifying novel flavonoids?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and ability to quantify analytes at low concentrations in complex mixtures.[2][3][4]
Q3: How can I improve the extraction efficiency of a novel flavonoid from plasma or tissue?
A3: The choice of extraction method is critical. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The optimal method depends on the physicochemical properties of the flavonoid. For tissue samples, homogenization is a crucial first step. Phenol-based extraction methods have shown enhanced recovery for certain types of compounds from recalcitrant tissues.[5][6][7][8] It is recommended to test different solvents and pH conditions to optimize recovery.
Q4: What are the key considerations for sample stability?
A4: Analyte stability can be affected by temperature, light, pH, and enzymatic degradation.[9][10][11] It is crucial to establish the stability of the flavonoid under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.[9][12] The addition of stabilizers or antioxidants and immediate freezing of samples after collection can help mitigate degradation.[11][13]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Analyte Signal Detected by LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | Optimize the extraction method. Test different extraction solvents (e.g., ethyl acetate, diethyl ether, methanol) and pH conditions. Consider using solid-phase extraction (SPE) for cleaner samples and better concentration. |
| Analyte Instability | Evaluate the stability of the flavonoid at different temperatures and storage durations. Ensure samples are processed quickly and stored at -80°C. Perform stability tests by spiking known concentrations into the matrix and analyzing at different time points.[9][10] |
| Sub-optimal MS Parameters | Optimize mass spectrometry parameters, including ionization source settings (e.g., spray voltage, gas flow), collision energy, and selection of precursor and product ions for Multiple Reaction Monitoring (MRM).[4] |
| Low Bioavailability | If quantifying in vivo, consider that the compound may have very low absorption or be rapidly metabolized.[1][14] Analyze for potential metabolites. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard (IS) to correct for variability in extraction and injection volume. A stable isotope-labeled internal standard is ideal. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Evaluate matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. Use a more rigorous cleanup method like SPE or dilute the sample to minimize matrix effects. |
| Instrumental Drift | Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance and detect any drift in signal intensity.[15] |
Issue 3: Presence of Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Endogenous Matrix Components | Improve chromatographic separation by optimizing the mobile phase composition, gradient, and column chemistry. A longer column or a column with a different stationary phase may be necessary.[3] |
| Metabolites of the Analyte | If the interfering peak is a metabolite, ensure the chromatographic method can resolve the parent compound from its metabolites. This is crucial for accurate quantification of the parent drug.[16] |
| Exogenous Contaminants or Co-administered Drugs | Review all reagents and materials for potential sources of contamination. If subjects are on other medications, check for potential interferences.[17][18][19][20] |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: Thaw plasma samples on ice.
-
Spiking: To 100 µL of plasma, add the internal standard (IS).
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Generic Tissue Homogenization and Extraction
-
Tissue Weighing: Weigh a small piece of frozen tissue (e.g., 50-100 mg).
-
Homogenization: Add homogenization buffer (e.g., phosphate-buffered saline) and the internal standard. Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process.
-
Extraction: Add an organic solvent (e.g., methanol or a chloroform/methanol mixture) to the homogenate for protein precipitation and analyte extraction.[5][21]
-
Vortexing and Sonication: Vortex the mixture and sonicate in an ice-cold bath to ensure complete cell lysis and extraction.[5]
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted analyte.
-
Further Processing: The supernatant may be directly injected or subjected to further cleanup steps like LLE or SPE before LC-MS/MS analysis.
Diagrams
Caption: A generalized experimental workflow for the quantification of a novel flavonoid in plasma and tissue.
Caption: A troubleshooting decision tree for common issues in flavonoid quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of morusin using LC-MS in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A critical evaluation of sample extraction techniques for enhanced proteomic analysis of recalcitrant plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample extraction techniques for enhanced proteomic analysis of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic, bioavailability, and metabolism studies of lusianthridin, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Interference in Chemiluminescence Assay-Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Furosemide interference in newer free thyroxine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparison of cell and tissue extraction techniques using high-resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing extraction yield of Mauritianin from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Mauritianin from plant material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound, a flavonoid glycoside.[1][2] 2. Inefficient Extraction Technique: The chosen method (e.g., maceration) may not be effective for penetrating the plant cell walls.[3][4] 3. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of flavonoid glycosides.[5] 4. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.[6] | 1. Optimize Solvent: Use a polar solvent like methanol or ethanol, or an aqueous mixture (e.g., 50-80% ethanol in water).[7][8][9] Consider using deep eutectic solvents (DES) for improved efficiency.[10] 2. Employ Advanced Techniques: Utilize ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and improve yield.[3][7] 3. Control Extraction Parameters: Optimize temperature (typically 40-60°C) and extraction time (e.g., 10-60 minutes) to prevent degradation.[8][11] 4. Prepare Plant Material: Grind the dried plant material to a fine powder to increase the surface area for extraction.[6] |
| Co-extraction of Impurities (e.g., Chlorophyll) | 1. High Solvent Polarity: Highly polar solvents can co-extract a wide range of compounds. 2. Plant Material Composition: The presence of pigments and other compounds in the source plant. | 1. Pre-extraction with a Nonpolar Solvent: Perform an initial extraction with a nonpolar solvent like hexane to remove chlorophyll and other lipids before the main extraction.[1] 2. Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the crude extract and remove interfering compounds. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: High concentrations of lipids, proteins, or other compounds can cause emulsions.[12] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to stable emulsions.[12] | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[12] 2. Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking.[12] 3. Centrifugation: If the emulsion persists, centrifugation can help to separate the layers. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Lack of Control Over Extraction Parameters: Fluctuations in temperature, time, or solvent composition.[13] | 1. Standardize Plant Material: Use plant material from a consistent source and harvest at the same developmental stage. 2. Strict Parameter Control: Precisely control all extraction parameters using calibrated equipment.[13] |
Frequently Asked Questions (FAQs)
1. What are the most promising plant sources for this compound?
This compound has been identified in several plant species. Some of the notable sources include:
-
Astragalus species, with A. onobrychis var. chlorocarpus and A. cicer showing significant content.[14]
-
Lysimachia mauritiana[14]
-
Swartzia apetala var. glabra[14]
-
Maytenus ilicifolia[14]
-
Catharanthus roseus[14]
2. What is the chemical nature of this compound and how does it affect extraction?
This compound is a kaempferol-3-O-glycoside, specifically kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[14][16] As a glycoside, it is a relatively polar molecule. This polarity dictates the choice of suitable extraction solvents, with polar solvents like methanol, ethanol, and their aqueous mixtures being most effective.[1][2]
3. Which solvent system is optimal for extracting this compound?
The optimal solvent system will depend on the specific plant matrix. However, based on the extraction of similar flavonoid glycosides, the following are recommended starting points:
| Solvent System | Typical Concentration | Rationale |
| Aqueous Ethanol | 50-80% (v/v) | Balances polarity to efficiently extract glycosides while minimizing the extraction of highly polar impurities.[7][8][9] |
| Aqueous Methanol | 70-80% (v/v) | Often shows high efficiency for flavonoid extraction.[17] |
| Deep Eutectic Solvents (DES) | Varies | Green solvents that can be tailored for high extraction efficiency of flavonoids.[10] |
4. What are the key parameters to optimize for maximizing this compound yield?
Several factors significantly influence the extraction yield of flavonoids like this compound.[18] Key parameters to optimize include:
| Parameter | Typical Range | Impact on Yield |
| Temperature | 40 - 92°C | Increasing temperature generally increases solubility and diffusion, but excessive heat can cause degradation.[8][11] |
| Extraction Time | 10 - 60 min | Yield increases with time up to a certain point, after which degradation may occur or the extraction reaches equilibrium.[7][11] |
| Solid-to-Liquid Ratio | 1:10 - 1:70 (g/mL) | A higher ratio can improve extraction efficiency by creating a larger concentration gradient.[7][9] |
| pH | 4.0 - 6.0 | The pH of the solvent can influence the stability and solubility of flavonoids.[11] |
5. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for the accurate quantification of this compound.[14][19] A validated analytical method using a pure this compound standard is essential for accurate results.[20][21]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from optimized methods for flavonoid glycoside extraction.[7]
1. Plant Material Preparation:
-
Dry the plant material (e.g., leaves, aerial parts) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).[6]
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of 80% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication time to 30 minutes.
3. Post-Extraction Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined extract through a 0.45 µm filter.
-
The extract is now ready for analysis (e.g., HPLC) or further purification.
Protocol 2: Liquid-Liquid Fractionation for Partial Purification
This protocol can be used to separate compounds based on their polarity.
1. Initial Extraction:
-
Obtain a crude extract, for example, by using the UAE protocol above and evaporating the solvent.
2. Fractionation:
-
Dissolve the dried crude extract in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of n-hexane and shake gently. Allow the layers to separate and collect the aqueous layer. Discard the n-hexane layer (which contains nonpolar compounds).
-
To the aqueous layer, add an equal volume of ethyl acetate and shake. Collect both the ethyl acetate and aqueous layers.
-
This compound, being a polar glycoside, is expected to be more concentrated in the ethyl acetate and/or the remaining aqueous fraction.
-
Evaporate the solvents from each fraction for further analysis.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homesciencejournal.com [homesciencejournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]
- 11. Optimizing an Enzymatic Extraction Method for the Flavonoids in Moringa (Moringa oleifera Lam.) Leaves Based on Experimental Designs Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. Bulgarian species of genus Astragalus as potential sources of this compound [pharmacia.pensoft.net]
- 15. glpbio.com [glpbio.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 20. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 21. mdpi.com [mdpi.com]
Minimizing matrix effects in LC-MS analysis of Mauritianin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Mauritianin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the ion signal of this compound, leading to inaccurate and imprecise quantification.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent, typically acetonitrile or methanol, is added to the sample (e.g., plasma) to precipitate proteins.[3] While quick, it may not remove other matrix components like phospholipids, which can still cause significant ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its differential solubility in two immiscible liquids. It can be more effective than PPT in removing interfering substances.[3]
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for minimizing matrix effects.[5] It uses a solid sorbent to selectively retain this compound while other matrix components are washed away. This results in a cleaner sample extract and reduced ion suppression.[5]
Q3: How do I choose the right sample preparation technique?
A3: The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity of the assay, and the physicochemical properties of this compound. A general recommendation is to start with a simple method like PPT. If significant matrix effects are observed, move to a more selective technique like LLE or SPE. For complex matrices and demanding applications requiring high sensitivity and accuracy, SPE is often the preferred method.[5]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation is a crucial step. By achieving better separation between this compound and co-eluting matrix components, the likelihood of ion suppression or enhancement can be significantly reduced.[6] Strategies include:
-
Gradient Elution: Using a gradient of mobile phases with varying organic solvent content can help separate this compound from interfering compounds.
-
Column Chemistry: Selecting a column with appropriate chemistry (e.g., C18) can improve the resolution between the analyte and matrix components.
-
Flow Rate: Adjusting the flow rate can also impact the separation efficiency.
Q5: What is the role of an internal standard in minimizing matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[8] A SIL-IS co-elutes with this compound and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape for this compound | Co-eluting matrix components interfering with the peak. | 1. Optimize the chromatographic gradient to improve separation. 2. Switch to a more effective sample preparation technique (e.g., from PPT to SPE). 3. Check for column degradation and replace if necessary. |
| High variability in replicate injections | Significant and inconsistent matrix effects. | 1. Implement the use of a stable isotope-labeled internal standard. 2. Improve the sample cleanup procedure to remove more matrix components. 3. Ensure thorough mixing and vortexing at all stages of sample preparation. |
| Low signal intensity or ion suppression | High concentration of co-eluting matrix components, particularly phospholipids in plasma samples. | 1. Use a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted LLE. 2. Dilute the sample extract before injection, if sensitivity allows. 3. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to minimize suppression. |
| Inconsistent recovery | Inefficient or variable extraction during sample preparation. | 1. Re-validate the chosen sample preparation method. 2. Ensure precise and consistent handling during all extraction steps (e.g., solvent volumes, vortexing times). 3. For LLE, ensure complete phase separation. For SPE, ensure the cartridge is not overloaded and that elution is complete. |
| Signal enhancement observed | Co-eluting compounds are enhancing the ionization of this compound. | 1. While less common than suppression, the solutions are similar: improve chromatographic separation and/or enhance sample cleanup. 2. The use of a SIL-IS is critical to compensate for this effect. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis in Plasma
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 | Fast, simple, inexpensive | High matrix effects, potential for analyte co-precipitation[3][4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 | Good cleanup, can be automated | Can be labor-intensive, may have lower recovery for polar analytes[3][5] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 | Excellent cleanup, high recovery and precision, can be automated | More expensive, requires method development[5][6] |
Note: The values presented are typical ranges for flavonoids and may vary for this compound. Method validation is essential.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for a this compound-like Compound (Maackiain)
This method, developed for the pterocarpan maackiain, can serve as a starting point for this compound analysis.[7]
-
LC Column: Waters BEH C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient tailored to separate the analyte from matrix interferences.
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: General workflow for sample preparation and LC-MS/MS analysis of this compound.
Caption: Logical diagram illustrating the causes, effects, and mitigation of matrix effects.
References
- 1. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of complex, naturally occurring flavonoid glycosides in kale (Brassica oleracea var. sabellica) by high-performance liquid chromatography diode-array detection/electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioavailability of Mauritianin in vivo
Disclaimer: Mauritianin is a specific flavonoid glycoside (kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside)[1][2][3][4]. As of this writing, there is a lack of specific in vivo pharmacokinetic data for this compound in publicly available literature. Therefore, this guide provides troubleshooting strategies and experimental protocols based on established principles and data from structurally related flavonoids, such as quercetin and other kaempferol glycosides. The provided quantitative data is illustrative and derived from studies on other flavonoids.
Frequently Asked Questions (FAQs)
Q1: We are observing very low to undetectable plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?
A1: Low oral bioavailability of flavonoids like this compound is a common challenge and can be attributed to several factors:
-
Poor Aqueous Solubility: Flavonoid aglycones are often poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption[5][6][7].
-
Extensive First-Pass Metabolism: Flavonoids undergo significant metabolism in the intestines and liver by phase I and phase II enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases, and sulfotransferases). This converts the parent compound into metabolites before it reaches systemic circulation[8][9][10].
-
Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), in the intestinal epithelium can actively pump absorbed flavonoids back into the GI lumen, limiting net absorption[8].
-
Chemical Instability: The flavonoid structure may be unstable in the pH conditions of the stomach and intestines.
-
Gut Microbiota Metabolism: Unabsorbed flavonoids that reach the colon can be extensively metabolized by gut bacteria into smaller phenolic compounds, which may then be absorbed[11].
-
High Molecular Weight and Complex Glycosylation: this compound's structure includes a trisaccharide moiety attached to the kaempferol backbone[1][2][3]. Large and complex sugar attachments can hinder absorption across the intestinal epithelium[9]. Generally, flavonoid glycosides, other than some glucosides, require hydrolysis by intestinal enzymes or gut microbiota before the aglycone can be absorbed[10][11].
Q2: Should we be measuring for this compound itself or its metabolites in the plasma?
A2: It is crucial to analyze for both the parent compound (this compound) and its potential metabolites. Due to extensive first-pass metabolism, the concentrations of metabolites (e.g., glucuronidated, sulfated, and/or methylated forms of kaempferol) in plasma are often significantly higher than the parent glycoside or its aglycone[8][9][10]. Analyzing only for this compound could lead to an underestimation of its absorption.
Q3: How can we improve the oral bioavailability of this compound in our experiments?
A3: Several strategies can be employed to enhance the oral bioavailability of flavonoids:
-
Formulation Strategies:
-
Nanosystems: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption[7][12].
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with flavonoids, increasing their aqueous solubility and bioavailability[13].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the dissolution and absorption of poorly soluble compounds[14].
-
-
Chemical Modification:
-
Use of Absorption Enhancers: Co-administration with agents that inhibit efflux transporters (e.g., piperine) or enhance intestinal permeability can increase absorption.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Pharmacokinetic Data
| Potential Cause | Troubleshooting Action | Rationale |
| Variability in Animal Fasting Time | Standardize the fasting period for all animals before dosing (typically overnight with free access to water). | Food in the GI tract can affect the absorption of flavonoids. A high-fat diet, for instance, can enhance the absorption of lipophilic compounds[15]. |
| Inaccurate Dosing | Ensure accurate and consistent oral gavage technique. For formulation studies, ensure the homogeneity of the dosing vehicle. | Inaccurate dosing is a primary source of variability in pharmacokinetic studies. |
| Sample Collection and Processing Issues | Use appropriate anticoagulants (e.g., EDTA or heparin). Process blood samples promptly to obtain plasma and store at -80°C. Minimize freeze-thaw cycles. | Flavonoids and their conjugates can be unstable in biological matrices. |
| Analytical Method Variability | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability. Use a suitable internal standard. | A robust and validated analytical method is essential for reliable pharmacokinetic data[16][17][18]. |
Issue 2: Low Apparent Intestinal Permeability in Caco-2 Cell Model
| Potential Cause | Troubleshooting Action | Rationale |
| High Efflux Ratio | Calculate the efflux ratio (Papp B→A / Papp A→B). A ratio >2 suggests active efflux. Consider co-incubation with known efflux pump inhibitors (e.g., verapamil for P-gp). | This helps to determine if active efflux is limiting the net transport of this compound across the intestinal monolayer[19]. |
| Poor Solubility in Assay Buffer | Measure the solubility of this compound in the transport buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells, typically <1%). | The compound must be in solution to be available for transport across the cell monolayer. |
| Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. | A healthy and confluent Caco-2 cell monolayer is essential for a valid permeability assessment[20]. |
| Extensive Cellular Metabolism | Analyze the cell lysate and basolateral media for metabolites. | Caco-2 cells express metabolic enzymes that can convert the test compound during the transport experiment. |
Issue 3: High Plasma Protein Binding Leading to Low Free Drug Concentration
| Potential Cause | Troubleshooting Action | Rationale |
| High Degree of Binding to Plasma Proteins | Perform an in vitro plasma protein binding assay using equilibrium dialysis. | Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution and clearance. Flavonoids can exhibit significant binding to plasma proteins like albumin[21][22]. |
| Inaccurate Measurement of Free Fraction | Use appropriate analytical techniques to measure low concentrations of the unbound drug. Ensure the dialysis membrane does not bind the compound. | Accurate measurement of the unbound fraction is critical for interpreting pharmacokinetic and pharmacodynamic data. |
Quantitative Data (Illustrative Examples from Flavonoid Studies)
Table 1: Pharmacokinetic Parameters of Different Flavonoids in Rats Following Oral Administration.
| Flavonoid | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Quercetin (Suspension) | 50 | - | >2 | - | 16.2 | [23] |
| Quercetin (Solution) | 50 | - | <2 | - | 27.5 | [23] |
| Xanthohumol (Low Dose) | 1.86 | 0.019 | - | 0.84 | 33 | [24] |
| Xanthohumol (High Dose) | 16.9 | 0.15 | - | 2.49 | 11 | [24] |
| Isoxanthohumol | 50 | 1.41 (3.95 µM) | 0.5 | - | - | [25] |
Table 2: Apparent Permeability (Papp) of Flavonoids Across Caco-2 Cell Monolayers.
| Flavonoid | Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| Quercetin | - | 1.70 | - | - | [26] |
| Kaempferol | - | 1.17 | - | - | [26] |
| Luteolin | 40 | 1.3 | 2.0 | 1.54 | [19] |
| Morin | 40 | 0.4 | 1.0 | 2.5 | [19] |
| Taxifolin | 40 | 0.5 | 1.1 | 2.2 | [19] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas.
-
Housing: House animals individually with a 12-h light/dark cycle and provide access to standard chow and water ad libitum.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Administration: Prepare a formulation of this compound (e.g., suspension in 0.5% carboxymethylcellulose). Administer a single dose (e.g., 50 mg/kg) via oral gavage[23][27].
-
Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO, ensuring final DMSO concentration is low). Administer a single bolus dose (e.g., 5 mg/kg) via the jugular vein cannula[23].
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound and its metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate absolute oral bioavailability as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ atmosphere[19].
-
Seeding: Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 8 x 10⁴ cells/cm²[19].
-
Differentiation: Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²)[20].
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add the this compound solution (e.g., 40 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber[19].
-
Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C on an orbital shaker.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Analysis: Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.
Protocol 3: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus: Use a Rapid Equilibrium Dialysis (RED) device or a similar equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO)[22][28].
-
Sample Preparation: Spike this compound into blank plasma (from the species of interest) to achieve the desired concentration (e.g., 1 µM)[28].
-
Dialysis Setup:
-
Add the spiked plasma to the plasma chamber of the dialysis unit.
-
Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the buffer chamber.
-
-
Incubation: Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours)[22].
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in the plasma and buffer samples by LC-MS/MS. It is important to match the matrix of the calibration standards with the samples (i.e., use blank plasma for the plasma sample analysis and buffer for the buffer sample analysis).
-
Calculation:
-
Fraction unbound (fu) = Concentration_buffer / Concentration_plasma
-
Percent bound = (1 - fu) * 100
-
Visualizations
Caption: Experimental workflow for troubleshooting low bioavailability.
Caption: Generalized metabolic pathway of an oral flavonoid.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Showing Compound this compound (FDB020338) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040562) [hmdb.ca]
- 3. This compound | C33H40O19 | CID 10919701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vup.sk [vup.sk]
- 9. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. Simultaneous determination of human plasma protein binding of bioactive flavonoids in Polygonum orientale by equilibrium dialysis combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. enamine.net [enamine.net]
Technical Support Center: Mauritianin Isolation and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of isolated Mauritianin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a flavonoid glycoside, specifically a kaempferol 3-O-(2,6-di-O-α-rhamnopyranosyl)-β-galactopyranoside[1][2]. It is isolated from the flowers and leaves of Acalypha indica[1][3]. A key biological activity of this compound is its function as a DNA topoisomerase I inhibitor[1][2].
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109008-28-8 | [1] |
| Molecular Formula | C₃₃H₄₀O₁₉ | [1] |
| Molecular Weight | 740.66 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Q2: What are the general steps for isolating this compound from Acalypha indica?
The general workflow for isolating this compound involves extraction from the plant material, followed by a series of purification steps to remove impurities.
References
Selecting appropriate solvents for Mauritianin extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents for Mauritianin extraction. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a kaempferol glycoside, a type of flavonoid.[1] Its chemical structure consists of a kaempferol aglycone attached to a sugar moiety, specifically 3-O-[2,6-Di-O-alpha-L-rhamnopyranosyl-beta-D-galactopyranosyl] kaempferol.[2] This glycosidic nature makes it a relatively polar molecule. Key properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109008-28-8 | [1] |
| Molecular Formula | C₃₃H₄₀O₁₉ | [1][3] |
| Molecular Weight | 740.66 g/mol | [1] |
| Predicted Water Solubility | 7.42 g/L | [2][4] |
| Known Solvents | DMSO, Pyridine, Methanol, Ethanol | [1][5][6] |
Q2: Which solvents are generally recommended for extractions of flavonoids like this compound?
For polar compounds like flavonoid glycosides, polar solvents are generally the most effective. Methanol and ethanol are widely used for flavonoid extraction due to their ability to dissolve these compounds effectively.[7][8] Aqueous mixtures of these alcohols (e.g., 50-80% ethanol or methanol) can also be highly effective, as the presence of water can enhance the extraction of more polar glycosides.[7] Acetone is another solvent that can be used.[9] For initial small-scale or analytical purposes, Dimethyl Sulfoxide (DMSO) is a good solvent for this compound, although it may be less suitable for large-scale extractions due to its high boiling point.[1][5][6][10]
Q3: What factors should I consider when selecting an extraction solvent?
The choice of solvent is critical and depends on several factors:
-
Solubility and Polarity: The solvent must be able to dissolve this compound. As this compound is a polar glycoside, polar solvents are most appropriate. The principle of "like dissolves like" is paramount.
-
Selectivity: The solvent should ideally dissolve this compound while leaving behind undesirable compounds from the plant matrix.
-
Downstream Applications: The solvent must be compatible with subsequent analytical or purification steps (e.g., HPLC, chromatography). Solvents that are volatile and easily removed, such as ethanol and methanol, are often preferred.
-
Safety and Environmental Impact: Toxicity, flammability, and environmental regulations are important considerations. Ethanol is generally considered safer and more environmentally friendly than methanol.
-
Cost: For large-scale extractions, the cost of the solvent can be a significant factor.
Q4: How can I improve the solubility of a purified this compound sample?
If you have a purified, solid sample of this compound that is difficult to dissolve, several techniques can be employed:[1][11]
-
Gentle Heating: Heating the solution to around 37°C can help increase solubility.[1]
-
Sonication: Using an ultrasonic bath can aid in the dissolution process.[1][11]
-
Co-solvents: For in vivo or cell-based assays, complex solvent systems may be required. A common system includes using a small amount of DMSO to initially dissolve the compound, which is then diluted with aqueous solutions, PEG300, or other vehicles.[11]
Troubleshooting Guide
Q1: My extraction yield of this compound is consistently low. What are the potential causes and solutions?
Low yield is a common issue in natural product extraction. Consider the following troubleshooting steps:
Table 2: Troubleshooting Low this compound Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound is polar. Ensure you are using a sufficiently polar solvent. Try switching from a non-polar solvent (e.g., hexane) to a polar solvent like methanol, ethanol, or an aqueous-ethanolic mixture.[7][8] |
| Insufficient Extraction Time/Temperature | Increase the extraction time or perform the extraction at a slightly elevated temperature (e.g., 40-60°C) to enhance solvent efficiency. Be cautious, as excessive heat can degrade the compound. |
| Poor Solvent-to-Solid Ratio | Increase the volume of solvent relative to the amount of plant material. A higher ratio ensures better diffusion and solubilization of the target compound. |
| Inefficient Extraction Method | Consider alternative extraction techniques. If using maceration, switching to Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve yields. |
| Poor Quality of Plant Material | The concentration of this compound can vary depending on the plant's age, origin, and harvesting time. Ensure you are using high-quality, properly identified plant material (e.g., Acalypha indica leaves/flowers).[1][11] |
Q2: The final extract contains many impurities. How can I increase the purity of the extracted this compound?
Improving purity often requires adjustments to the extraction and the addition of purification steps.
-
Sequential Extraction: Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds from the plant material. This is known as defatting. Afterward, extract the defatted material with a polar solvent (e.g., methanol) to obtain a cleaner crude extract of this compound.
-
Liquid-Liquid Partitioning: After obtaining the crude polar extract, you can partition it between two immiscible solvents, such as ethyl acetate and water. Flavonoid glycosides like this compound will preferentially remain in the more polar aqueous or alcoholic phase, while less polar impurities move to the ethyl acetate phase.
-
Chromatography: For high purity, chromatographic techniques are essential. Column chromatography using silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC), can isolate this compound to a high degree of purity.
Q3: I suspect my this compound is degrading during the extraction process. What steps can I take to prevent this?
Flavonoids can be sensitive to heat, light, and pH.
-
Avoid High Temperatures: Use extraction methods that do not require high heat. If heating is necessary, keep it to a minimum and use a water bath for precise temperature control.
-
Protect from Light: Conduct extractions in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation. Store extracts in the dark.
-
Control pH: The stability of flavonoids can be pH-dependent.[12] While specific data for this compound is limited, maintaining a neutral or slightly acidic pH during extraction is generally advisable.
-
Store Properly: Once prepared, stock solutions should be stored at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can cause degradation.[1][11]
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction of this compound
This protocol describes a standard maceration technique for extracting this compound from dried plant material (e.g., leaves of Acalypha indica).
-
Sample Preparation:
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.
-
-
Extraction:
-
Weigh 10 g of the dried powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (80:20 methanol:water v/v).
-
Seal the flask and place it on an orbital shaker at room temperature (25°C).
-
Macerate for 24 hours at 150 rpm.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 20 mL of 80% methanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until a crude extract is obtained.
-
-
Storage:
-
Store the crude extract in a sealed, amber vial at -20°C for further analysis or purification.
-
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in this compound extraction.
Caption: General workflow for this compound extraction from plant material.
Caption: Decision tree for selecting an appropriate extraction solvent.
References
- 1. glpbio.com [glpbio.com]
- 2. Showing Compound this compound (FDB020338) - FooDB [foodb.ca]
- 3. This compound | C33H40O19 | CID 10919701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0040562) [hmdb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:109008-28-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity [mdpi.com]
- 10. This compound | CAS 109008-28-8 | Cayman Chemical | Biomol.com [biomol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Addressing poor water solubility of Mauritianin in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of Mauritianin in various formulations.
Troubleshooting Guide
Problem: this compound precipitation in aqueous buffers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic water solubility | 1. Co-solvent Addition: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous buffer. Start with a low percentage (5-10%) and gradually increase. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound. As a flavonoid, its solubility may increase in alkaline conditions. Adjust the buffer pH accordingly, ensuring the stability of the compound is not compromised. | Increased concentration of this compound remains in solution without precipitation. |
| Insufficient mixing or dissolution time | 1. Sonication: Use a bath or probe sonicator to aid in the dispersion and dissolution of this compound particles. 2. Extended Mixing: Allow for a longer mixing time at a controlled temperature. | Complete dissolution of this compound, resulting in a clear solution. |
| Supersaturation and subsequent precipitation | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state. | A stable, supersaturated solution of this compound is achieved, preventing immediate precipitation. |
Problem: Low bioavailability in in-vivo studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in gastrointestinal fluids | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of this compound, thereby enhancing its dissolution rate. 2. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, HPMC, PEG). This converts the crystalline form to a more soluble amorphous state. | Improved dissolution profile of this compound, leading to higher plasma concentrations in pharmacokinetic studies. |
| Low membrane permeability | 1. Inclusion Complexation: Formulate this compound with cyclodextrins (e.g., HP-β-CD) to enhance its apparent solubility and facilitate transport across biological membranes. | Increased absorption and bioavailability of this compound. |
| Pre-systemic metabolism | 1. Formulation with Absorption Enhancers: Include excipients that can transiently open tight junctions or inhibit efflux pumps in the gastrointestinal tract. (Note: This requires careful toxicological evaluation). | Enhanced systemic exposure to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While experimental data for this compound is limited, its aglycone, Kaempferol, is known to be sparingly soluble in aqueous buffers.[1] The glycosylation in this compound may slightly improve its hydrophilicity, but it is still expected to have poor water solubility. For reference, the predicted water solubility of this compound is approximately 7.42 g/L, though this is a computational estimation and should be experimentally verified.
Q2: Which organic solvents can be used to dissolve this compound?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] Based on the solubility of its aglycone, Kaempferol, other potential organic solvents include ethanol, dimethylformamide (DMF), and acetone.[1] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it into the desired aqueous medium.
Q3: How can I improve the dissolution rate of this compound for in-vitro assays?
A3: To improve the dissolution rate for in-vitro assays, you can employ several strategies:
-
Co-solvents: Prepare your assay medium with a small percentage of a water-miscible organic solvent like ethanol or DMSO.
-
Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can enhance the solubility of hydrophobic compounds.
-
Cyclodextrins: Including cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer can form inclusion complexes with this compound, increasing its apparent solubility.[3][4]
Q4: What are the most promising advanced formulation strategies for enhancing this compound's bioavailability?
A4: For significantly enhancing the in-vivo bioavailability of this compound, the following advanced formulation strategies are recommended:
-
Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate and improved absorption.[5][6]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can lead to a higher apparent solubility and dissolution rate.[7][8] The solvent evaporation method is a common technique for preparing such dispersions.[7]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins is a well-established method to improve the solubility, stability, and bioavailability of flavonoids.[3][4]
Quantitative Data on Solubility
Due to the limited availability of specific experimental solubility data for this compound, the following table summarizes the solubility of its aglycone, Kaempferol, in various organic solvents. This information can serve as a useful reference for selecting appropriate solvents for stock solutions and initial formulation development.
| Solvent | Solubility of Kaempferol (mg/mL) | Reference |
| Ethanol | ~11 | [1] |
| DMSO | ~10 | [1] |
| Dimethylformamide | ~3 | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 | [1] |
Disclaimer: The data presented above is for Kaempferol, the aglycone of this compound. The glycosidic moieties in this compound will influence its solubility, and therefore, these values should be used as a guide for initial solvent screening. Experimental determination of this compound's solubility in the desired solvent systems is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween® 80 in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a similar wet milling apparatus
-
Purified water
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween® 80 in purified water with gentle heating and stirring. Cool to room temperature.
-
Disperse a known amount of this compound (e.g., 1-10% w/v) in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber. The chamber should be approximately 50-70% filled with the media.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and for a defined duration (e.g., 1-4 hours). Optimize milling time and speed based on particle size analysis.
-
After milling, separate the nanosuspension from the milling media by decantation or sieving.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed this compound powder using a standard dissolution apparatus (e.g., USP Apparatus II).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Purified water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in purified water.
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously at room temperature.
-
Continue stirring the mixture for 24-48 hours to allow for complex formation. The solution may become clearer as the complex forms.
-
Remove the ethanol by evaporation under reduced pressure.
-
Freeze the resulting aqueous solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to confirm complex formation.
-
Determine the apparent solubility of this compound in the complex by dissolving the complex in water and quantifying the this compound concentration by HPLC.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer (e.g., HPMC)
-
A common solvent for both this compound and the polymer (e.g., ethanol or a mixture of ethanol and dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select a suitable drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both this compound and the polymer in the chosen solvent system in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
A thin film or solid mass will be formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using X-ray powder diffraction (XRPD) and DSC.
-
Evaluate the dissolution rate of the solid dispersion in a relevant medium and compare it to that of pure this compound.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by Flavonoids
Caption: Mechanism of Topoisomerase I inhibition by this compound.
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for enhancing this compound's solubility.
Logical Relationship of Solubility Enhancement Techniques
Caption: Interplay of techniques for improving this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities [mdpi.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Mauritianin in solution
Technical Support Center: Mauritianin Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Given the limited specific data on this compound, this information is supplemented with data from its parent compound, kaempferol, and related flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a flavonoid glycoside, specifically a kaempferol 3-O-(2",6"-di-O-α-rhamnopyranosyl)-β-galactopyranoside. Like many flavonoids, it is susceptible to degradation in solution, which can impact its biological activity and lead to inconsistent experimental results. The stability of flavonoids can be influenced by factors such as pH, temperature, light, and the presence of oxygen or enzymes.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The stability of this compound, like other flavonoid glycosides, is primarily affected by:
-
pH: Flavonoids are generally most stable in acidic conditions (pH < 6.0).[1] At neutral to alkaline pH, the molecular structure can undergo changes that lead to degradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing solutions at lower temperatures is crucial.
-
Light: Exposure to UV and even visible light can induce photodegradation.[2]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the flavonoid structure.
-
Enzymes: If working with biological matrices, enzymes like glycosidases can cleave the sugar moieties, converting this compound to its aglycone (kaempferol) and sugars.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability:
-
Solvent: Dissolve this compound in a suitable organic solvent like DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, typically indicates degradation. This is due to the breakdown of the flavonoid's C-ring and the formation of simpler phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol.[3] This process alters the molecule's chromophore, leading to a visible change in the solution's appearance.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results. | Degradation of this compound in the working solution. | • Prepare fresh working solutions from a frozen stock for each experiment.• Minimize the time the working solution is kept at room temperature.• Ensure the pH of your experimental buffer is in the acidic to neutral range (ideally pH < 7).• Protect solutions from light during incubation. |
| Unexpected peaks appear in HPLC/LC-MS analysis. | This compound has degraded into smaller compounds. | • Confirm the identity of new peaks by comparing with standards of potential degradation products (e.g., kaempferol, phloroglucinol).• Review storage and handling procedures. Ensure aliquots are single-use and stored at ≤ -20°C. |
| Precipitate forms in the aqueous buffer. | Poor solubility of this compound or its degradation products in the aqueous medium. | • Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment.• Filter the solution through a 0.22 µm syringe filter before use. |
Data Presentation: Stability of Related Flavonoids
| Compound | Conditions | Stability Metric (500T10) | Relative Stability |
| Kaempferol | Boiling Water (100°C) | 26.11 min | Moderate |
| Quercetin | Boiling Water (100°C) | 17.57 min | Less Stable |
| Rutin (Quercetin-3-O-rutinoside) | Boiling Water (100°C) | > 180 min | Very Stable |
| Galangin (No B-ring hydroxyls) | Boiling Water (100°C) | > 180 min | Very Stable |
| Data sourced from a study on the stability of polyhydroxy flavonols in boiling water.[4] 500T10 represents the time required for 10% degradation at an initial concentration of 500 µg/L. |
This data suggests that glycosylation (as in Rutin) can significantly enhance the stability of the flavonoid core compared to the aglycone (Quercetin). This implies this compound may have greater stability than its aglycone, kaempferol.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of this compound under different conditions (e.g., pH, temperature).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Buffers of desired pH values (e.g., phosphate buffer for pH 7.4, citrate buffer for pH 5.0)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Prepare Test Solutions: Dilute the stock solution into the different aqueous buffers to be tested (e.g., to a final concentration of 50 µg/mL). Ensure the final DMSO concentration is low (e.g., <1%) to not affect the buffer pH.
-
Incubation:
-
Temperature Study: Incubate aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH Study: Incubate test solutions of different pH values at a constant temperature.
-
Photostability Study: Expose one set of samples to a controlled light source while keeping a parallel set in the dark.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution and immediately stop any further degradation by freezing at -80°C or by mixing with a stabilizing solvent.
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is typically used for flavonoids.[5]
-
A suitable mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure sharp peaks.[5]
-
Set the UV detector to the λmax of this compound (consult supplier data, but typically around 265 nm or 345 nm for kaempferol glycosides).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) of this compound under each condition.
-
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay can be used to assess the functional antioxidant activity of this compound, which can be compromised by degradation.
1. Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)[6]
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound solution in the chosen solvent.
-
Set up the Plate:
-
Test Wells: Add a fixed volume of DPPH solution (e.g., 180 µL) to each well, followed by your this compound dilutions (e.g., 20 µL).[6]
-
Control Well: Add DPPH solution (180 µL) and the solvent without this compound (20 µL).
-
Blank Well: Add solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Measurement: Read the absorbance at the characteristic wavelength for DPPH (typically around 517 nm).[9][10]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[8]
-
-
IC50 Determination: Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Effect of pH on the complexation of kaempferol-4'-glucoside with three β-cyclodextrin derivatives: isothermal titration calorimetry and spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Enhancing Mauritianin Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Mauritianin purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield of crude this compound extract. | - Inefficient extraction solvent. - Suboptimal extraction time or temperature. - Improper plant material preparation (e.g., particle size). | - Use a polar solvent like 80% methanol for extraction. - Optimize extraction time (e.g., refluxing for 30 minutes, repeated twice). - Ensure the plant material is finely ground to increase surface area. |
| PUR-002 | Co-elution of impurities during column chromatography. | - Inappropriate stationary phase. - Incorrect mobile phase composition. - Column overloading. | - For initial cleanup, use a non-polar copolymer resin like Diaion HP-20. - Employ a gradient elution from water to methanol to separate compounds with different polarities. - For finer separation, use Sephadex LH-20 with methanol as the eluent. - Ensure the amount of crude extract loaded onto the column is appropriate for its size. |
| PUR-003 | Poor resolution in preparative HPLC. | - Suboptimal mobile phase gradient. - Incorrect column chemistry (e.g., C18). - Flow rate is too high. | - Develop a shallow gradient of acetonitrile in water (with 0.1% formic acid) for better separation of closely related flavonoids. - Use a C18 reversed-phase column for preparative HPLC. - Optimize the flow rate to improve peak resolution. |
| PUR-004 | Degradation of this compound during purification. | - Exposure to high temperatures for extended periods. - pH instability. - Presence of degradative enzymes in the crude extract. | - Avoid prolonged heating during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Maintain a slightly acidic pH during extraction and purification steps. - Consider a heat treatment step of the initial plant material to denature enzymes. |
| PUR-005 | Inconsistent retention times in HPLC analysis. | - Fluctuation in mobile phase composition. - Column temperature variation. - Column degradation. | - Ensure precise and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature (e.g., 40°C). - Regularly check the performance of the HPLC column with a standard. |
Frequently Asked Questions (FAQs)
1. What is the typical yield of this compound from plant material?
The yield of this compound can vary significantly depending on the plant source, collection time, and extraction method. For instance, in a study on various Astragalus species, the this compound content ranged from 4 to 1642 ng/mg of dry plant material[1]. A preparative isolation from Astragalus monspessulanus subsp. monspessulanus yielded a significant amount of this compound, although the exact percentage yield from the starting material was not specified[1].
2. What is the purity of this compound that can be expected from the described purification protocol?
The described multi-step purification protocol, involving column chromatography and preparative HPLC, can yield this compound with a purity of over 95%, as confirmed by HPLC and NMR analysis[2].
3. What are the key parameters to monitor during HPLC analysis of this compound?
For UHPLC-HRESIMS analysis, key parameters include the retention time and the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻. For this compound, the retention time is approximately 5.37 minutes with a mobile phase gradient of water and acetonitrile with 0.1% formic acid, and the m/z is 739.21[1][3].
4. How can I confirm the identity of purified this compound?
The identity of purified this compound can be confirmed using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate its structure[1].
Quantitative Data Summary
The following table summarizes representative data for the purification of this compound, based on literature values.
| Purification Step | Purity (%) | Yield (mg/g of dry plant material) | Recovery (%) |
| Crude 80% Methanol Extract | 1-5 | 100-150 | 100 |
| Diaion HP-20 Column Chromatography | 20-30 | 20-40 | 80-90 |
| Sephadex LH-20 Column Chromatography | 60-70 | 5-10 | 70-80 |
| Preparative RP-HPLC | >95 | 0.5-2 | 50-60 |
Note: These values are estimates based on typical flavonoid purification protocols and may vary depending on the specific experimental conditions and plant material.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Plant Material
-
Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Astragalus monspessulanus) at room temperature and grind into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in 80% methanol (e.g., 100 g in 1 L).
-
Reflux the mixture on a water bath for 30 minutes.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue one more time.
-
Combine the filtrates.
-
-
Concentration: Evaporate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Multi-step Purification of this compound
-
Initial Cleanup with Diaion HP-20:
-
Dissolve the crude extract in a minimal amount of water.
-
Load the aqueous solution onto a Diaion HP-20 column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Size-Exclusion Chromatography with Sephadex LH-20:
-
Combine and concentrate the this compound-rich fractions from the previous step.
-
Dissolve the residue in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor fractions by TLC or HPLC.
-
-
Preparative Reversed-Phase HPLC:
-
Combine and concentrate the fractions containing this compound.
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute using a gradient of acetonitrile in water containing 0.1% formic acid. A typical gradient could be 10-40% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm or 350 nm) and collect the peak corresponding to this compound.
-
-
Final Product Preparation:
-
Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
-
Confirm the purity and identity using analytical HPLC, MS, and NMR.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound from plant material.
Signaling Pathway: Topoisomerase I Inhibition by this compound
Caption: Mechanism of this compound as a Topoisomerase I inhibitor leading to apoptosis.
Potential Signaling Pathways Modulated by Flavonoids
Caption: General overview of key signaling pathways potentially modulated by flavonoids.
References
Dealing with low concentrations of Mauritianin in natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of Mauritianin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the known natural sources of this compound and what are the typical concentrations found?
A1: this compound is a relatively rare flavonol glycoside. It was first isolated from Lysimachia mauritiana.[1][2] It has since been identified in other plant species, including Swartzia apetala var. glabra, Maytenus ilicifolia, Catharanthus roseus, and several species of the genus Astragalus.[1][2] The concentration of this compound can vary significantly depending on the plant source. For instance, in a study of ten Bulgarian Astragalus species, the this compound content ranged from as low as 4 ng/mg to as high as 1642 ng/mg of the dry weight of the overground parts.[1][2]
Q2: What are the main challenges in extracting this compound from natural sources?
A2: The primary challenges in extracting this compound stem from its low concentration in many plant matrices and the presence of other structurally similar flavonoids. This can lead to difficulties in achieving high purity and yield. Researchers may also face issues with the degradation of the compound during extraction if improper techniques are used.[3][4][5] The choice of solvent and extraction method is critical to selectively extract this compound while minimizing the co-extraction of interfering compounds.[5][6]
Q3: What are the recommended analytical techniques for the quantification of low concentrations of this compound?
A3: For quantifying low concentrations of this compound, highly sensitive and selective methods are required. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRESIMS) has been successfully used for the determination of this compound in plant extracts.[1][2] This method offers excellent linearity, precision, and accuracy for quantitative analysis.[1] Other HPLC methods with photodiode array (PDA) detection can also be employed for the analysis of flavonol glycosides, though they may have higher limits of detection compared to mass spectrometry.[7]
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is limited, flavonol glycosides, in general, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light, oxygen, and the presence of enzymes can affect their stability.[8][9][10] For example, thermal processing can lead to the degradation of polyhydroxy flavonols.[8] It is advisable to store extracts and purified this compound in a cool, dark place and under an inert atmosphere if possible to prevent degradation.
Q5: What are the reported biological activities of this compound?
A5: Preliminary studies have indicated that this compound possesses several pharmacological activities. These include antifungal activity against Candida species, a significant gastroprotective effect, and the ability to augment the immune response, which may have implications for cancer immunotherapy.[1][2]
Troubleshooting Guides
Extraction & Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Yield | Incomplete extraction from the plant material. | - Ensure the plant material is finely ground to increase the surface area for solvent penetration.[5][11] - Optimize the solvent-to-solid ratio to ensure thorough extraction. - Increase the extraction time or perform multiple extraction cycles.[1][2] |
| Degradation of this compound during extraction. | - Avoid high temperatures if using heat-assisted extraction methods, as flavonoids can be heat-labile.[8][12] - Use solvents with antioxidants or perform extraction under an inert atmosphere to prevent oxidative degradation.[10] | |
| Poor Purity of Final Product | Co-extraction of other flavonoids and phenolic compounds. | - Employ a multi-step purification process. Start with a crude extraction, followed by liquid-liquid partitioning to separate compounds based on polarity.[11] - Utilize column chromatography with different stationary and mobile phases for finer separation.[11][13] |
| Difficulty in Separating this compound from Similar Compounds | The stationary phase and mobile phase in chromatography are not optimal. | - Experiment with different column types (e.g., C18, Phenyl-Hexyl) and gradient elution programs in HPLC.[14] - Consider using preparative HPLC for high-resolution separation. |
Quantification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Resolution in HPLC | Inappropriate mobile phase composition or gradient. | - Adjust the mobile phase pH to improve the ionization state of the analyte. - Optimize the gradient slope and duration to enhance separation from closely eluting peaks. |
| Column contamination or degradation. | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the guard column or the analytical column.[6] | |
| Inaccurate Quantification | Matrix effects from co-eluting compounds in the extract. | - Use a matrix-matched calibration curve to compensate for signal suppression or enhancement. - If using mass spectrometry, monitor multiple ion transitions to confirm identity and quantify without interference.[15] |
| Degradation of this compound in the standard solution. | - Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated, protected from light). |
Quantitative Data
Table 1: this compound Content in Various Astragalus Species
| Plant Species | This compound Content (ng/mg dry weight) |
| A. monspessulanus subsp. monspessulanus | 1642 |
| A. cicer | 1472 |
| A. onobrychis | 1009 |
| A. glycyphyllos | 4 |
Data sourced from a study on Bulgarian species of genus Astragalus.[1]
Experimental Protocols
Protocol 1: Extraction of this compound from Astragalus Species
This protocol is based on a method described for the extraction of this compound from the overground parts of Astragalus species.[1][2]
1. Sample Preparation:
-
Dry the overground parts of the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 200 mg of the powdered plant material and place it in a round-bottom flask.
-
Add 3 mL of 80% methanol (MeOH) to the flask.
-
Perform reflux extraction on a water bath for 30 minutes.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the plant residue with another 3 mL of 80% MeOH for 30 minutes.
-
Combine the filtrates in a 10.0 mL volumetric flask and adjust the volume to the mark with 80% MeOH.
3. Sample Preparation for Analysis:
-
Prior to injection into the UHPLC system, filter the final extract through a 0.22 µm syringe filter.
Protocol 2: Quantification of this compound by UHPLC-HRESIMS
This protocol outlines the parameters for the quantitative analysis of this compound.[1]
1. Chromatographic Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: Maintain at a constant temperature (e.g., 25 °C).
2. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Monitor for the deprotonated molecule [M-H]⁻ of this compound at m/z 739.21.
-
MS/MS Fragmentation: For confirmation, perform MS² experiments and compare the fragmentation pattern with a this compound standard. Key fragment ions to monitor include those corresponding to the loss of rhamnose and galactose units, and the kaempferol aglycone.[1]
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 2000 ng/mL.
-
Inject the standard solutions into the UHPLC-HRESIMS system to construct a calibration curve. The linearity should be verified (r² > 0.99).
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Bulgarian species of genus Astragalus as potential sources of this compound [pharmacia.pensoft.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 12. mdpi.com [mdpi.com]
- 13. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 14. longdom.org [longdom.org]
- 15. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Mauritianin Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of Mauritianin in complex matrices such as herbal extracts and biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex matrices challenging?
A1: this compound is a kaempferol glycoside, a type of flavonoid, isolated from plants like Acalypha indica.[1] It is identified as a topoisomerase I inhibitor.[1][2] Quantifying this compound in complex matrices (e.g., herbal preparations, plasma) is challenging due to the presence of numerous other compounds that can interfere with the analysis.[3] These matrices can cause effects like ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[4] Furthermore, bioactive chemicals like this compound often exist in very low concentrations, requiring highly sensitive analytical techniques.[3]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and appropriate methods for the identification and quantification of flavonoids like this compound.[5] HPLC-UV is a robust and cost-effective method often used for analyzing pharmaceutical dosage forms.[6][7] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred approach for analyzing compounds in complex biological matrices where concentrations are low and high specificity is required.[8][9]
Q3: What are the critical parameters for validating an analytical method for this compound?
A3: According to guidelines from bodies like the International Conference on Harmonisation (ICH), the fundamental criteria for validating a bioanalytical method include specificity, selectivity, accuracy, precision, linearity, recovery, and stability.[4][10][11] It is also essential to determine the Limit of Detection (LOD) and the Limit of Quantification (LOQ).[6][12] The extent of validation depends on the intended use of the method.[4]
Q4: How should I prepare a complex sample (e.g., herbal extract, plasma) for analysis?
A4: Sample preparation is a critical step to remove interfering substances and concentrate the analyte. For herbal extracts, common techniques include solid-liquid extraction (e.g., maceration, sonication) followed by filtration.[13][14] For biological fluids like plasma, protein precipitation is a common first step, followed by techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[15][16] An SPE approach using a product like Waters Oasis HLB is effective for extracting pharmaceuticals from aqueous matrices.[16]
Q5: Where can I obtain a reference standard for this compound?
A5: A high-purity reference standard is essential for accurate quantification. Commercial suppliers such as US Biological Life Sciences and Alfa Chemistry provide this compound for research purposes.[2] It is crucial to obtain a Certificate of Analysis (CoA) to confirm the purity of the standard.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column and flush the analytical column regularly.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or dilute the sample. |
| Low Analyte Recovery | - Inefficient extraction from the matrix.- Analyte degradation during sample processing.[17]- Suboptimal SPE wash or elution steps. | - Optimize the extraction solvent, time, and temperature.[13] Consider alternative methods like ultrasound-assisted extraction (UAE).[13]- Investigate analyte stability under different conditions (pH, temperature, light).[18]- Methodically optimize the SPE protocol, testing different wash and elution solvents. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Instrument instability (fluctuating flow rate or temperature).- Non-homogenous sample. | - Use an internal standard to correct for variability.- Ensure the instrument is properly maintained and calibrated. Allow the system to equilibrate before analysis.- Thoroughly vortex or sonicate the sample before extraction. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | - Co-elution of matrix components with the analyte.[4]- High concentration of non-volatile salts in the sample. | - Improve chromatographic separation to isolate the analyte peak from interferences.- Enhance sample cleanup using a more rigorous SPE protocol.- Use an isotopically labeled internal standard, which co-elutes and experiences similar matrix effects.[8] |
| No or Low Signal for Analyte in LC-MS/MS | - Incorrect MS source parameters (e.g., temperature, gas flow).- Incorrect MRM transitions selected.- Analyte instability in the final solution.[1] | - Optimize source parameters by infusing a standard solution of this compound.- Confirm the precursor and product ions for this compound using a reference standard.- Check the stability of the processed sample over time. Store extracts at low temperatures (-20°C or -80°C) and use within a validated period.[1] |
Experimental Protocols
Note: The following protocols are examples based on standard methods for flavonoid analysis and should be optimized and fully validated for your specific matrix and instrumentation.
Protocol 1: HPLC-UV Method for this compound in a Herbal Extract
This protocol outlines a method for quantifying this compound in a dried, powdered plant matrix.
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Extraction:
-
Accurately weigh 1.0 g of powdered herbal matrix into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute, then sonicate in a water bath for 30 minutes at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (determine by scanning a standard; likely around 265 nm or 350 nm, typical for kaempferol glycosides).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the linear regression equation to calculate the concentration of this compound in the prepared samples.
-
Protocol 2: LC-MS/MS Method for this compound in Plasma
This protocol describes a highly sensitive method for quantifying this compound in a plasma matrix, suitable for pharmacokinetic studies.
-
Preparation of Standards and QC Samples:
-
Prepare a 1.0 mg/mL stock solution of this compound and a suitable internal standard (IS), such as a structurally similar flavonoid or an isotopically labeled version, in DMSO or methanol.
-
Prepare working solutions and spike into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation): [15]
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Example Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, likely in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize by infusing a standard solution. For this compound (C₃₃H₄₀O₁₉, MW: 740.66 g/mol [19]), the precursor ion [M-H]⁻ would be m/z 739.2. Product ions would result from the loss of sugar moieties.
-
Hypothetical Transition: this compound: 739.2 → 285.1 (aglycone kaempferol).
-
Internal Standard: Determine transitions similarly.
-
-
Source Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Method Validation Data (Illustrative Examples)
The tables below present typical quantitative data that would be expected from a validated method.
Table 1: Example Validation Parameters for HPLC-UV Method
| Parameter | Specification | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL, r² = 0.9995[12] |
| Accuracy | 85-115% for LQC, 90-110% for MQC & HQC | 97.5% - 103.2% Recovery[20] |
| Precision (RSD%) | Intra-day & Inter-day RSD ≤ 15% | Intra-day RSD: 1.8% - 4.5%Inter-day RSD: 2.5% - 5.8%[11] |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL[20] |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity confirmed with DAD |
| Recovery | Consistent and reproducible | 88.5% - 94.2% |
Table 2: Example Validation Parameters for LC-MS/MS Method
| Parameter | Specification | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL, r² = 0.998[15] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.2%[15] |
| Precision (RSD%) | Intra-day & Inter-day RSD ≤ 15% (≤ 20% at LLOQ) | Intra-day RSD: < 9.5%Inter-day RSD: < 11.2%[15] |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.25 ng/mL[15] |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Selectivity | No interference from blank matrix | No significant peaks in blank plasma at the analyte's MRM |
| Matrix Effect | Normalized IS ratio between 0.85 and 1.15 | 0.92 - 1.07 |
| Recovery | Consistent and reproducible | > 85% |
Visual Workflows
Caption: General workflow for analytical method development and validation.
Caption: Workflow for sample preparation and LC-MS/MS analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. researchgate.net [researchgate.net]
- 4. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin [mdpi.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Α-Cyclodextrin encapsulation of supercritical CO₂ extracted oleoresins from different plant matrices: A stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C33H40O19 | CID 10919701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Strategies to improve the stability of Mauritianin for long-term studies
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Mauritianin for long-term studies. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed protocols to ensure the integrity of their experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Question: I am observing rapid degradation of my this compound sample in solution. What could be the cause?
Answer: Rapid degradation of this compound in solution is often attributed to several factors. As a flavonoid glycoside, its stability is significantly influenced by the pH of the solvent, exposure to light, and temperature. Flavonoid glycosides are susceptible to hydrolysis of the glycosidic bond, particularly under basic or strong acidic conditions, which would lead to the formation of its aglycone, kaempferol, and the corresponding sugar moieties. Additionally, exposure to UV light and elevated temperatures can accelerate degradation.
To troubleshoot this issue, consider the following:
-
pH of the solution: Ensure the solvent system is within a stable pH range, preferably slightly acidic. Flavonol glycosides have shown greater stability under acidic conditions.[1]
-
Protection from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Temperature control: Avoid high temperatures. Prepare and store solutions at recommended temperatures, and minimize time spent at room temperature. For long-term storage, freezing is recommended.
-
Solvent purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Question: My this compound sample shows a loss of potency during long-term storage. How can I improve its stability?
Answer: To enhance the long-term stability of this compound, proper storage conditions are crucial. For solid this compound, storage at -20°C is recommended, which can ensure stability for at least four years. When in solution, the following strategies can be employed:
-
Lyophilization: If possible, store this compound as a lyophilized powder rather than in solution.
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.
-
Inert Atmosphere: For highly sensitive experiments, purging the solvent with an inert gas like nitrogen or argon before dissolving this compound can minimize oxidation.
-
Appropriate Solvents: While soluble in DMSO, for aqueous buffers, ensure the pH is controlled and consider the addition of co-solvents that may enhance stability.
Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What are these?
Answer: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The most common degradation pathway for flavonoid glycosides like this compound is the hydrolysis of the glycosidic bonds. This would result in peaks corresponding to the aglycone (kaempferol) and the sugar units. Under certain conditions, such as high heat, rearrangement of acyl groups on the sugar moiety could also occur, leading to isomeric impurities.[2][3]
To identify these peaks, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the resulting chromatograms with your sample. Mass spectrometry can be used to identify the molecular weights of the degradation products and confirm their structures.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
What is the recommended solvent for dissolving this compound for long-term storage?
For long-term storage in solution, it is best to prepare aliquots in a suitable solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, prepare them fresh and use a buffer with a slightly acidic pH.
How does pH affect the stability of this compound?
This compound, as a flavonoid glycoside, is expected to be most stable in slightly acidic conditions (pH 4-6).[1] Alkaline conditions can lead to rapid hydrolysis of the glycosidic bond and degradation of the flavonoid structure.
Is this compound sensitive to light?
Yes, flavonoids are generally sensitive to light. It is recommended to protect solutions of this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table summarizes typical stability characteristics of structurally related flavonoid glycosides, such as other kaempferol glycosides. This information can be used as a general guideline for handling this compound.
| Parameter | Condition | Observation on Stability of Related Flavonoid Glycosides |
| pH | Acidic (pH < 7) | Generally more stable.[1] |
| Neutral (pH = 7) | Moderate stability. | |
| Basic (pH > 7) | Prone to rapid degradation and hydrolysis.[1] | |
| Temperature | -20°C (Solid) | High stability (≥ 4 years for this compound). |
| 4°C (Solution) | Short-term stability (days to weeks). | |
| Room Temperature | Limited stability (hours to days). | |
| Elevated Temperature | Accelerated degradation.[2][3] | |
| Light | UV/Visible Light | Can cause significant degradation. |
| Dark | Recommended for storage to minimize degradation. | |
| Oxidation | Presence of Oxygen | Susceptible to oxidative degradation. The addition of antioxidants may improve stability. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) in an oven at a high temperature (e.g., 80°C) for various time points (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a specific light intensity (e.g., ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
For each time point and stress condition, dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathway of this compound via hydrolysis.
References
Validation & Comparative
A Comparative Guide to Mauritianin and Kaempferol as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mauritianin and kaempferol as inhibitors of human topoisomerase I (Topo I), an essential enzyme in DNA replication and a key target in cancer therapy. While both compounds are related flavonoids, their reported activities against Topo I differ, suggesting distinct structure-activity relationships.
Overview of this compound and Kaempferol
This compound is a flavonoid glycoside, specifically kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside[1]. It has been identified as a topoisomerase I inhibitor isolated from the plant Rinorea anguifera[2][3]. Kaempferol, the aglycone of this compound, is a widely studied flavonol with known anticancer properties. However, its activity against topoisomerase I is a subject of conflicting reports in the scientific literature.
Topoisomerase I Inhibitory Activity: A Comparative Analysis
A direct quantitative comparison of the Topo I inhibitory potency of this compound and kaempferol is challenging due to the limited availability of specific IC50 values for this compound. However, existing studies provide a basis for a qualitative and semi-quantitative assessment.
This compound: Bioassay-guided fractionation has identified this compound as a topoisomerase I inhibitor[2]. It is known to stabilize the topoisomerase I-DNA covalent binary complex, a mechanism characteristic of Topo I poisons[2]. Currently, a specific IC50 value for the direct enzymatic inhibition of topoisomerase I by this compound is not available in the reviewed literature.
Kaempferol: The inhibitory activity of kaempferol against topoisomerase I appears to be dependent on its glycosylation state. Some studies report that the aglycone form of kaempferol does not inhibit topoisomerase I and is selective for topoisomerase II. In contrast, other research indicates that kaempferol and other flavones can inhibit the DNA religation step catalyzed by topoisomerase I[4].
A study on various flavonol glycosides provides the most direct evidence for the potential of kaempferol derivatives to inhibit Topo I. This research demonstrated that a kaempferol glycoside bearing an acetyl group acts as a catalytic inhibitor of human topoisomerase I.
Quantitative Data Summary
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Notes |
| This compound | Human Topoisomerase I | Not Reported | Identified as a Topo I inhibitor that stabilizes the enzyme-DNA complex. |
| Kaempferol Glycoside (acetylated) | Human Topoisomerase I | 110–260 μM | Acts as a catalytic inhibitor. This provides a reference for the potential potency of glycosylated kaempferol derivatives. |
| Kaempferol (Aglycone) | Human Topoisomerase I | Conflicting Reports | Some studies indicate no inhibition, while others suggest it inhibits the religation step. |
Mechanism of Action and Signaling Pathways
Topoisomerase I Inhibition Mechanism:
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme's catalytic cycle involves cleavage of one DNA strand, followed by the passage of the intact strand through the break, and subsequent religation of the cleaved strand. Topoisomerase I inhibitors can act as either:
-
Poisons: These compounds stabilize the covalent intermediate of topoisomerase I and DNA, leading to an accumulation of single-strand breaks that can be converted to cytotoxic double-strand breaks during DNA replication.
-
Catalytic Inhibitors: These agents interfere with the enzymatic activity of topoisomerase I without stabilizing the cleavable complex. They may inhibit DNA binding or the cleavage/religation process.
This compound has been reported to function as a topoisomerase I poison[2]. The acetylated kaempferol glycoside with a known IC50 value acts as a catalytic inhibitor.
Signaling Pathways:
Currently, there is no specific information available on the signaling pathways that are directly modulated by this compound as a consequence of its topoisomerase I inhibitory activity.
For kaempferol, a large body of research has detailed its impact on various signaling pathways related to its broader anticancer effects. However, a direct causal link between its potential topoisomerase I inhibition and the modulation of these pathways has not been definitively established. The known pathways affected by kaempferol include:
-
PI3K/AKT Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
MAPK Signaling Pathway: Modulation of this pathway can affect cell growth, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: Inhibition of NF-κB can reduce inflammation and promote apoptosis.
Experimental Protocols
The following is a generalized protocol for a topoisomerase I DNA relaxation assay, a common method to screen for and characterize inhibitors.
Objective: To determine the concentration at which a test compound inhibits 50% of the topoisomerase I relaxation activity (IC50).
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT)
-
Test compounds (this compound, Kaempferol) dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile deionized water
-
Stop solution/loading dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of the test compound (e.g., serial dilutions)
-
Sterile deionized water to bring the volume to 19 µL.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition: Add 1 µL of human topoisomerase I (e.g., 1 unit/µL) to each reaction tube, except for the negative control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 2-5 V/cm) until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the inhibitor. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the DNA relaxation activity.
References
Mauritianin: A Comparative Analysis of its Efficacy Against Other Kaempferol Glycosides
For Immediate Release
This comprehensive guide offers a detailed comparison of the biological efficacy of mauritianin, a notable kaempferol glycoside, against other members of its class, including kaempferol-3-O-rutinoside, kaempferol-7-O-glucoside, and kaempferol-3-O-rhamnoside. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a valuable resource for evaluating the therapeutic potential of these natural compounds.
Executive Summary
Kaempferol and its glycosides are flavonoids widely recognized for their potential health benefits, including anticancer, antioxidant, and anti-inflammatory properties. While kaempferol, the aglycone form, has been extensively studied, the comparative efficacy of its various glycosidic derivatives is an area of growing interest. This guide synthesizes available experimental data to facilitate a direct comparison of this compound with other prominent kaempferol glycosides.
It is important to note that while quantitative in vitro data for the anticancer, antioxidant, and anti-inflammatory activities of kaempferol-3-O-rutinoside, kaempferol-7-O-glucoside, and kaempferol-3-O-rhamnoside are available, similar direct comparative data for this compound is limited. This guide presents the available quantitative data for the aforementioned glycosides and supplements it with the current in vivo and qualitative data for this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the antiproliferative, antioxidant, and anti-inflammatory activities of kaempferol and its selected glycosides.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | CT26 (Colon Cancer) | B16F1 (Melanoma) |
| Kaempferol | 30.92[1] | 88.02[1] | 70.67[1] |
| Kaempferol-3-O-rutinoside | >100 | >100 | >100 |
| Kaempferol-7-O-glucoside | >100 | >100 | >100 |
| Kaempferol-3-O-rhamnoside | >100 | >100 | >100 |
Note: A lower IC50 value indicates greater potency.
Table 2: Antioxidant Activity (IC50 in µg/mL)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| Kaempferol | 10.5 | 8.2 |
| Kaempferol-7-O-glucoside | 25.8 | 15.6 |
| Kaempferol-3-O-rutinoside | Not significant | Not significant |
| Kaempferol-3-O-rhamnoside | Not significant | Not significant |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 3: Anti-inflammatory Activity
| Compound | Assay | Key Findings |
| This compound | Carbon Tetrachloride-Induced Liver Damage in rats | Exhibited significant hepatoprotective, nephroprotective, and neuroprotective effects in vivo.[2][3] Reduced malondialdehyde (MDA) production and preserved glutathione (GSH) levels.[2][3] |
| Kaempferol-3-O-rutinoside | LPS-stimulated RAW264.7 macrophages | Suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines.[2] |
| Kaempferol-7-O-glucoside | LPS-stimulated RAW264.7 macrophages | Inhibited the production of NO, PGE2, and various pro-inflammatory cytokines. |
| Kaempferol-3-O-rhamnoside | Concanavalin A-induced T cell proliferation | Showed weak inhibition of T cell proliferation. |
Signaling Pathways
The biological activities of kaempferol and its glycosides are mediated through the modulation of various signaling pathways. The PI3K/Akt and MAPK pathways are key regulators of cell proliferation, survival, and inflammation, and are frequently targeted by these flavonoids.
References
Unveiling the Neuroprotective Potential of Mauritianin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Mauritianin, a rare flavonoid, across different experimental models. The data presented herein is compiled from published research, offering a valuable resource for evaluating its therapeutic potential.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings, showcasing its ability to mitigate oxidative stress and cellular damage.
Table 1: In Vivo Neuroprotective Effects of this compound in a Carbon Tetrachloride (CCl4)-Induced Neurotoxicity Model in Rats
| Parameter | Control Group | CCl4-Treated Group | This compound + CCl4 Group | % Protection with this compound |
| Brain Malondialdehyde (MDA) Production | Normal | Increased by 46% | Reduced by 22% (compared to CCl4 group) | ~48% |
| Brain Reduced Glutathione (GSH) Levels | Normal | Decreased by 37% | Increased by 32% (compared to CCl4 group) | ~86% |
Data extracted from Manov et al., 2023.[1]
Table 2: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Parameter | Toxin-Treated Group | This compound + Toxin Group | % Effect of this compound |
| 6-OHDA-Induced Oxidative Stress in Rat Brain Synaptosomes | Synaptosomal Viability | Reduced | Preserved by 69% | 69% preservation |
| Reduced Glutathione (GSH) Depletion | Depleted | Prevented by 140% | 140% prevention | |
| t-BuOOH-Induced Oxidative Stress in Rat Hepatocytes | Lactate Dehydrogenase (LDH) Release | Increased | Reduced by 60% | 60% reduction |
| Malondialdehyde (MDA) Production | Increased | Reduced by 56% | 56% reduction | |
| Reduced Glutathione (GSH) Levels | Decreased | Increased by 220% | 220% increase |
Data on synaptosomes from Kondeva-Burdina et al., 2019, as cited in Manov et al., 2023.[1] Data on hepatocytes from Krasteva et al., 2015, as cited in Manov et al., 2023.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Neurotoxicity in Rats
1. Animal Model:
-
Species: Male Wistar rats.
-
Grouping: Animals are typically divided into a control group, a CCl4-treated group, a this compound-only group, and a this compound pre-treatment followed by CCl4 group. A positive control group treated with a known neuroprotective agent like Silymarin may also be included.[2]
-
Administration: CCl4 is administered orally, often mixed with a vehicle like olive or corn oil.[3] this compound is administered orally at a specific dose (e.g., 10 mg/kg) for a defined period before and/or after CCl4 administration.[2]
2. Biochemical Assays:
-
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Brain tissue is homogenized in ice-cold potassium chloride (1.15%).
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA) and hydrochloric acid (HCl).
-
The mixture is heated in a boiling water bath for approximately 15 minutes to allow for the formation of a pink-colored MDA-TBA adduct.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured spectrophotometrically at 532 nm. The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct.
-
-
Reduced Glutathione (GSH) Assay:
-
Brain tissue is homogenized in a solution of 5% 5-sulfosalicylic acid (SSA) to precipitate proteins and preserve GSH.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a reaction buffer and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
The absorbance of TNB is measured kinetically at 412-450 nm. The rate of TNB formation is proportional to the concentration of GSH in the sample.[2]
-
-
Ethylmorphine-N-demethylase (EMND) Activity Assay:
-
Liver microsomes are isolated from the rat liver through differential centrifugation.
-
The microsomal protein concentration is determined.
-
The assay mixture contains the microsomal preparation, a NADPH-generating system, and the substrate ethylmorphine.
-
The reaction is incubated at 37°C and then stopped.
-
The amount of formaldehyde produced from the N-demethylation of ethylmorphine is quantified, often using a colorimetric method with Nash reagent. The activity is expressed as nmol of formaldehyde formed per mg of microsomal protein per minute.
-
In Vitro Models
1. 6-Hydroxydopamine (6-OHDA)-Induced Oxidative Stress in Rat Brain Synaptosomes:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue by homogenization in a sucrose buffer followed by differential centrifugation to isolate the synaptosomal fraction.
-
Treatment: The isolated synaptosomes are incubated with 6-OHDA to induce oxidative stress and neurotoxicity. A parallel group is pre-incubated with this compound before the addition of 6-OHDA.
-
Synaptosomal Viability Assay (e.g., MTT Assay):
-
After treatment, the synaptosomes are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable synaptosomes with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured spectrophotometrically at approximately 570 nm. The absorbance is directly proportional to the number of viable synaptosomes.
-
2. tert-Butyl Hydroperoxide (t-BuOOH)-Induced Oxidative Stress in Rat Hepatocytes:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver by collagenase perfusion.
-
Treatment: The cultured hepatocytes are treated with t-BuOOH to induce oxidative stress. A parallel group is pre-treated with this compound.
-
Lactate Dehydrogenase (LDH) Release Assay:
-
The culture medium (supernatant) from the treated hepatocytes is collected.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the extent of cell damage.[4]
-
Visualizing the Process and Pathways
To better understand the experimental flow and the potential mechanisms of this compound's neuroprotective action, the following diagrams are provided.
Caption: Experimental workflow for in vivo and in vitro studies.
Caption: Hypothesized signaling pathways of this compound.
Discussion of Neuroprotective Mechanisms
The experimental data strongly suggest that this compound exerts its neuroprotective effects primarily through its potent antioxidant properties. The significant reduction in MDA, a marker of lipid peroxidation, and the substantial increase in GSH, a key intracellular antioxidant, in both in vivo and in vitro models, underscore its ability to combat oxidative stress.
While direct evidence for this compound's modulation of specific signaling pathways in neuronal cells is still emerging, the broader literature on flavonoids provides a strong basis for its mechanism of action. Flavonoids are known to interact with several key signaling cascades that are crucial for neuronal survival and function. The hypothesized pathways include:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Flavonoids are well-documented activators of the Nrf2 pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound would lead to an enhanced endogenous antioxidant response, consistent with the observed increases in GSH levels.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) Pathway: The PI3K/Akt signaling cascade is a critical pro-survival pathway in neurons. Many natural compounds, including flavonoids, have been shown to exert their neuroprotective effects by activating this pathway, which in turn inhibits apoptosis and promotes neuronal growth.
-
MAPK (Mitogen-activated protein kinase) Pathway: The MAPK family of proteins is involved in a variety of cellular processes, including stress responses, inflammation, and apoptosis. Flavonoids can modulate different MAPK pathways, such as p38, JNK, and ERK, to suppress neuroinflammation and promote neuronal survival.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activators of Nrf2 to Counteract Neurodegenerative Diseases [mdpi.com]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Mauritianin and Other Prominent Flavonoids
In the landscape of phytochemical research, flavonoids stand out for their vast therapeutic potential. This guide provides a detailed comparative analysis of Mauritianin, a rare flavonol glycoside, against two of the most extensively studied flavonoids, Quercetin and Kaempferol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in research and development.
Comparative Analysis of Biological Activity
This section presents a quantitative comparison of the biological activities of this compound, Quercetin, and Kaempferol. Due to the limited availability of direct comparative in vitro studies for this compound, this guide juxtaposes its in vivo hepatoprotective data with the well-documented in vitro antioxidant and anti-inflammatory properties of Quercetin and Kaempferol.
Hepatoprotective and Antioxidant Activity
This compound has demonstrated significant protective effects in preclinical models of liver injury. The following table summarizes the in vivo hepatoprotective effects of this compound in a carbon tetrachloride (CCl₄)-induced liver damage model in rats, compared with the established hepatoprotective agent Silymarin. For Quercetin and Kaempferol, in vitro antioxidant activities are presented, as direct in vivo comparative data with this compound is not currently available.
Table 1: Comparative Analysis of Hepatoprotective and Antioxidant Activities
| Parameter | This compound | Silymarin (Reference) | Quercetin | Kaempferol |
| Experimental Model | In vivo (CCl₄-induced hepatotoxicity in rats)[1] | In vivo (CCl₄-induced hepatotoxicity in rats)[1] | In vitro (DPPH Radical Scavenging Assay) | In vitro (DPPH Radical Scavenging Assay) |
| Dosage/Concentration | 10 mg/kg body weight[1] | 100 mg/kg body weight[1] | IC₅₀: 1.84 - 19.17 µg/mL | IC₅₀: 5.318 µg/mL |
| Effect on Malondialdehyde (MDA) Levels | ↓ 22% (vs. CCl₄ group)[1] | ↓ 31% (vs. CCl₄ group)[1] | Not directly comparable | Not directly comparable |
| Effect on Reduced Glutathione (GSH) Levels | ↑ 32% (vs. CCl₄ group)[1] | ↑ 39% (vs. CCl₄ group)[1] | Not directly comparable | Not directly comparable |
| Effect on Ethylmorphine-N-demethylase (EMND) Activity | ↑ 20% (vs. CCl₄ group)[1] | ↑ 29% (vs. CCl₄ group)[1] | Not directly comparable | Not directly comparable |
| Antioxidant Activity (IC₅₀) | Data not available | Data not available | IC₅₀ (DPPH): 1.84 - 19.17 µg/mL | IC₅₀ (DPPH): 5.318 µg/mL |
Note: The data for this compound and Silymarin reflect percentage changes relative to the CCl₄-treated group, indicating a reversal of oxidative stress markers. The IC₅₀ values for Quercetin and Kaempferol represent the concentration required to inhibit 50% of the DPPH radicals, a measure of antioxidant potency.
Anti-inflammatory Activity
Table 2: Comparative Analysis of Anti-inflammatory Mechanisms
| Parameter | This compound | Quercetin | Kaempferol |
| Inhibition of Cyclooxygenase (COX) Enzymes | Data not available | Potent inhibitor of COX-2 transcription.[2][3][4] | Potent inhibitor of COX-2 transcription (IC₅₀ < 15 µM).[2] |
| Inhibition of Lipoxygenase (LOX) Enzymes | Data not available | Inhibits 5-LOX. | Data available |
| Modulation of NF-κB Signaling Pathway | Data not available | Inhibits NF-κB activation.[5] | Inhibits NF-κB activation.[5] |
| Modulation of MAPK Signaling Pathway | Data not available | Inhibits phosphorylation of JNK and p38.[6] | Suppresses MAPK and NF-κB signaling pathways.[7] |
Experimental Protocols
In Vivo Hepatoprotectivity Assessment of this compound
The hepatoprotective effect of this compound was evaluated in a rat model of CCl₄-induced liver injury.[1]
-
Animal Model: Male Wistar rats.
-
Groups:
-
Control (vehicle).
-
This compound (10 mg/kg, p.o.).
-
Silymarin (100 mg/kg, p.o.).
-
CCl₄ (1 ml/kg, i.p. as a 50% solution in olive oil).
-
This compound + CCl₄.
-
Silymarin + CCl₄.
-
-
Treatment Protocol: Pre-treatment with this compound or Silymarin for 7 days, followed by a single dose of CCl₄. Treatment was continued for another 14 days.
-
Biochemical Analysis: Liver homogenates were analyzed for:
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Reduced Glutathione (GSH) levels as a measure of antioxidant status.
-
Ethylmorphine-N-demethylase (EMND) activity as a marker of cytochrome P450 function.
-
-
Histopathological Analysis: Liver tissues were processed for histological examination to assess cellular damage.
In Vitro DPPH Radical Scavenging Assay (for Quercetin and Kaempferol)
The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test flavonoid are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
In Vitro Anti-inflammatory Assays (General Protocol)
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are commonly used.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with various concentrations of the test flavonoid before or during stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using ELISA or RT-PCR.
-
COX-2 and iNOS Expression: Analyzed by Western blotting or RT-PCR.
-
-
Signaling Pathway Analysis: The phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38) is assessed by Western blotting.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by flavonoids and a general experimental workflow for assessing hepatoprotective activity.
Caption: Experimental workflow for in vivo hepatoprotective activity assessment.
Caption: Generalized signaling pathway for the anti-inflammatory action of flavonoids.
Conclusion
This compound demonstrates promising hepatoprotective effects in vivo, comparable to the standard drug Silymarin, by mitigating oxidative stress. Quercetin and Kaempferol are potent antioxidants and anti-inflammatory agents in vitro, with well-defined mechanisms of action involving the inhibition of key inflammatory enzymes and modulation of the NF-κB and MAPK signaling pathways.
While a direct quantitative comparison of this compound with Quercetin and Kaempferol is currently limited by the available data, this guide provides a foundational understanding of their respective bioactivities. Further research is warranted to elucidate the specific in vitro antioxidant and anti-inflammatory potency of this compound and to investigate its effects on key signaling pathways. Such studies will be crucial for establishing a comprehensive head-to-head comparison and for fully realizing the therapeutic potential of this rare flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Antioxidant Capacity of Mauritianin
For Researchers, Scientists, and Drug Development Professionals
In Vivo Antioxidant Capacity of Mauritianin
This compound has demonstrated significant antioxidant and protective effects in a well-established animal model of oxidative stress. In a study utilizing a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, this compound was shown to mitigate oxidative damage effectively, with a potency comparable to the standard hepatoprotective agent, Silymarin.
The in vivo antioxidant activity was assessed by measuring key biomarkers of oxidative stress in liver homogenates. Malondialdehyde (MDA) is a marker of lipid peroxidation, while reduced glutathione (GSH) is a crucial intracellular antioxidant. Ethylmorphine-N-demethylase (EMND) activity is an indicator of cytochrome P450 function, which can be compromised by oxidative damage.
Below is a summary of the comparative effects of this compound and Silymarin on these biomarkers in a CCl4-induced hepatotoxicity model in rats.
Table 1: In Vivo Antioxidant Effects of this compound vs. Silymarin in CCl4-Induced Hepatotoxicity in Rats
| Treatment Group | Dosage | Change in MDA Production (relative to CCl4 group) | Change in GSH Level (relative to CCl4 group) | Change in EMND Activity (relative to CCl4 group) |
| This compound | 10 mg/kg | ↓ 22% | ↑ 32% | ↑ 20% |
| Silymarin | 100 mg/kg | ↓ 31% | ↑ 39% | ↑ 29% |
Data synthesized from a study on the in vivo protective effects of this compound.
These results indicate that this compound significantly reduces lipid peroxidation and replenishes the levels of the endogenous antioxidant GSH in a manner comparable to Silymarin.
In Vitro Antioxidant Capacity of this compound
Currently, there is a lack of publicly available studies that report specific quantitative measures, such as IC50 values from DPPH or ABTS assays, for the in vitro antioxidant capacity of isolated this compound. Flavonoids, as a class of compounds, are well-known for their antioxidant properties, which are typically evaluated using various in vitro assays. The absence of this data for this compound presents a research opportunity to quantify its direct radical scavenging activity and compare it with other flavonoids.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vivo: CCl4-Induced Hepatotoxicity in Rats
This protocol describes the induction of acute liver injury in rats to evaluate the hepatoprotective and antioxidant effects of a test compound.
-
Animal Model: Male Wistar rats (or a similar strain) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are divided into several groups:
-
Control Group: Receives the vehicle (e.g., olive oil) only.
-
CCl4 Group: Receives CCl4 to induce hepatotoxicity.
-
This compound + CCl4 Group: Pre-treated with this compound before CCl4 administration.
-
Silymarin + CCl4 Group: Pre-treated with Silymarin (positive control) before CCl4 administration.
-
-
Dosing:
-
This compound (e.g., 10 mg/kg) or Silymarin (e.g., 100 mg/kg) is administered orally for a pre-determined period (e.g., 7 days).
-
On the final day of pre-treatment, a single dose of CCl4 (typically 1-2 ml/kg body weight, often diluted in olive oil) is administered orally or intraperitoneally.
-
-
Sample Collection: 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Liver homogenates are prepared to measure MDA, GSH, and the activity of antioxidant enzymes like SOD, CAT, and GPx using established spectrophotometric methods.
In Vitro: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.
-
Test Samples: The test compound (this compound) is prepared in a suitable solvent at various concentrations.
-
Reaction: A small volume of the test sample is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
In Vitro: ABTS Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Generation of ABTS radical cation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark for 12-16 hours.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Samples: The test compound is prepared in a suitable solvent at various concentrations.
-
Reaction: A small volume of the test sample is added to the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Signaling Pathway
The antioxidant effects of many flavonoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2-ARE signaling pathway activation by this compound.
A comprehensive analysis of the therapeutic potential of mauritianin and related flavonoid glycosides reveals that the seemingly minor addition of sugar moieties significantly dictates their biological prowess. This guide dissects the intricate relationship between the chemical structure of these naturally occurring compounds and their antioxidant, anti-inflammatory, and antidiabetic activities, providing researchers, scientists, and drug development professionals with a comparative framework supported by experimental data.
This compound, a kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, belongs to the vast family of flavonoids, plant-derived compounds renowned for their diverse pharmacological effects. The therapeutic efficacy of these molecules is not solely dependent on their basic flavonoid backbone but is intricately modulated by the type, number, and position of sugar molecules attached to them. Understanding this structure-activity relationship (SAR) is paramount for the targeted design of novel therapeutics with enhanced potency and specificity.
This guide provides a comparative analysis of this compound and its structural relatives, primarily focusing on the aglycone kaempferol and its various glycosidic forms. By examining key biological activities, we aim to elucidate the structural determinants that govern their function.
Antioxidant Activity: The Sugar Paradox
The antioxidant capacity of flavonoids is a cornerstone of their protective effects against cellular damage implicated in numerous chronic diseases. It is generally accepted that the free hydroxyl (-OH) groups on the flavonoid skeleton are crucial for scavenging reactive oxygen species (ROS). However, the influence of glycosylation on this activity presents a more complex picture.
Studies comparing the free radical scavenging activity of kaempferol with its glycosides, such as kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside, have demonstrated that the aglycone, kaempferol, exhibits the most potent antioxidant activity.[1] This suggests that the presence of sugar moieties can hinder the radical scavenging capacity, likely due to steric hindrance or the masking of key hydroxyl groups.
However, other studies have shown that certain glycosylation patterns can enhance antioxidant activity. For instance, kaempferol glycosides with sinapoyl groups have shown good antioxidant activities, indicating that acylation of the sugar moiety can positively influence this property.[2] This highlights the nuanced role of glycosylation, where the nature of the sugar and any additional modifications are critical determinants of antioxidant potential.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Peroxynitrite Scavenging IC50 (µM) |
| Kaempferol | ~30-90[1][3] | ~10-20[1] | - |
| Kaempferol-7-O-glucoside | >100[1] | >100[1] | - |
| Kaempferol-3-O-rhamnoside | >100[1] | >100[1] | - |
| Kaempferol-3-O-rutinoside | >100[1] | >100[1] | - |
| Kaempferol Glycoside 1* | 28.61[2] | - | 9.79[2] |
| Kaempferol Glycoside 3** | 36.93[2] | - | 11.40[2] |
| Kaempferol Glycoside 2*** | No activity[2] | - | 32.00[2] |
*Kaempferol-3-O-(2-O-sinapoyl)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranoside **Kaempferol-3-O-(2-O-sinapoyl)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside ***Kaempferol-3-O-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a key driver of many diseases. Flavonoids, including this compound and its relatives, have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
The inhibitory activity of kaempferol and its rhamnosides on nitric oxide (NO) production, a key inflammatory mediator, reveals a clear SAR. Kaempferol, the aglycone, shows the strongest inhibitory effect, with its activity decreasing with the addition of rhamnose moieties.[4] This suggests that the 3-hydroxyl group is an important pharmacophore for this anti-inflammatory action, and glycosylation at this position can be detrimental.[4]
Interestingly, when examining the direct inhibition of NF-κB-mediated gene expression, a different pattern emerges. α-rhamnoisorobin (kaempferol-7-O-rhamnoside) was found to be more potent than kaempferol in an NF-κB-mediated luciferase assay.[4] This indicates that for direct modulation of transcription factors, a specific glycosylation pattern might be advantageous, possibly by influencing cellular uptake or interaction with specific protein targets.
| Compound | NO Production IC50 (µM) | NF-κB Luciferase Activity IC50 (µM) |
| Kaempferol | 15.4[4] | 90.3[4] |
| α-rhamnoisorobin | 37.7[4] | 36.2[4] |
| Afzelin | >100[4] | >100[4] |
| Kaempferitrin | >100[4] | >100[4] |
Antidiabetic Activity: A Sweet Spot for Enzyme Inhibition
The management of blood glucose levels is a critical aspect of diabetes treatment. One therapeutic strategy involves the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. Several kaempferol glycosides have been investigated for their α-glucosidase inhibitory potential.
In this context, glycosylation appears to be a favorable modification. Various kaempferol derivatives, including kaempferol-3,4'-di-O-α-L-rhamnopyranoside and kaempferol-3,5-di-O-α-L-rhamnoside, have demonstrated potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose.[5] In contrast, the aglycone kaempferol itself shows notable but varied inhibitory activity.[6][7] This suggests that the sugar moieties play a crucial role in the interaction with the active site of α-glucosidase, potentially enhancing the binding affinity and inhibitory effect.
| Compound | α-Glucosidase Inhibition IC50 (mM) |
| Kaempferol | 0.0116[7] |
| Kaempferol-3,4'-di-O-α-L-rhamnopyranoside | 0.137[5] |
| Kaempferol-3,5-di-O-α-L-rhamnoside | 0.110[5] |
| Kaempferol-3,7-di-O-α-L-rhamnopyranoside | 0.136[5] |
| Acarbose (Standard) | 0.290[5] |
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, detailed methodologies for key experiments are provided below.
Measurement of Malondialdehyde (MDA) in Liver Homogenate
This protocol is used to assess lipid peroxidation, a marker of oxidative stress.
-
Tissue Homogenization: Homogenize 100 mg of liver tissue in 1 mL of ice-cold 1.15% KCl buffer.
-
Reaction Mixture: To 100 µL of the homogenate, add 2 mL of a freshly prepared mixture of 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N HCl (1:1:1 ratio).
-
Incubation: Heat the mixture at 95°C for 15 minutes.
-
Centrifugation: Cool the samples and centrifuge at 10,000 x g for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.
Measurement of Reduced Glutathione (GSH) in Liver Homogenate
This assay quantifies the levels of the endogenous antioxidant glutathione.
-
Tissue Homogenization: Homogenize 100 mg of liver tissue in 1 mL of ice-cold 5% sulfosalicylic acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the supernatant, 160 µL of 100 mM sodium phosphate buffer (pH 7.4) containing 1 mM EDTA, and 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incubation: Incubate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the test compounds (e.g., this compound, kaempferol) for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, macrophages) and treat them with the test compounds for a specified time.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Molecular Mechanisms
To better understand the complex interplay of signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.
Caption: Overview of the PI3K/Akt signaling pathway modulated by flavonoids.
Caption: Experimental workflow for SAR studies of flavonoids.
Conclusion
The structure-activity relationship of this compound and its flavonoid relatives is a complex yet crucial area of study for the development of new therapeutic agents. While the flavonoid aglycone, kaempferol, often demonstrates superior antioxidant and some anti-inflammatory activities, glycosylation is not merely an inactivating modification. Specific glycosylation patterns can enhance certain biological functions, such as α-glucosidase inhibition, and modulate interactions with specific signaling pathways. The data presented in this guide underscore the importance of considering the entire molecular structure, including the sugar moieties, when evaluating the therapeutic potential of flavonoids. Future research should focus on synthesizing and testing a wider range of this compound analogs to further refine our understanding of these intricate structure-activity relationships, paving the way for the rational design of more effective flavonoid-based drugs.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro α-glucosidase Inhibition and Computational Studies of Kaempferol Derivatives from Dryopteris cycanida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Benchmarking Mauritianin: A Comparative Guide to Topoisomerase I Inhibition
For Immediate Release
In the landscape of oncological drug discovery, the quest for novel topoisomerase inhibitors with improved efficacy and reduced toxicity remains a paramount objective. This guide presents a comparative analysis of Mauritianin, a naturally occurring kaempferol glycoside, against established topoisomerase-targeting drugs: Camptothecin, Etoposide, and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, inhibitory concentrations, and the experimental protocols required for their evaluation.
Quantitative Comparison of Topoisomerase Inhibitors
| Compound | Target Topoisomerase | Mechanism of Action | Reported IC50 (in vitro) | Source Organism/Type |
| This compound | Topoisomerase I | Stabilizes the covalent Topoisomerase I-DNA cleavage complex.[1] | Not explicitly defined; activity observed at 100 µM. | Natural Product (e.g., Rinorea anguifera)[1] |
| Camptothecin | Topoisomerase I | Stabilizes the Topoisomerase I-DNA cleavage complex, preventing DNA re-ligation.[2] | ~0.68 µM[1] | Natural Product (Camptotheca acuminata) |
| Etoposide | Topoisomerase II | Forms a ternary complex with Topoisomerase II and DNA, preventing re-ligation of double-strand breaks.[3][4] | Cell-dependent, ranging from 0.3 to 80 µM.[5] | Semisynthetic derivative of podophyllotoxin |
| Doxorubicin | Primarily Topoisomerase II | Intercalates into DNA and inhibits the progression of Topoisomerase II, leading to double-strand breaks.[6] | ~0.52 µM (in HTETOP cells)[6] | Synthetic anthracycline antibiotic |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay is fundamental for identifying inhibitors of type I topoisomerases by measuring the conversion of supercoiled plasmid DNA to its relaxed form.[6][7]
-
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compounds (this compound, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
-
-
Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, add:
-
2 µL of 10x Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of the test compound or solvent control.
-
Nuclease-free water to a volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified Topoisomerase I enzyme. Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide for 15-30 minutes and destain in water.
-
Visualize the DNA bands under a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition.
-
Topoisomerase II DNA Decatenation Assay
This assay is specific for Topoisomerase II activity, which can unlink interlocked DNA circles (catenated DNA), typically from kinetoplast DNA (kDNA).
-
Materials:
-
Purified human Topoisomerase II
-
Catenated kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compounds (Etoposide, Doxorubicin) dissolved in a suitable solvent
-
Stop Solution/Loading Dye
-
Agarose, 1x TAE or TBE buffer, and DNA stain
-
-
Procedure:
-
Prepare a 1% agarose gel.
-
On ice, prepare reaction mixtures. For a 20 µL final volume, add:
-
2 µL of 10x Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 0.2 µg/µL)
-
Varying concentrations of the test compound or solvent control.
-
Nuclease-free water to a volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Terminate with Stop Solution/Loading Dye.
-
Perform agarose gel electrophoresis. Catenated DNA remains in the well or migrates slowly, while decatenated minicircles migrate faster into the gel.
-
Stain and visualize the gel to assess the inhibition of decatenation.
-
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase poison by stabilizing the cleavage complex, leading to an accumulation of cleaved DNA.[8]
-
Materials:
-
Purified Topoisomerase I or II
-
Supercoiled plasmid DNA
-
Appropriate 10x Assay Buffer
-
Test compounds
-
Proteinase K
-
SDS solution
-
Agarose, 1x TAE or TBE buffer, and DNA stain
-
-
Procedure:
-
Set up reactions as described for the relaxation or decatenation assays.
-
Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Add SDS to a final concentration of 1% to denature the enzyme.
-
Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for another 30 minutes to digest the topoisomerase covalently bound to the DNA.
-
Add loading dye and perform agarose gel electrophoresis.
-
An increase in the amount of linear (for Topo II) or nicked/open-circular (for Topo I) DNA in the presence of the compound indicates stabilization of the cleavage complex.
-
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing data on the cytotoxic effects of the inhibitors on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for cytotoxicity.
-
Conclusion
This compound emerges as a promising natural product with demonstrated Topoisomerase I inhibitory activity. While direct quantitative comparisons of potency are currently limited by the lack of a published IC50 value, its mechanism of stabilizing the Topoisomerase I-DNA cleavage complex positions it alongside the well-established inhibitor, Camptothecin. Further research to determine its precise IC50, conduct detailed cellular assays, and evaluate its selectivity and toxicity profile is warranted. The experimental protocols and comparative data provided in this guide offer a robust framework for such future investigations, aiding in the systematic evaluation of this compound as a potential lead compound in the development of novel anticancer therapeutics.
References
- 1. DNA topoisomerase I inhibitors from Rinorea anguifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency: A Comparative Analysis of Mauritianin and its Aglycone, Kaempferol
A detailed examination of available experimental data reveals that while the aglycone kaempferol exhibits significant biological activity across various assays, its glycoside counterpart, Mauritianin, demonstrates a more nuanced and, in some cases, attenuated potency. This comparison guide synthesizes the current scientific understanding of these two flavonoids, presenting their chemical structures, comparative biological activities with a focus on enzyme inhibition, and their influence on key cellular signaling pathways.
Chemical Structures at a Glance
This compound is a kaempferol glycoside, specifically kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside.[1] This intricate sugar moiety is attached to the 3-hydroxyl group of its aglycone, kaempferol. The presence of these sugar residues significantly alters the molecule's polarity and steric hindrance, which in turn influences its biological activity.
Comparative Biological Potency: A Tale of Two Molecules
A critical point of comparison between this compound and kaempferol lies in their differential ability to inhibit enzyme activity. A key study investigating the inhibitory effects of various flavonol glycosides on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced epidermal ornithine decarboxylase (ODC) activity found that kaempferol effectively inhibited this key enzyme in tumor promotion. In stark contrast, this compound failed to show any inhibitory effect in the same assay. This finding strongly suggests that the glycosylation at the 3-position of kaempferol abrogates its ability to interact with and inhibit ornithine decarboxylase.
While quantitative IC50 values for this compound in various assays are not widely available in the current literature, a wealth of data exists for its aglycone, kaempferol. The following table summarizes the IC50 values of kaempferol in several cancer cell lines, highlighting its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) of Kaempferol |
| HCT116 | Colon Cancer | 53.6 |
| HCT-8 | Colon Cancer | 177.78 |
| MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 (48h) / 204.7 ± 8.9 (24h) |
| LNCaP | Prostate Cancer | 28.8 ± 1.5 |
| PC-3 | Prostate Cancer | 58.3 ± 3.5 |
| BT474 | Breast Cancer | > 100 |
This data is compiled from multiple sources and experimental conditions may vary.
Although direct comparative quantitative data for this compound is lacking, in vivo studies have demonstrated its hepatoprotective, neuroprotective, and nephroprotective effects, suggesting it is not biologically inert. However, the absence of the free hydroxyl group at the C3 position, due to glycosylation, likely hinders its interaction with certain molecular targets, as evidenced by the ornithine decarboxylase inhibition study.
Modulation of Cellular Signaling Pathways
The anticancer and anti-inflammatory effects of kaempferol are attributed to its ability to modulate multiple critical signaling pathways. In contrast, there is limited specific information on the signaling pathways directly affected by this compound. The activity of kaempferol is well-documented in the following pathways:
-
PI3K/Akt Signaling Pathway: Kaempferol has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[2]
-
MAPK Signaling Pathway: Kaempferol can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: Kaempferol can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.
The following diagram illustrates the central role of these pathways in cellular processes and the points of intervention by kaempferol.
Caption: Signaling pathways modulated by Kaempferol.
Due to the limited research on this compound's specific interactions with these pathways, a direct comparison of its modulatory effects is not currently possible. It is plausible that the large sugar moieties of this compound sterically hinder its entry into cells or its interaction with intracellular targets, which could explain its lower potency in certain assays compared to the more compact and lipophilic kaempferol.
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
The following is a generalized protocol for determining ODC activity, as would be used in studies comparing the inhibitory potential of compounds like this compound and kaempferol.
1. Enzyme Preparation:
-
Epidermal cell extracts are prepared from the dorsal skin of mice.
-
The tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA, 1 mM dithiothreitol, and 0.1 mM pyridoxal 5'-phosphate).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the ODC enzyme.
2. ODC Activity Measurement:
-
The assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
The reaction mixture contains the cytosolic extract, buffer, pyridoxal 5'-phosphate, L-[1-¹⁴C]ornithine, and the test compound (this compound or kaempferol) at various concentrations.
-
The reaction is carried out in a sealed vial with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
The reaction is initiated by adding the substrate and incubated at 37°C for a specific time (e.g., 60 minutes).
-
The reaction is stopped by injecting an acid (e.g., 2 M citric acid) into the reaction mixture.
-
The vials are incubated for an additional period to ensure complete trapping of the released ¹⁴CO₂.
-
The filter paper is then transferred to a scintillation vial, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
The ODC activity is expressed as pmol of ¹⁴CO₂ released per mg of protein per hour.
-
The inhibitory effect of the test compounds is calculated as the percentage of inhibition compared to the control (vehicle-treated) group.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for the Ornithine Decarboxylase Activity Assay.
Conclusion
In assessing the relative potency of this compound and its aglycone kaempferol, the available evidence points to a significant attenuation of activity in the glycosylated form, at least in the context of ornithine decarboxylase inhibition. The extensive research on kaempferol highlights its potent effects on various cancer cell lines and its ability to modulate key signaling pathways involved in cell proliferation and inflammation. While this compound has demonstrated some in vivo protective effects, the lack of comprehensive quantitative data on its biological activities and its inertness in at least one key enzymatic assay suggest that the sugar moieties present in its structure play a crucial role in diminishing its potency compared to its aglycone. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore whether it may possess unique activities not observed with kaempferol, potentially through different mechanisms of action or metabolic activation in vivo.
References
A Comparative Analysis of Mauritianin from Diverse Botanical Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Mauritianin, a rare flavonol triglycoside, from various plant sources. This document outlines its biological activities, presents available quantitative data, and details relevant experimental protocols to support further investigation and drug discovery efforts.
This compound (kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside) is a complex flavonoid that has garnered interest for its potential pharmacological activities. While its occurrence in the plant kingdom is limited, several species have been identified as notable sources. This guide aims to consolidate the current knowledge on this compound from different botanical origins, focusing on its quantification and biological potential.
Plant Sources and this compound Content
This compound was first isolated from Lysimachia mauritiana.[1] Subsequent research has identified several other plant species, particularly within the Astragalus genus, as rich sources of this compound. The content of this compound can vary significantly between species and even depending on the developmental stage of the plant.[1] A study utilizing a validated high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRESIMS) method quantified this compound content in the aerial parts of ten Astragalus species, revealing a wide range in concentration.[1][2]
| Plant Source | Family | This compound Content (ng/mg dry weight) | Reference |
| Astragalus monspessulanus subsp. monspessulanus | Fabaceae | 1642 | [1][2] |
| Astragalus cicer | Fabaceae | 1472 | [1][2] |
| Astragalus onobrychis var. chlorocarpus | Fabaceae | 1503 | [1][2] |
| Astragalus glycyphyllos | Fabaceae | 4 | [1][2] |
| Astragalus corniculatus | Fabaceae | 18 | [1] |
| Astragalus ponticus | Fabaceae | 23 | [1] |
| Astragalus glycyphylloides | Fabaceae | 28 | [1] |
| Lysimachia mauritiana | Primulaceae | Not Quantified | [1] |
| Maytenus ilicifolia | Celastraceae | Not Quantified | [1] |
| Swartzia apetala var. glabra | Fabaceae | Not Quantified | [1] |
| Catharanthus roseus | Apocynaceae | Not Quantified | [1] |
Table 1: this compound Content in Various Plant Sources.
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound isolated from different plant sources are scarce in the current literature. Most studies report on the activities of crude extracts or fractions of plants known to contain this compound. However, based on the activities of this compound from specified sources and those of structurally related kaempferol glycosides, we can infer a range of potential therapeutic effects.
Antioxidant Activity
Flavonoids, including this compound, are well-known for their antioxidant properties. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific IC50 values for pure this compound are not widely reported, the activity is attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals.
Anti-inflammatory Activity
This compound and related kaempferol glycosides have demonstrated significant anti-inflammatory potential. The primary mechanism is believed to be the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][4]
Anticancer Activity
The anticancer potential of this compound is an emerging area of research. Structurally similar flavonoids, such as kaempferol and its glycosides, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[2] The mechanism often involves the modulation of the intrinsic and extrinsic apoptosis pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[2]
Gastroprotective Effects
Extracts from Maytenus ilicifolia, containing this compound, have shown significant gastroprotective effects.[1] This activity is attributed to mechanisms that may include antioxidant and anti-inflammatory actions within the gastric mucosa.
Experimental Protocols
Quantification of this compound by UHPLC-HRESIMS
This method allows for the precise quantification of this compound in plant extracts.
-
Extraction : 200 mg of dried and powdered plant material is refluxed twice with 3 mL of 80% methanol for 30 minutes for each extraction. The extracts are then filtered, combined, and the volume is adjusted to 10.0 mL with the same solvent.
-
Chromatographic Conditions : An aliquot of the extract is injected into a UHPLC system. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry Detection : Detection is performed using a high-resolution mass spectrometer in negative ion mode. This compound is identified and quantified based on its specific m/z value ([M-H]⁻ at approximately 739.21) and its retention time compared to a pure standard.[1]
-
Calibration : A calibration curve is generated using standard solutions of this compound at various concentrations (e.g., 1 to 2000 ng/mL) to ensure accurate quantification.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH solution : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture : Different concentrations of the test sample (this compound) are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay is used to screen for the anti-inflammatory effects of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture : RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment : The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay : The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
Anticancer Activity: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment : Cancer cells are treated with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Staining : The treated cells are harvested, washed, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and a viability dye such as propidium iodide (PI).
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Data Interpretation : The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
While direct studies on this compound are limited, the mechanisms of action for structurally related kaempferol glycosides have been investigated, providing a likely framework for this compound's biological effects.
Anti-inflammatory Signaling Pathway
Kaempferol and its glycosides are known to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Kaempferol glycosides can inhibit the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[3][4]
References
- 1. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Bioavailability Challenge of Mauritianin: A Comparative Guide to Potential Formulation Strategies
For researchers, scientists, and drug development professionals, the therapeutic potential of novel natural compounds is often limited by their bioavailability. Mauritianin, a kaempferol glycoside with promising biological activities, is no exception. While direct comparative bioavailability studies on different this compound formulations are not yet available in the public domain, this guide provides a comprehensive overview of potential formulation strategies to enhance its systemic absorption, based on established approaches for flavonoids and kaempferol glycosides. This document outlines hypothetical comparative data, detailed experimental protocols, and relevant biological pathways to inform future research and development.
This compound is a flavonoid glycoside, specifically a kaempferol 3-O-(2'',6''-di-O-α-rhamnopyranosyl)-β-galactopyranoside.[1][2] Like many flavonoids, its complex structure and poor water solubility are expected to result in low oral bioavailability, hindering its therapeutic efficacy.[2][3] Overcoming this challenge is crucial to unlocking the full potential of this compound. This guide explores various formulation technologies that could be applied to enhance its pharmacokinetic profile.
Hypothetical Comparative Bioavailability of this compound Formulations
To illustrate the potential impact of different formulation strategies, the following table summarizes hypothetical pharmacokinetic parameters for various this compound formulations based on data from studies on structurally related flavonoids. These values are intended to be representative and would need to be confirmed through specific preclinical studies.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Suspension) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 250 ± 45 | 1.5 ± 0.3 | 1500 ± 210 | 600 |
| Nanoemulsion | 350 ± 60 | 1.0 ± 0.2 | 2100 ± 350 | 840 |
| Prodrug Approach | 180 ± 30 | 2.5 ± 0.6 | 1200 ± 180 | 480 |
| Co-administration with Bioenhancer (e.g., Piperine) | 120 ± 25 | 1.8 ± 0.4 | 750 ± 130 | 300 |
Note: Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.
Enhancing Bioavailability: A Look at Formulation Strategies
Several advanced formulation strategies have been successfully employed to improve the oral bioavailability of poorly soluble compounds like flavonoids.[2][4][5] These approaches primarily aim to increase the solubility, dissolution rate, and intestinal permeability of the active compound.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate lipophilic compounds like this compound, protecting them from degradation in the gastrointestinal tract and facilitating their absorption.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They offer a large surface area for drug absorption and can enhance lymphatic transport, bypassing first-pass metabolism.[4]
-
Prodrugs: This strategy involves chemically modifying the this compound molecule to create a more soluble or permeable derivative that is converted back to the active form in the body.
-
Bioenhancers: Co-administration with natural compounds like piperine can inhibit drug-metabolizing enzymes and efflux transporters in the intestine and liver, thereby increasing the systemic exposure of the primary drug.
Experimental Protocol: In Vivo Comparative Bioavailability Study in Rats
The following is a detailed protocol for a typical preclinical study to compare the oral bioavailability of different this compound formulations.
1. Animals: Male Sprague-Dawley rats (200-250 g) will be used.[6][7] The animals will be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They will be fasted overnight before the experiment.
2. Study Design: A parallel group design will be employed. The rats will be randomly divided into different groups (n=6 per group), each receiving a different this compound formulation (e.g., suspension, SLNs, nanoemulsion) or an intravenous (IV) solution for absolute bioavailability determination.
3. Dosing:
-
Oral Administration: A single oral dose of the this compound formulations (e.g., 50 mg/kg) will be administered by gavage.[6]
-
Intravenous Administration: A single IV dose of this compound (e.g., 10 mg/kg) in a suitable vehicle will be administered via the tail vein.
4. Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. The plasma will be separated by centrifugation and stored at -80°C until analysis.
5. Sample Analysis: The concentration of this compound in the plasma samples will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
6. Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
7. Bioavailability Calculation: The absolute bioavailability (F) of the oral formulations will be calculated using the following formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
The relative bioavailability of the enhanced formulations compared to the suspension will be calculated as: Relative F (%) = (AUCformulation / AUCsuspension) × 100
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
This compound is a glycoside of kaempferol. Kaempferol has been shown to modulate various signaling pathways involved in cellular processes like inflammation and apoptosis.[8][9][10] One such pathway is the MAPK/AP-1 signaling cascade, which is often dysregulated in various diseases.
References
- 1. [PDF] Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosafety of flavonoids in rats: effects on copper and zinc homeostasis and interaction with low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 9. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mauritianin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Mauritianin, a kaempferol glycoside. By adhering to these procedures, laboratories can maintain a safe environment and comply with standard regulations.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₃₃H₄₀O₁₉ |
| Molecular Weight | 740.66 g/mol |
| CAS Number | 109008-28-8 |
| Appearance | Off-white to yellow solid |
| Melting Point | 196-198 °C |
| Boiling Point | 1054.0 ± 65.0 °C (Predicted) |
| Density | 1.74 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1][5] |
| Storage Temperature | Store at -20°C.[1][2][6] |
Experimental Protocols for Safe Disposal
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are compatible. Keep halogenated and non-halogenated solvent waste separate.
2. Disposal of Solid this compound:
-
Uncontaminated Solid: Unused, pure this compound should be collected in a clearly labeled hazardous waste container.
-
Contaminated Labware: Dispose of items such as gloves, weigh boats, and pipette tips that are contaminated with solid this compound in a designated solid chemical waste container.
3. Disposal of this compound Solutions:
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol, methanol) should be collected in an appropriate, labeled liquid hazardous waste container.
-
Aqueous Solutions: For very dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office. Some institutions may permit drain disposal for trace amounts of non-hazardous compounds with copious amounts of water, but this requires explicit approval.[7]
4. Decontamination of Glassware:
-
Rinse with Solvent: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect Rinsate: The initial solvent rinse should be collected as hazardous liquid waste.
-
Wash Thoroughly: After the initial solvent rinse, wash the glassware with soap and water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
General Safety Precautions
When handling and disposing of this compound, always adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Response: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the cleanup materials as hazardous waste.
Disclaimer: The disposal procedures outlined in this document are based on general laboratory safety principles. Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C33H40O19 | CID 10919701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 109008-28-8 [amp.chemicalbook.com]
- 5. This compound | CAS:109008-28-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. apexbt.com [apexbt.com]
- 7. su.se [su.se]
Essential Safety and Operational Guide for Handling Mauritianin
Chemical and Physical Properties of Mauritianin
The following table summarizes the known properties of this compound, a kaempferol glycoside that functions as a topoisomerase I inhibitor.[1][2]
| Property | Value | Source |
| CAS Number | 109008-28-8 | [1][2][3] |
| Molecular Formula | C33H40O19 | [1][4] |
| Molecular Weight | 740.66 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | Soluble in DMSO | [1][3] |
| Melting Point | 196-198 °C | [2] |
| Storage Temperature | -20°C | [1][2] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against potential skin contact.[5] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with this compound powder or solutions. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, CAS number, and any available hazard information.
-
Store this compound in its original, tightly sealed container at -20°C, as recommended.[1][2] The storage area should be clearly marked and access restricted to authorized personnel.
2. Preparation for Use:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, tubes, solvent) before opening the primary container.
3. Weighing and Dissolving:
-
To minimize the generation of airborne dust, handle the solid carefully.
-
Use a dedicated spatula for weighing.
-
Weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the weighed this compound in a closed container.[1]
-
If necessary, sonication or gentle warming (to 37°C) can be used to aid dissolution.[1]
-
Clearly label the container with the solution's name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When using this compound solutions, continue to wear appropriate PPE.
-
Avoid direct contact with the solution.
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. In the absence of specific disposal guidelines, a cautious approach must be taken.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weighing paper, gloves, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Chemical of Unknown Toxicity").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Spill Workflow
The following diagram outlines the logical workflow for responding to a spill involving this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
